MrgprX2 antagonist-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
2527815-74-1 |
|---|---|
Molecular Formula |
C19H13ClF2N4O2S |
Molecular Weight |
434.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-7-fluoro-N-[(3-fluoro-2-pyridinyl)methyl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-imine |
InChI |
InChI=1S/C19H13ClF2N4O2S/c20-14-5-2-1-4-12(14)13-8-11(21)9-17-18(13)25-19(26-29(17,27)28)24-10-16-15(22)6-3-7-23-16/h1-9H,10H2,(H2,24,25,26) |
InChI Key |
XTNAHJLZTBDLFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C(=CC(=C2)F)S(=O)(=O)NC(=NCC4=C(C=CC=N4)F)N3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of MrgprX2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of antagonists targeting the Mas-related G protein-coupled receptor X2 (MrgprX2). While specific public data on "MrgprX2 antagonist-5" is limited, this document will focus on well-characterized, potent, and selective MrgprX2 antagonists, such as Compound B and EP262, as representative examples to elucidate the core mechanisms of this therapeutic class.
Introduction to MrgprX2 and Its Role in Mast Cell Activation
Mas-related G protein-coupled receptor X2 (MrgprX2) is a receptor primarily expressed on mast cells and sensory neurons.[1] It plays a crucial role in IgE-independent allergic and inflammatory responses.[2][3] Activation of MrgprX2 by a variety of ligands, including neuropeptides (e.g., Substance P), antimicrobial peptides, and certain drugs, triggers mast cell degranulation.[1] This process releases a cascade of inflammatory mediators such as histamine, tryptase, and cytokines, leading to symptoms like itching, inflammation, and pain.[1][2] Consequently, antagonizing MrgprX2 is a promising therapeutic strategy for a range of mast cell-mediated disorders, including chronic urticaria, atopic dermatitis, and other inflammatory skin diseases.[2][4]
General Mechanism of Action of MrgprX2 Antagonists
The following diagram illustrates the general mechanism of action of an MrgprX2 antagonist.
References
- 1. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]
- 2. escientpharma.com [escientpharma.com]
- 3. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escientpharma.com [escientpharma.com]
- 5. escientpharma.com [escientpharma.com]
An In-depth Technical Guide to the Discovery and Synthesis of MrgprX2 Antagonist-5
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of MrgprX2 antagonist-5, a novel inhibitor of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor has emerged as a key player in mast cell-mediated inflammatory and pseudo-allergic reactions, making it a promising therapeutic target for a range of dermatological and inflammatory conditions.
Introduction to MRGPRX2
Mas-related G protein-coupled receptor X2 (MRGPRX2) is a receptor primarily expressed on mast cells and sensory neurons.[1] Its activation by a variety of endogenous and exogenous ligands, including neuropeptides, antimicrobial peptides, and certain drugs, triggers mast cell degranulation and the release of pro-inflammatory mediators such as histamine, tryptase, and cytokines.[1][2] This IgE-independent pathway is implicated in the pathophysiology of conditions like atopic dermatitis, chronic urticaria, rosacea, and drug-induced hypersensitivity reactions.[3][4] Consequently, the development of potent and selective MRGPRX2 antagonists represents a promising therapeutic strategy for these mast cell-driven diseases.[1]
This compound is a novel compound identified as a potent inhibitor of MRGPRX2, originating from a patent describing a series of 3-amino-4H-benzo[e][5][6][7]thiadiazine 1,1-dioxide derivatives.[5]
Discovery and Biological Activity
The discovery of this compound is detailed in patent WO2020223255A1, where it is listed as Example 16.[6] The antagonists in this series were evaluated for their ability to inhibit MRGPRX2-mediated intracellular calcium flux.
Quantitative Data
The biological activity of this compound and related compounds from the patent are summarized in the table below. The potency is expressed as the pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).
| Compound | Example No. | Chemical Structure | pIC50 |
| This compound | 16 | 5-(2-chlorophenyl)-7-fluoro-3-(((3-fluoropyridin-2-yl)methyl)amino)-4H-benzo[e][5][6][7]thiadiazine 1,1-dioxide | 7.6 |
| Related Antagonist 1 | 3 | 5-(2-chloro-3-fluorophenyl)-7-fluoro-3-(methylamino)-4H-benzo[e][5][6][7]thiadiazine 1,1-dioxide | 8.0 |
| Related Antagonist 2 | 15 | 5-(2-chlorophenyl)-7-fluoro-3-((pyridin-2-ylmethyl)amino)-4H-benzo[e][5][6][7]thiadiazine 1,1-dioxide | 7.8 |
| Related Antagonist 3 | 17 | 5-(2-chlorophenyl)-7-fluoro-3-(((5-fluoropyridin-2-yl)methyl)amino)-4H-benzo[e][5][6][7]thiadiazine 1,1-dioxide | 7.9 |
Data extracted from patent WO2020223255A1.
Synthesis of this compound
The synthesis of this compound, chemically named 5-(2-chlorophenyl)-7-fluoro-3-(((3-fluoropyridin-2-yl)methyl)amino)-4H-benzo[e][5][6][7]thiadiazine 1,1-dioxide, is described in patent WO2020223255A1 as being analogous to the synthesis of Example 3.[5] The overall synthesis is a multi-step process.
Synthesis of the Intermediate: 3-chloro-5-(2-chlorophenyl)-7-fluoro-4H-benzo[e][5][6][7]thiadiazine 1,1-dioxide
The key intermediate is synthesized as described in "Preparation 1" of the patent.
Step 1: 2-amino-3-bromo-5-fluorobenzonitrile
To a solution of 2-amino-5-fluorobenzonitrile (1.0 eq) in dimethylformamide (DMF) is added N-bromosuccinimide (1.1 eq) in portions at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. After completion, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give the desired product.
Step 2: 2-amino-5-fluoro-3-(2-chlorophenyl)benzonitrile
A mixture of 2-amino-3-bromo-5-fluorobenzonitrile (1.0 eq), (2-chlorophenyl)boronic acid (1.5 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in a mixture of toluene, ethanol, and water is heated at 90 °C for 12 hours under a nitrogen atmosphere. The reaction mixture is then cooled, filtered, and the filtrate is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Step 3: 2-amino-N'-hydroxy-5-fluoro-3-(2-chlorophenyl)benzenecarboximidamide
To a solution of 2-amino-5-fluoro-3-(2-chlorophenyl)benzonitrile (1.0 eq) in ethanol is added hydroxylamine hydrochloride (3.0 eq) and sodium bicarbonate (3.0 eq). The mixture is heated at reflux for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to afford the product.
Step 4: 2-amino-5-fluoro-3-(2-chlorophenyl)benzenesulfonamide
To a solution of 2-amino-N'-hydroxy-5-fluoro-3-(2-chlorophenyl)benzenecarboximidamide (1.0 eq) in pyridine is added benzenesulfonyl chloride (1.2 eq) at 0 °C. The reaction is stirred at room temperature for 4 hours. The mixture is then poured into ice water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Step 5: 3-chloro-5-(2-chlorophenyl)-7-fluoro-4H-benzo[e][5][6][7]thiadiazine 1,1-dioxide
A mixture of 2-amino-5-fluoro-3-(2-chlorophenyl)benzenesulfonamide (1.0 eq) and triphosgene (0.5 eq) in anhydrous dioxane is heated at reflux for 6 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield the final intermediate.
Final Synthesis of this compound (Example 16)
The final product is synthesized via a nucleophilic substitution reaction.
To a solution of 3-chloro-5-(2-chlorophenyl)-7-fluoro-4H-benzo[e][5][6][7]thiadiazine 1,1-dioxide (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added (3-fluoropyridin-2-yl)methanamine (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of MrgprX2 antagonists.
In Vitro Inhibition of Intracellular Calcium Flux (FLIPR Assay)
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an MRGPRX2 agonist.
Cell Culture:
-
CHO-K1 cells stably overexpressing human MRGPRX2 are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent.
-
Cells are seeded into 384-well black-wall, clear-bottom microplates and incubated overnight to allow for cell attachment.
Assay Procedure:
-
The cell culture medium is removed, and cells are loaded with a calcium-sensitive dye (e.g., Fluo-8 AM or Calcium-5 assay kit) in a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
The plates are incubated at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.
-
Test compounds (e.g., this compound) are prepared in a dose-response curve and added to the cells.
-
The plates are immediately placed in a fluorescence imaging plate reader (FLIPR).
-
A baseline fluorescence reading is taken before the addition of an MRGPRX2 agonist.
-
An agonist, such as Substance P or Cortistatin-14, is added at a concentration that elicits approximately 80% of the maximal response (EC80).
-
The fluorescence intensity is measured in real-time for several minutes to monitor the change in intracellular calcium levels.
-
The data is analyzed to determine the concentration-dependent inhibition by the antagonist, and the IC50 value is calculated.
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, which is a marker of degranulation.
Cell Culture:
-
A human mast cell line, such as LAD2, is cultured in a specialized medium (e.g., StemPro-34) supplemented with stem cell factor (SCF).
Assay Procedure:
-
Mast cells are seeded in a 96-well plate.
-
The cells are pre-incubated with various concentrations of the MrgprX2 antagonist for a short period (e.g., 15-30 minutes) at 37°C.
-
An MRGPRX2 agonist (e.g., Substance P, Compound 48/80) is then added to the wells to induce degranulation, and the plate is incubated for 30-60 minutes at 37°C.
-
The plate is centrifuged to pellet the cells.
-
Aliquots of the supernatant are transferred to a new plate.
-
To measure the total β-hexosaminidase content, cells in a separate set of wells are lysed with a detergent (e.g., Triton X-100).
-
A substrate for β-hexosaminidase, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), is added to the supernatants and lysates.
-
The reaction is incubated at 37°C for 1-2 hours.
-
The reaction is stopped by adding a high pH buffer (e.g., glycine buffer).
-
The absorbance of the product is measured at 405 nm using a plate reader.
-
The percentage of β-hexosaminidase release is calculated relative to the total cellular content.
Signaling Pathways and Discovery Workflow
MRGPRX2 Signaling Pathway
Activation of MRGPRX2 by an agonist initiates a downstream signaling cascade, primarily through Gq and Gi proteins. This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium and mast cell degranulation.
Caption: Simplified MRGPRX2 signaling pathway leading to mast cell degranulation.
MrgprX2 Antagonist Discovery Workflow
The discovery of novel MrgprX2 antagonists typically follows a structured workflow, from initial screening to in vivo validation.
Caption: General workflow for the discovery and development of MrgprX2 antagonists.
Conclusion
This compound is a promising new compound for the potential treatment of mast cell-mediated diseases. Its discovery and characterization, as detailed in this guide, provide a solid foundation for further preclinical and clinical development. The synthesis is achievable through established chemical methodologies, and its biological activity has been confirmed in relevant in vitro assays. The continued exploration of MrgprX2 antagonists like this one holds significant potential for addressing unmet medical needs in dermatology and inflammatory disorders.
References
- 1. 2100839-78-7|7-Chloro-5-fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide|BLD Pharm [bldpharm.com]
- 2. KR20210046868A - Combined composition for preventing or treating cancer comprising a benzophenone thiazole derivatives as a vda and topoisomerase inhibitor - Google Patents [patents.google.com]
- 3. US20230073255A1 - Optimizing therapeutic options in personalized medicine - Google Patents [patents.google.com]
- 4. US20020183525A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]
- 5. WO2020223255A1 - 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives as inhibitors of mrgx2 - Google Patents [patents.google.com]
- 6. Fused heterocyclic derivatives - Patent WO-2022253255-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides via three component SuFEx type reaction - PMC [pmc.ncbi.nlm.nih.gov]
role of MrgprX2 in mast cell degranulation
An In-depth Technical Guide on the Role of MrgprX2 in Mast Cell Degranulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mast cells (MCs) are crucial effector cells in the immune system, widely known for their role in allergic reactions mediated by the high-affinity IgE receptor, FcεRI. However, a significant portion of mast cell-driven inflammatory and hypersensitivity reactions occur independently of IgE. For decades, the mechanism behind these "pseudo-allergic" or "anaphylactoid" reactions remained elusive. The discovery of the Mas-related G protein-coupled receptor X2 (MRGPRX2) has been a landmark in mast cell biology, identifying it as the key receptor responsible for many non-IgE-mediated responses.[1][2][3]
MRGPRX2 is a promiscuous receptor activated by a wide array of cationic ligands, including endogenous neuropeptides, antimicrobial host defense peptides, and numerous FDA-approved drugs.[4][5] Its activation on mast cells, which are abundant in the skin, triggers degranulation and the release of potent inflammatory mediators like histamine, proteases, and newly synthesized eicosanoids and cytokines.[6][7][8] This guide provides a comprehensive technical overview of MRGPRX2's structure, signaling pathways, ligands, and its central role in mast cell degranulation, offering insights for researchers and professionals in drug development.
MrgprX2: Structure and Signaling Cascades
As a G protein-coupled receptor (GPCR), MRGPRX2 possesses the characteristic seven transmembrane helices.[6] Ligand binding to the extracellular domain induces conformational changes, leading to the activation of intracellular signaling pathways.[6] MRGPRX2 signaling is complex, involving both G protein-dependent and β-arrestin-mediated pathways, which dictates the cellular response.
G Protein-Dependent Signaling
MRGPRX2 couples to heterotrimeric G proteins, primarily the Gαi and Gαq subtypes, to initiate mast cell degranulation.[4][9][10]
-
Gαq Pathway: Activation of Gαq leads to the stimulation of Phospholipase C (PLC).[6][11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This initial calcium release promotes store-operated calcium entry (SOCE), a sustained influx of extracellular Ca²⁺ that is critical for degranulation.[12]
-
Gαi Pathway: The Gαi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] It is also critically involved in the activation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway.[9][10][11][14]
-
Downstream Kinase Activation: Both Gαi and Gαq pathways converge on the activation of downstream kinase cascades, including Mitogen-Activated Protein Kinases (MAPKs like ERK1/2, p38, JNK) and PI3K/AKT.[6][15] These pathways are essential not only for immediate degranulation but also for the de novo synthesis and release of cytokines and prostaglandins.[6][15][16] The transcription factor NF-κB is also activated downstream, further promoting the expression of inflammatory mediators.[6][15]
Figure 1: MrgprX2 G Protein-Dependent Signaling Pathway.
β-Arrestin Signaling: Biased vs. Balanced Agonism
Beyond G protein coupling, MRGPRX2 activation can also lead to the recruitment of β-arrestins.[5][6] This pathway is central to receptor desensitization and internalization, which terminates G protein signaling.[17][18] However, β-arrestin can also act as a scaffold for G protein-independent signaling.
The ability of a ligand to activate G protein pathways, β-arrestin pathways, or both, defines its nature as a "biased" or "balanced" agonist.[5][18][19]
-
Balanced Agonists: Ligands like Compound 48/80 (C48/80), Substance P, and codeine activate both G protein and β-arrestin pathways.[18][19][20] This leads to robust mast cell degranulation followed by receptor internalization and desensitization.[18]
-
G Protein-Biased Agonists: Some ligands, such as the host defense peptide AG-30/5C and the drug icatibant, preferentially activate G protein signaling with little to no β-arrestin recruitment.[13][19] This results in degranulation without significant receptor internalization.[13]
This biased agonism has significant implications for drug development, as it may be possible to design molecules that selectively trigger or block specific downstream effects.
Figure 2: Logical flow of Balanced vs. G Protein-Biased Agonism at MrgprX2.
Quantitative Data on MrgprX2 Ligands
The potency of various compounds to activate or inhibit MRGPRX2 is critical for research and therapeutic development. The following tables summarize quantitative data for known agonists and antagonists.
Table 1: MRGPRX2 Agonists and Their Potency
EC₅₀ (Half-maximal effective concentration) values represent the concentration of an agonist that induces a response halfway between the baseline and maximum. Lower EC₅₀ values indicate higher potency.
| Agonist | Ligand Class | EC₅₀ | Cell/Assay System | Reference |
| Rocuronium | Neuromuscular Blocker | 263 µg/mL | HEK293 cells (Ca²⁺ mobilization) | [5] |
| Cortistatin-14 | Neuropeptide | ~1 µM | LAD2 cells (β-hexosaminidase release) | [21] |
| Substance P | Neuropeptide | ~1 µM | LAD2 cells (β-hexosaminidase release) | [21] |
| Compound 48/80 | Synthetic Compound | ~3 µg/mL | LAD2 cells (β-hexosaminidase release) | [21] |
| PACAP-27 | Neuropeptide | ~1 µM | LAD2 cells (β-hexosaminidase release) | [21] |
| PAMP-12 | Peptide | ~3 µM | LAD2 cells (β-hexosaminidase release) | [21] |
Table 2: MRGPRX2 Antagonists and Their Potency
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of an antagonist required to inhibit the response to an agonist by 50%.
| Antagonist | Antagonist Type | IC₅₀ | Assay Conditions | Reference |
| Compound B | Small Molecule | 0.42 nM | Inhibition of Substance P-mediated tryptase release in primary human skin mast cells | [22][23][24] |
| Compound A | Small Molecule | ~10-100 nM | Inhibition of various agonists in LAD2 cells | [21][22] |
Key Experimental Protocols
Standardized assays are essential for studying MRGPRX2 function. Below are detailed protocols for two key experiments.
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase, a surrogate marker for mast cell degranulation.
Principle: Upon degranulation, β-hexosaminidase is released into the supernatant. The enzymatic activity is measured by the hydrolysis of a substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), which produces a colored product that can be quantified spectrophotometrically.[25]
Methodology:
-
Cell Seeding: Seed human mast cells (e.g., LAD2 cell line) in a 96-well plate.[25]
-
Washing: Wash cells with a suitable buffer (e.g., HEPES buffer with 0.04% BSA) to remove media components.[25]
-
Stimulation: Add MRGPRX2 agonists (or buffer as a control) at desired concentrations and incubate for 30-90 minutes at 37°C.[25][26]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant, which contains the released β-hexosaminidase.[25]
-
Cell Lysis (for Total Release): Lyse the remaining cells in the wells with a detergent (e.g., 0.1% Triton X-100) to release their total granular content. This sample is used to calculate the maximum possible release.[25][26]
-
Enzymatic Reaction: Add both supernatant and lysate samples to a new plate containing the PNAG substrate in citrate buffer. Incubate for 90 minutes at 37°C.[25][26]
-
Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., 0.4 M Glycine, pH 10.7). This shifts the pH and develops the color.[25]
-
Measurement: Read the absorbance at 405 nm using a plate reader.[25]
-
Calculation: The percentage of degranulation is calculated as: (Absorbance of Supernatant / Absorbance of Total Lysate) x 100.
Figure 3: Experimental workflow for the β-Hexosaminidase Release Assay.
Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic free calcium concentration ([Ca²⁺]i) following receptor activation.
Principle: Cells are loaded with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-8 AM). The dye is non-fluorescent until it binds to free calcium in the cytosol. Upon stimulation and subsequent increase in [Ca²⁺]i, the dye fluoresces, and the change in fluorescence intensity is monitored over time using a fluorometric plate reader or flow cytometer.[12]
Methodology:
-
Cell Preparation: Resuspend mast cells in a physiological buffer (e.g., SIR-BSA).[12]
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 6 µM Fluo-8 AM) for 1.5 hours at 37°C to allow the dye to enter the cells and be cleaved into its active form.[12]
-
Washing: Wash the cells to remove any excess extracellular dye.
-
Baseline Measurement: Place the cells in a fluorometer and measure the baseline fluorescence for a short period.
-
Stimulation: Inject the MRGPRX2 agonist into the wells while continuously recording the fluorescence.
-
Data Acquisition: Record the fluorescence intensity over time (typically for 120-180 seconds) to capture the transient calcium peak.[27]
-
Analysis: The response is typically quantified as the change in fluorescence from baseline to the peak intensity. For store-operated calcium entry (SOCE) specific assays, cells are stimulated in a calcium-free buffer, followed by the re-addition of extracellular CaCl₂ to measure the influx component specifically.[27]
References
- 1. MRGPRX2, drug pseudoallergies, inflammatory diseases, mechanisms and distinguishing MRGPRX2- and IgE/FcεRI-mediated events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unlocking the Non-IgE-Mediated Pseudo-Allergic Reaction Puzzle with Mas-Related G-Protein Coupled Receptor Member X2 (MRGPRX2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [repository.upenn.edu]
- 5. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of the Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) by Xenobiotic Compounds and Its Relevance to Human Diseases [mdpi.com]
- 7. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 8. kactusbio.com [kactusbio.com]
- 9. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K-Interconnection between Early and Late Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MRGPRX2 Is the Codeine Receptor of Human Skin Mast Cells: Desensitization through β-Arrestin and Lack of Correlation with the FcεRI Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Substance P Serves as a Balanced Agonist for MRGPRX2 and a Single Tyrosine Residue Is Required for β-Arrestin Recruitment and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. MRGPRX2 Is the Codeine Receptor of Human Skin Mast Cells: Desensitization through β-Arrestin and Lack of Correlation with the FcεRI Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 25. abmgood.com [abmgood.com]
- 26. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
In-Depth Technical Guide: Binding Affinity and Kinetics of MrgprX2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of antagonists targeting the Mas-related G protein-coupled receptor X2 (MrgprX2), a key receptor involved in mast cell activation and pseudo-allergic reactions. Due to the limited publicly available data for a specific "MrgprX2 antagonist-5," this guide focuses on well-characterized antagonists from recent literature to illustrate the core principles and methodologies.
Core Concepts in MrgprX2 Antagonist Pharmacology
MrgprX2 is a G protein-coupled receptor (GPCR) primarily expressed on mast cells and sensory neurons.[1][2] Its activation by a variety of endogenous and exogenous ligands, including neuropeptides like Substance P and certain drugs, leads to mast cell degranulation and the release of inflammatory mediators.[1][2][3] The development of potent and selective MrgprX2 antagonists is a promising therapeutic strategy for a range of mast cell-mediated disorders, such as chronic urticaria, atopic dermatitis, and other inflammatory conditions.[2][4]
Quantitative Analysis of MrgprX2 Antagonist Binding Affinity
The binding affinity of an antagonist to MrgprX2 is a critical parameter that dictates its potency and potential therapeutic efficacy. Several key quantitative metrics are used to characterize this interaction, including the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), the inhibitor constant (Ki), and the pA2 value from Schild analysis.
Summary of Quantitative Binding Data for Select MrgprX2 Antagonists
The following tables summarize the reported binding affinity data for several well-characterized MrgprX2 antagonists.
| Antagonist | Assay System | Agonist | Parameter | Value | Reference |
| Compound A | HEK293-MRGPRX2/Gα15 Cells | Cortistatin 14 | IC50 | 32.4 nM | [5][6] |
| LAD2 Mast Cells | Substance P | IC50 | 32.4 nM | [5][6] | |
| LAD2 Mast Cells | Substance P | pA2 | 7.59 | [5][6] | |
| Compound B | HEK293-MRGPRX2/Gα15 Cells | Cortistatin 14 | IC50 | 1.8 nM | [5][6] |
| LAD2 Mast Cells | Substance P | IC50 | 1.8 nM | [5][6] | |
| Human Skin Mast Cells | Substance P | IC50 | 0.42 nM | [5][6] | |
| Human Skin Mast Cells | Substance P | pIC50 | 9.38 ± 0.23 | [5] | |
| LAD2 Mast Cells | Substance P | pA2 | 9.05 | [5][6] | |
| Fisetin | MrgprX2 | - | Kd | 2.02 µM | [5] |
| '1592' | MRGPRX2 | - | Ki | 189 nM | [7] |
Experimental Protocols for Determining Binding Affinity and Kinetics
Accurate determination of binding parameters requires robust and well-defined experimental protocols. The following sections detail the methodologies for key assays cited in the literature.
Calcium Mobilization Assay
This assay is used to determine the ability of an antagonist to inhibit agonist-induced intracellular calcium release in cells overexpressing MrgprX2.
Objective: To measure the IC50 of an antagonist by quantifying its inhibition of agonist-induced calcium influx.
Materials:
-
HEK293 cells stably co-expressing MrgprX2 and a G protein alpha subunit (e.g., Gα15).
-
MrgprX2 agonist (e.g., Cortistatin 14, Substance P).
-
Test antagonist at various concentrations.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader (e.g., FLIPR Tetra).
Procedure:
-
Cell Plating: Seed the HEK293-MrgprX2/Gα15 cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Add varying concentrations of the test antagonist to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Place the plate in the fluorescence plate reader and measure the baseline fluorescence. Add a pre-determined concentration of the MrgprX2 agonist (typically the EC80 or EC90) to all wells.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the agonist response as a function of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mast Cell Degranulation Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced degranulation of mast cells. Degranulation can be quantified by measuring the release of β-hexosaminidase, tryptase, or histamine.
Objective: To determine the IC50 of an antagonist by measuring its inhibition of agonist-induced mast cell degranulation.
Materials:
-
Mast cells (e.g., LAD2 cell line, primary human skin mast cells).
-
MrgprX2 agonist (e.g., Substance P, Compound 48/80).
-
Test antagonist at various concentrations.
-
Assay buffer (e.g., Tyrode's buffer).
-
Detection reagents for the specific marker (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide for β-hexosaminidase).
-
Spectrophotometer or fluorometer.
Procedure:
-
Cell Preparation: Wash the mast cells and resuspend them in the assay buffer.
-
Antagonist Incubation: Aliquot the cell suspension into a 96-well plate. Add varying concentrations of the test antagonist and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add the MrgprX2 agonist at a concentration that elicits a submaximal response (e.g., EC80) and incubate for a further period (e.g., 30 minutes) at 37°C.
-
Sample Collection: Pellet the cells by centrifugation.
-
Marker Quantification:
-
β-hexosaminidase: Transfer the supernatant to a new plate and add the substrate solution. Incubate until a color change is observed and stop the reaction. Measure the absorbance at the appropriate wavelength.
-
Histamine/Tryptase: Use a commercially available ELISA kit to quantify the amount of histamine or tryptase in the supernatant.
-
-
Data Analysis: Express the amount of released marker as a percentage of the total cellular content (determined by lysing a separate set of cells). Plot the percentage of inhibition versus the antagonist concentration and fit the data to a dose-response curve to calculate the IC50.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the MrgprX2 signaling pathway and the workflows for key experimental assays.
MrgprX2 Signaling Pathway in Mast Cells
Caption: MrgprX2 signaling cascade leading to mast cell degranulation.
Experimental Workflow for IC50 Determination via Mast Cell Degranulation Assay
Caption: Workflow for determining antagonist IC50 using a mast cell degranulation assay.
Logical Flow for Schild Analysis to Determine pA2dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. kactusbio.com [kactusbio.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MrgprX2 Signaling Pathways in Sensory Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical player in neuro-immune interactions, particularly at the interface of sensory neurons and mast cells.[1][2] While extensively studied in mast cells for its role in pseudo-allergic reactions and inflammation, its expression and function in sensory neurons are of increasing interest for understanding and targeting pain, itch, and neurogenic inflammation.[3][4][5][6][7] This technical guide provides a comprehensive overview of the core signaling pathways of MrgprX2 in sensory neurons, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
MrgprX2 is a promiscuous receptor, activated by a wide array of cationic ligands, including neuropeptides like Substance P (SP), antimicrobial peptides such as LL-37, and various drugs.[8][9] Its activation in the peripheral nervous system, particularly in dorsal root ganglion (DRG) neurons, contributes to the sensitization of nociceptive pathways.
Core Signaling Pathways
MrgprX2 activation in sensory neurons initiates a cascade of intracellular events through both G protein-dependent and G protein-independent mechanisms. While much of the detailed signaling knowledge is derived from studies in mast cells and heterologous expression systems, the fundamental pathways are believed to be conserved in sensory neurons.
G Protein-Dependent Signaling
MrgprX2 couples to heterotrimeric G proteins, primarily of the Gαq and Gαi subtypes, to initiate downstream signaling.[10]
-
Gαq Pathway: Upon ligand binding, the activated Gαq subunit stimulates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[11][12] This rise in intracellular Ca2+ is a critical event that can lead to the activation of various calcium-sensitive enzymes and modulation of ion channel activity.
-
Gαi Pathway: Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunits released from Gαi can also directly modulate the activity of ion channels and other effector proteins, including PLCβ and phosphoinositide 3-kinase (PI3K).[4]
G Protein-Independent Signaling (β-Arrestin Pathway)
Beyond G protein coupling, MrgprX2 can also signal through β-arrestins. Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of MrgprX2, creating a binding site for β-arrestin-1 and β-arrestin-2. This interaction can lead to:
-
Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling and promotes the internalization of the receptor from the cell surface, thereby attenuating the signal.
-
Scaffolding for Downstream Kinases: β-arrestins can act as scaffolds for various signaling molecules, including mitogen-activated protein kinases (MAPKs) like extracellular signal-regulated kinase (ERK1/2). This can initiate a second wave of signaling that is independent of G protein activation.[10]
Key Downstream Effectors
The initial signals generated by G proteins and β-arrestins converge on several key downstream pathways that ultimately determine the neuronal response:
-
Calcium Mobilization: The increase in intracellular Ca2+ is a central event, influencing neurotransmitter release and modulating the activity of ion channels.[11] Store-operated calcium entry (SOCE) via the STIM1 protein is also implicated in sustaining the Ca2+ signal initiated by MrgprX2 activation.[11]
-
PI3K/AKT Pathway: This pathway is involved in cell survival and proliferation and has been shown to be activated downstream of MrgprX2.
-
MAPK (ERK1/2) Pathway: Activation of ERK1/2 can lead to changes in gene expression and contribute to neuronal plasticity and sensitization.[10]
-
Modulation of Nociceptive Ion Channels: A crucial consequence of MrgprX2 signaling in sensory neurons is the modulation of ion channels involved in pain and itch, such as the Transient Receptor Potential (TRP) channels.
-
TRPV1 Sensitization: Mediators released from mast cells upon MrgprX2 activation, such as histamine, can sensitize TRPV1 channels on nearby sensory neurons, lowering their activation threshold for thermal and chemical stimuli.[13][14]
-
TRPA1 Coupling: There is evidence for functional coupling between other Mrgprs and the TRPA1 channel, an ion channel involved in detecting irritant chemicals and inflammatory agents. This coupling can be mediated by Gβγ subunits or PLC.[15][16]
-
Quantitative Data
The following tables summarize available quantitative data on MrgprX2 agonists. It is important to note that much of this data is derived from studies on mast cells or HEK293 cells transfected with MrgprX2, as direct quantitative studies on endogenous MrgprX2 in sensory neurons are limited.
| Agonist | Cell Type | Assay | EC50 | Reference |
| Substance P | HEK-MRGPRX2 | Calcium Mobilization | ~1 µM | [17] |
| Compound 48/80 | Murine Mucosal Mast Cells | Degranulation | 10 µg/ml | [1][3] |
| CGRP | Murine Mucosal Mast Cells | Degranulation | 2 x 10⁻⁸ M | [1] |
| Substance P | Murine Mucosal Mast Cells | Degranulation | 3 x 10⁻⁸ M | [1] |
EC50 values can vary depending on the cell type and experimental conditions.
| Agonist | Concentration | Cell Type | Response | Reference |
| Compound 48/80 | 10 µg/ml | DRG Neurons | ~40% of max Ca2+ response | [18][19] |
| Substance P | 74 µM | PBCMCs | Calcium Influx | [20] |
Signaling Pathway and Experimental Workflow Diagrams
MrgprX2 Signaling Cascade in Sensory Neurons
Caption: MrgprX2 signaling cascade in sensory neurons.
Neuro-immune Crosstalk via MrgprX2
Caption: Bidirectional communication between sensory neurons and mast cells.
Experimental Workflow: Calcium Imaging
Caption: Workflow for calcium imaging in DRG neurons.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Workflow for patch-clamp electrophysiology.
Experimental Protocols
Calcium Imaging of MrgprX2 Activation in Cultured DRG Neurons
This protocol is adapted from standard methods for calcium imaging in sensory neurons using the ratiometric dye Fura-2 AM.[20][21][22][23]
1. Cell Preparation: a. Isolate dorsal root ganglia (DRGs) from rodents following approved animal care protocols. b. Dissociate the ganglia into single cells using enzymatic digestion (e.g., collagenase and dispase) and mechanical trituration. c. Plate the dissociated neurons on glass coverslips coated with a suitable substrate (e.g., poly-D-lysine and laminin) and culture in appropriate neuronal growth medium. Allow neurons to adhere and extend neurites for at least 24 hours before imaging.
2. Dye Loading: a. Prepare a stock solution of Fura-2 AM (e.g., 1 mM in anhydrous DMSO). b. Prepare a loading buffer, typically a physiological saline solution like Hanks' Balanced Salt Solution (HBSS) buffered with HEPES. c. Dilute the Fura-2 AM stock solution into the loading buffer to a final concentration of 1-5 µM. The addition of a mild non-ionic surfactant like Pluronic F-127 can aid in dye solubilization. d. Remove the culture medium from the coverslips and wash gently with loading buffer. e. Incubate the neurons in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
3. De-esterification: a. After loading, wash the cells several times with fresh loading buffer (without Fura-2 AM) to remove extracellular dye. b. Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases, which traps the active Fura-2 dye inside the cells.
4. Imaging: a. Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging. b. Continuously perfuse the cells with physiological saline solution. c. Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm using a CCD camera. d. Record a stable baseline fluorescence ratio (F340/F380) for several minutes. e. Apply the MrgprX2 agonist (e.g., Substance P at 1-10 µM or Compound 48/80 at 10-50 µg/ml) via the perfusion system. f. Record the changes in the fluorescence ratio for several minutes after agonist application.
5. Data Analysis: a. Select regions of interest (ROIs) corresponding to individual neuronal cell bodies. b. Calculate the F340/F380 ratio for each ROI over time. c. An increase in the F340/F380 ratio indicates an increase in intracellular calcium concentration. d. The response can be quantified by measuring the peak change in the ratio from baseline.
Whole-Cell Patch-Clamp Electrophysiology of MrgprX2-Mediated Activity
This protocol outlines the whole-cell patch-clamp technique to record changes in membrane currents and potential in DRG neurons following MrgprX2 activation.[24][25][26][27]
1. Preparation: a. Prepare cultured DRG neurons on coverslips as described for calcium imaging. b. Prepare extracellular and intracellular solutions.
- Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Intracellular Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with KOH. c. Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.
2. Recording: a. Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with extracellular solution. b. Under visual guidance, approach a neuron with the patch pipette while applying slight positive pressure to keep the tip clean. c. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (Giga-ohm seal, >1 GΩ) between the pipette tip and the cell membrane. d. After establishing a stable seal, apply a brief pulse of stronger suction to rupture the membrane patch, achieving the whole-cell configuration.
3. Data Acquisition: a. Voltage-Clamp Mode:
- Hold the neuron at a negative membrane potential (e.g., -60 mV).
- Apply the MrgprX2 agonist to the bath and record any induced inward or outward currents. This can reveal the direct activation of ion channels by the MrgprX2 signaling cascade. b. Current-Clamp Mode:
- Record the resting membrane potential of the neuron.
- Apply the MrgprX2 agonist and monitor for changes in membrane potential (depolarization or hyperpolarization).
- Inject current steps to elicit action potentials before and after agonist application to assess changes in neuronal excitability (e.g., changes in action potential threshold, firing frequency, or spike adaptation).
4. Data Analysis: a. In voltage-clamp recordings, measure the amplitude, kinetics, and reversal potential of the agonist-induced currents. b. In current-clamp recordings, quantify the change in resting membrane potential and the change in action potential firing properties in response to the agonist.
Conclusion
MrgprX2 signaling in sensory neurons is a complex process with significant implications for pain, itch, and neurogenic inflammation. The canonical Gq/PLCβ/Ca2+ pathway, along with contributions from the Gi and β-arrestin pathways, orchestrates a neuronal response that involves the modulation of key nociceptive ion channels like TRPV1 and TRPA1. The bidirectional crosstalk between sensory neurons and mast cells, mediated by MrgprX2, creates a positive feedback loop that can amplify inflammatory and sensory responses. The experimental protocols detailed herein provide a framework for researchers to further investigate the nuances of MrgprX2 signaling in sensory neurons, with the ultimate goal of identifying novel therapeutic targets for a range of neuro-inflammatory and sensory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance P activates Mas-related G protein–coupled receptors to induce itch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MRGPRX2 - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 9. MRGPRX2 sensing of cationic compounds-A bridge between nociception and skin diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of MAS-related G protein coupled receptor-X2 (MRGPRX2) on mast cell-mediated host defense, pseudoallergic drug reactions and chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. MRGPRX2 Mediates Mast Cell-Induced Endometriosis Pain Through the Sensitization of Sensory Neurons via Histamine/HRH1/TRPV1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MRGPRX2 Mediates Mast Cell‐Induced Endometriosis Pain Through the Sensitization of Sensory Neurons via Histamine/HRH1/TRPV1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TRPA1 is required for histamine-independent, Mas-related G protein-coupled receptor-mediated itch - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Mast Cell Degranulator Compound 48/80 Directly Activates Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. moodle2.units.it [moodle2.units.it]
- 21. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 22. protocols.io [protocols.io]
- 23. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 24. docs.axolbio.com [docs.axolbio.com]
- 25. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 26. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 27. researchgate.net [researchgate.net]
Therapeutic Potential of MrgprX2 Antagonism in Skin Inflammation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical, non-IgE-mediated activation pathway for mast cells, playing a pivotal role in the pathophysiology of various inflammatory skin diseases.[1] Expressed predominantly on cutaneous mast cells, MRGPRX2 is activated by a wide array of cationic ligands, including neuropeptides like Substance P (SP), host defense peptides such as LL-37, and numerous small-molecule drugs, leading to mast cell degranulation and the release of pro-inflammatory mediators.[2][3] This activation pathway is increasingly implicated in conditions like atopic dermatitis (AD), chronic spontaneous urticaria (CSU), and rosacea, where increased expression of MRGPRX2 and its agonists are observed.[1][4] Consequently, the development of potent and selective MRGPRX2 antagonists represents a highly promising therapeutic strategy to mitigate neurogenic inflammation, pruritus, and mast cell-driven pathology in the skin.[3][5] This document provides an in-depth technical overview of the MRGPRX2 signaling cascade, its role in skin inflammation, the quantitative efficacy of novel antagonists, and the key experimental protocols used in their evaluation.
The MrgprX2 Signaling Pathway in Mast Cells
Rationale for MrgprX2 Antagonism in Skin Inflammation
The rationale for targeting MRGPRX2 is supported by its upregulation and the increased presence of its ligands in several inflammatory dermatoses.
-
Chronic Spontaneous Urticaria (CSU): Patients with severe CSU show increased MRGPRX2 expression on skin mast cells.[13] Intradermal injections of MRGPRX2 agonists like Substance P cause exaggerated wheal-and-flare reactions in CSU patients compared to healthy controls.[10][14] Serum levels of MRGPRX2 have also been found to be significantly higher in patients with severe CSU.[13]
-
Atopic Dermatitis (AD): In AD, compromised skin barrier function and inflammation lead to the release of host defense peptides (e.g., LL-37) from keratinocytes and neuropeptides (e.g., Substance P) from sensory nerves.[1][2] These endogenous ligands activate mast cells via MRGPRX2, contributing to pruritus and neurogenic inflammation.[2] Mouse models of AD show that Mrgprb2-deficient mice (the murine ortholog) have significantly reduced inflammation, itch, and overall disease severity.[3]
-
Rosacea: The pathogenesis of rosacea involves the antimicrobial peptide LL-37, a potent MRGPRX2 agonist.[2] Activation of mast cells by LL-37 through MRGPRX2 is thought to initiate and exacerbate the inflammatory and vascular symptoms of rosacea.[2]
-
Drug-Induced Hypersensitivity: Many drugs, including neuromuscular blocking agents and fluoroquinolones, can directly activate MRGPRX2, causing IgE-independent pseudoallergic reactions that manifest in the skin as urticaria or angioedema.[8]
Antagonizing MRGPRX2 offers a targeted approach to interrupt this common pathway, potentially reducing mast cell degranulation, neurogenic inflammation, and pruritus across multiple skin conditions without the broad immunosuppression associated with other therapies.
Quantitative Data on MrgprX2 Antagonists
Several small-molecule antagonists for MRGPRX2 have been developed and characterized, demonstrating high potency in preclinical models. Their efficacy is typically measured by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki).
| Antagonist | Agonist | Assay / Cell Type | Potency (IC50 / Ki) | Reference |
| Compound B | Substance P | Tryptase Release (Human Skin Mast Cells) | IC50 = 0.42 nM | [3][15] |
| Compound B | Substance P | β-Hexosaminidase Release (LAD2 Cells) | IC50 = 1.8 nM | [15] |
| PSB-172656 | Cortistatin-14 | β-Arrestin Recruitment (CHO-K1 Cells) | Ki = 6.81 nM | [16] |
| PSB-172656 | Substance P | β-Hexosaminidase Release (LAD2 Cells) | IC50 = 5.26 nM | [16] |
| PSB-172656 | (R)-ZINC-3573 | Ca2+ Mobilization (CHO-K1 Cells) | Ki = 0.142 nM | [16] |
| GE-1111 | Cortistatin-14 | MC Degranulation Assay | IC50 = 16.24 µM | [17] |
| GE-1111 | Cortistatin-14 | MRGPRX2 Activation Assay | IC50 = 35.34 µM | [17] |
Preclinical and Clinical Development Workflow
The development of MRGPRX2 antagonists follows a standard but rigorous preclinical-to-clinical pathway. This involves initial in vitro screening for potency and selectivity, validation in primary human cells, and efficacy testing in relevant in vivo models before advancing to human trials.
Several MRGPRX2 antagonists are currently in clinical development, underscoring the therapeutic interest in this target.
| Antagonist | Developer | Indication(s) | Highest Phase | NCT Identifier |
| EP262 | Escient Pharmaceuticals (acquired by Incyte) | Chronic Spontaneous Urticaria, Atopic Dermatitis | Phase 2 | NCT06077773, NCT06144424 |
| EVO756 | Evommune, Inc. | Chronic Spontaneous Urticaria, Atopic Dermatitis | Phase 2b | [18] |
Key Experimental Protocols
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay quantitatively measures the release of the granular enzyme β-hexosaminidase as a proxy for mast cell degranulation.
-
Cells: Human mast cell line (LAD2) or primary human skin mast cells are commonly used.[14][16]
-
Procedure:
-
Plate cells in a 96-well plate.
-
Pre-incubate cells with varying concentrations of the MRGPRX2 antagonist or vehicle control for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a known MRGPRX2 agonist (e.g., Substance P, Compound 48/80) at a concentration that elicits a submaximal response (e.g., EC80) for 30-60 minutes at 37°C.[14][16]
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant. A separate set of wells is lysed with Triton X-100 to determine the total cellular β-hexosaminidase content.
-
In a new plate, mix the supernatant or cell lysate with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction by adding a high pH buffer (e.g., sodium carbonate).
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: The percentage of β-hexosaminidase release is calculated as: (OD_supernatant / OD_total_lysate) * 100. IC50 values for antagonists are determined by plotting percent inhibition against antagonist concentration.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) following receptor activation.
-
Cells: CHO or HEK293 cells stably expressing human MRGPRX2 are often used for high-throughput screening.[16][19]
-
Procedure:
-
Plate cells in a black, clear-bottom 96- or 384-well plate.
-
Load cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or a FLIPR Calcium Assay Kit) for 30-60 minutes at 37°C, according to the manufacturer's instructions.[19]
-
Wash the cells to remove excess dye.
-
Place the plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
-
For antagonist mode, add the test compound and incubate for a defined period.
-
Establish a baseline fluorescence reading.
-
Inject the MRGPRX2 agonist and immediately begin recording fluorescence intensity over time (typically 1-3 minutes).[19]
-
-
Data Analysis: The change in fluorescence intensity from baseline to the peak response is calculated. Antagonist activity is measured as the percent reduction in the agonist-induced calcium response.
Ex Vivo Human Skin Microdialysis
This technique assesses mast cell degranulation in an intact human tissue environment by measuring histamine release.
-
Tissue: Freshly obtained human skin explants (e.g., from abdominoplasty).[3][15]
-
Procedure:
-
A microdialysis probe is inserted intradermally into the skin explant.[15]
-
The probe is perfused with a physiological buffer (e.g., Ringer's solution).
-
After a stabilization period, the perfusate is collected at baseline.
-
An MRGPRX2 agonist (e.g., Substance P) is delivered through the probe via retrodialysis. To test antagonists, the antagonist can be co-perfused with the agonist.[15]
-
Fractions of the dialysate are collected at regular intervals (e.g., every 10 minutes).
-
The concentration of histamine in each fraction is measured using a sensitive method like ELISA or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: The data is plotted as histamine concentration over time to observe the peak release following stimulation and its inhibition by the antagonist.[15]
Conclusion and Future Directions
The antagonism of MRGPRX2 represents a paradigm shift in treating inflammatory skin conditions, moving beyond broad immunosuppression to a targeted blockade of a key mast cell activation pathway. The high potency of antagonists like Compound B and PSB-172656 in preclinical models, combined with the advancement of molecules like EP262 and EVO756 into clinical trials for CSU and AD, validates MRGPRX2 as a druggable and clinically relevant target.
Future research should focus on:
-
Biomarker Development: Identifying patient populations most likely to respond to MRGPRX2 antagonism, potentially through measuring baseline levels of the receptor or its endogenous ligands.
-
Exploring Broader Utility: Investigating the role of MRGPRX2 and the therapeutic potential of its antagonists in other pruritic and inflammatory conditions, such as rosacea, psoriasis, and chronic prurigo.[4]
-
Understanding Biased Agonism: Further elucidating how different ligands can induce biased signaling through MRGPRX2, which may inform the development of antagonists that selectively block pro-inflammatory pathways while preserving potential homeostatic functions.[2]
References
- 1. Beyond the classic players: Mas‐related G protein‐coupled receptor member X2 role in pruritus and skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]
- 4. No allergy, but mast cells are involved: MRGPRX2 in chronic inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. DSpace [repository.upenn.edu]
- 8. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elevated MRGPRX2 Levels Related to Disease Severity in Patients With Chronic Spontaneous Urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MRGPRX2 Activation Causes Increased Skin Reactivity in Chronic Spontaneous Urticaria Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Subnanomolar MAS-related G protein-coupled receptor-X2/B2 antagonists with efficacy in human mast cells and disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MRGPRX2 antagonist GE-1111 relieves atopic dermatitis symptoms | BioWorld [bioworld.com]
- 18. biospace.com [biospace.com]
- 19. gut.bmj.com [gut.bmj.com]
The Role of MrgprX2 in Chronic Urticaria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic urticaria (CU) is a debilitating skin condition characterized by recurrent hives and angioedema. While the pathophysiology is complex, emerging evidence points to a significant role for the Mas-related G protein-coupled receptor X2 (MrgprX2) in the IgE-independent activation of mast cells, key effector cells in urticaria. This technical guide provides a comprehensive overview of the current understanding of MrgprX2's involvement in chronic urticaria, detailing its signaling pathways, summarizing key quantitative data, outlining experimental protocols for its investigation, and visualizing complex processes through diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of chronic urticaria and develop novel therapeutic interventions targeting MrgprX2.
Introduction: MrgprX2 and its Implication in Chronic Urticaria
Mast cells are critical players in the pathogenesis of chronic urticaria, releasing a plethora of inflammatory mediators that lead to the characteristic wheal and flare reactions.[1] While the classical pathway of mast cell activation involves the cross-linking of IgE receptors (FcεRI), a significant subset of chronic urticaria cases appears to be independent of this mechanism.[2] MrgprX2, a G protein-coupled receptor predominantly expressed on mast cells, has emerged as a key player in this IgE-independent pathway.[3]
MrgprX2 can be activated by a wide range of endogenous and exogenous ligands, including neuropeptides like Substance P (SP), certain drugs, and host defense peptides.[3][4] Studies have shown that patients with chronic spontaneous urticaria (CSU) exhibit heightened skin reactivity to MrgprX2 ligands.[5][6] Furthermore, an increased expression of MrgprX2 has been observed on skin mast cells of CSU patients, suggesting a heightened sensitivity to these triggers.[6] This upregulation of MrgprX2 and its activation by various ligands are thought to contribute significantly to the mast cell degranulation and subsequent symptoms observed in chronic urticaria.[2]
Quantitative Data on MrgprX2 in Chronic Urticaria
Several studies have quantified the expression and activity of MrgprX2 and its ligands in patients with chronic urticaria, providing valuable insights into its role in disease severity and pathogenesis.
| Parameter | Finding | Patient Cohort | Control Cohort | Significance | Reference |
| Serum MrgprX2 Levels | Significantly higher in severe CSU patients (Median: 16.5 ng/mL) | 73 severe CSU patients | 50 healthy controls (Median: 11.7 ng/mL) & 43 non-severe CSU patients (Median: 8.7 ng/mL) | p=0.036 vs healthy, p=0.002 vs non-severe | [7] |
| Serum MrgprX2 Levels | MRGPRX2 ≥ 11.67 ng/mL identified as an independent risk factor for severe CSU. | 120 CSU patients | 30 healthy controls | OR 48.21 | [6] |
| Serum Substance P (SP) Levels | Significantly higher in severe CSU patients. | 120 CSU patients | 30 healthy controls | p = 0.01 | [6][8] |
| Serum Substance P (SP) Levels | SP ≥ 97.66 pg/mL identified as an independent risk factor for severe CSU. | 120 CSU patients | 30 healthy controls | OR 3.19 | [6] |
| MrgprX2 Gene Mutation (185A>G) | Present in 10% of CSU patients, associated with significantly higher UAS7 scores. | 80 Han Chinese CSU patients | Not applicable | p < 0.05 | [9][10] |
| In vitro Mast Cell Degranulation (β-hexosaminidase release) | Icatibant induced more robust β-hexosaminidase release from LAD2 cells compared to atracurium. | LAD2 cells | MRGPRX2-KO LAD2 cells | p < 0.001 | [5] |
Experimental Protocols
Investigating the role of MrgprX2 in chronic urticaria involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of β-hexosaminidase, an enzyme stored in mast cell granules, as a measure of degranulation.
Materials:
-
LAD2 human mast cell line (or primary human skin mast cells)
-
MrgprX2 agonists (e.g., Substance P, Compound 48/80, icatibant, atracurium)
-
Tyrode's buffer or similar physiological buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Culture LAD2 cells to the desired density.
-
Wash cells and resuspend in Tyrode's buffer.
-
Seed 5 x 10^4 cells per well in a 96-well plate.[11]
-
Add varying concentrations of MrgprX2 agonists to the wells. For total release control, lyse cells with 0.1% Triton X-100. For spontaneous release control, add buffer only.[12]
-
Incubate the plate at 37°C for 30 minutes.[5]
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add PNAG substrate to each well and incubate at 37°C for 1-1.5 hours.[12]
-
Add stop solution to each well.
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
Calculate the percentage of β-hexosaminidase release relative to the total release control after subtracting the spontaneous release.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon MrgprX2 activation, a key step in the signaling cascade leading to degranulation.
Materials:
-
Cells expressing MrgprX2 (e.g., HEK293 cells stably transfected with MrgprX2, or LAD2 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Physiological buffer (e.g., HBSS)
-
MrgprX2 agonists
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in poly-D-lysine coated 384-well plates and incubate for 24 hours.[13]
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add MrgprX2 agonists to the wells.
-
Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the influx of intracellular calcium.[14]
-
Analyze the data by measuring the peak fluorescence intensity or the area under the curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum MrgprX2
This method is used to quantify the concentration of soluble MrgprX2 in patient serum.
Materials:
-
Serum samples from patients and healthy controls
-
MrgprX2 ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Collect peripheral blood from patients and separate the serum.[10]
-
Follow the instructions provided with the commercial ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for MrgprX2.
-
Adding serum samples and standards to the wells and incubating.
-
Washing the wells to remove unbound proteins.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Washing the wells again.
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentration of MrgprX2 in the samples by comparing their absorbance to the standard curve.[7]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in MrgprX2's function can aid in understanding its role in chronic urticaria.
MrgprX2 Signaling Pathway in Mast Cells
Caption: MrgprX2 signaling cascade in mast cells.
Experimental Workflow for Investigating MrgprX2 Antagonists
Caption: Drug development workflow for MrgprX2 antagonists.
Future Directions and Therapeutic Potential
The growing body of evidence strongly supports MrgprX2 as a promising therapeutic target for chronic urticaria.[15] The development of potent and selective MrgprX2 antagonists is a key area of research, with several small molecules currently in preclinical and clinical development.[15][16][17][18] These antagonists have the potential to block IgE-independent mast cell activation and provide a novel treatment option for patients with chronic urticaria, particularly those who are refractory to current therapies like antihistamines.
Future research should focus on:
-
Further elucidating the downstream signaling pathways of MrgprX2 to identify additional therapeutic targets.
-
Identifying the full spectrum of endogenous and exogenous ligands that activate MrgprX2 in the context of chronic urticaria.
-
Developing more refined animal models that accurately recapitulate the human disease to facilitate preclinical drug development.[19]
-
Conducting well-designed clinical trials to evaluate the efficacy and safety of MrgprX2 antagonists in diverse populations of chronic urticaria patients.[20]
Conclusion
MrgprX2 plays a pivotal role in the IgE-independent pathogenesis of chronic urticaria. Its increased expression and activation on mast cells contribute significantly to the clinical manifestations of the disease. The quantitative data, experimental protocols, and signaling pathway diagrams presented in this guide offer a comprehensive resource for the scientific community. Targeting MrgprX2 represents a novel and promising therapeutic strategy with the potential to significantly improve the management of chronic urticaria. Continued investigation into the intricate role of MrgprX2 will undoubtedly pave the way for the development of more effective and targeted therapies for this challenging condition.
References
- 1. Roles of MAS-related G protein coupled receptor-X2 (MRGPRX2) on mast cell-mediated host defense, pseudoallergic drug reactions and chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond Allergies—Updates on The Role of Mas-Related G-Protein-Coupled Receptor X2 in Chronic Urticaria and Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond the classic players: Mas‐related G protein‐coupled receptor member X2 role in pruritus and skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRGPRX2 Activation Causes Increased Skin Reactivity in Chronic Spontaneous Urticaria Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdnewsline.com [mdnewsline.com]
- 9. mdnewsline.com [mdnewsline.com]
- 10. MRGPRX2 gain-of-function mutation drives enhanced mast cell reactivity in chronic spontaneous urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. kactusbio.com [kactusbio.com]
- 16. mdnewsline.com [mdnewsline.com]
- 17. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdnewsline.com [mdnewsline.com]
- 19. A humanized mouse model to study mast cells mediated cutaneous adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evommune Announces Early Trial for New MRGPRX2 Inhibitor to Treat Chronic Hives [synapse.patsnap.com]
An In-depth Technical Guide to MrgprX2: Expression, Signaling, and Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mas-related G protein-coupled receptor member X2 (MrgprX2) has emerged as a critical receptor in immunology and neurobiology, playing a pivotal role in a variety of physiological and pathological processes. Primarily expressed on mast cells and sensory neurons, MrgprX2 is a key mediator of immunoglobulin E (IgE)-independent allergic and pseudo-allergic reactions.[1][2] Its activation by a diverse array of ligands, including neuropeptides, host defense peptides, and numerous FDA-approved drugs, triggers cellular responses that contribute to neurogenic inflammation, pain, itch, and drug hypersensitivity reactions.[3][4][5] This guide provides a comprehensive overview of MrgprX2 expression across different cell types and tissues, details its complex signaling pathways, and offers in-depth experimental protocols for its detection and functional analysis.
MrgprX2 Expression in Human and Murine Tissues
MrgprX2 exhibits a distinct expression pattern, with the highest concentrations found in specific subsets of immune cells and neurons. Understanding this distribution is fundamental for elucidating its biological functions and for the development of targeted therapeutics.
Cellular and Tissue Distribution
In humans, MrgprX2 is most abundantly expressed in connective tissue mast cells (MCTC), particularly in the skin, and in dorsal root ganglion (DRG) neurons.[6][7][8][9] Expression has also been reported in human keratinocytes, basophils, and eosinophils.[1][6][8] The mouse genome contains several orthologs, with MrgprB2 in connective tissue mast cells and MrgprA1 in DRG neurons considered the functional counterparts to human MrgprX2.[6] It is noteworthy that the sequence homology between human MrgprX2 and mouse MrgprB2 is only about 53%.[6][8]
The expression of MrgprX2 is significantly higher in the connective tissue subtype of mast cells (MCTC) compared to the mucosal subtype (MCT).[6] This differential expression is a key factor in the distinct roles these mast cell populations play in inflammatory responses.
Quantitative Expression Data
The following tables summarize the available quantitative data on MrgprX2 expression.
Table 1: MrgprX2 RNA Expression in Human Mast Cell Subtypes
| Mast Cell Subtype | Expression Level (transcripts per 5 ng total RNA) | Reference |
| MCTC (Connective Tissue) | 17,565 | [6] |
| MCT (Mucosal) | 32 | [6] |
Table 2: Overview of MrgprX2 Expression in Human Tissues and Cells
| Tissue/Cell Type | Expression Level | Method of Detection | Reference |
| Skin Mast Cells | High | Immunohistochemistry, Immunofluorescence, RNA Sequencing | [8][9] |
| Dorsal Root Ganglion (DRG) Neurons | High | Immunohistochemistry | [6][10] |
| Keratinocytes | Detected | Not specified | [1] |
| Basophils | Detected | Flow Cytometry | [8][11] |
| Eosinophils | Detected | Not specified | [8] |
| Lung Mast Cells | Detected (~20% of total) | Not specified | [12] |
MrgprX2 Signaling Pathways
Upon ligand binding, MrgprX2 initiates a cascade of intracellular signaling events that lead to cellular activation, including degranulation and the release of inflammatory mediators. The signaling pathways are complex and can be ligand-biased, leading to different physiological outcomes. MrgprX2 couples to both Gαq and Gαi proteins.[5]
G-protein Biased Signaling
Activation of the Gαq pathway leads to the activation of phospholipase C beta (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][13] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is a primary driver of mast cell degranulation.[13] The Gαi pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent modulation of cellular processes like chemotaxis.[13]
Caption: G-protein biased signaling pathways of MrgprX2.
β-Arrestin Biased Signaling
Certain agonists preferentially recruit β-arrestins to the activated MrgprX2 receptor.[13] This interaction facilitates receptor internalization, which can lead to receptor degradation in lysosomes or recycling back to the plasma membrane for re-sensitization.[13] This pathway is crucial for regulating the duration and intensity of MrgprX2-mediated responses.
Caption: β-arrestin biased signaling and receptor internalization.
Experimental Protocols for MrgprX2 Detection
Accurate detection and quantification of MrgprX2 are essential for both basic research and clinical applications. The following are detailed protocols for common experimental techniques.
Immunohistochemistry (IHC)
This protocol is adapted from methodologies used for staining paraffin-embedded human skin and dorsal root ganglion tissues.[10][14][15]
-
Tissue Preparation:
-
Fix tissue samples in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate through a graded series of ethanol and clear with xylene.
-
Embed in paraffin wax and cut 5-μm sections.
-
Mount sections on positively charged slides and bake at 60°C for 1 hour.[14]
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
For most anti-MrgprX2 antibodies, heat-induced antigen retrieval is recommended.[14][15]
-
Immerse slides in a citrate buffer (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[15]
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Alternatively, enzymatic pretreatment can be used for certain antibodies.[14]
-
-
Staining:
-
Rinse sections with Tris-buffered saline (TBS) or phosphate-buffered saline (PBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10-15 minutes (for HRP-based detection).
-
Wash with TBS/PBS.
-
Block non-specific binding with 10% normal goat serum for 30-60 minutes at room temperature.[15]
-
Incubate with the primary anti-MrgprX2 antibody (e.g., rabbit polyclonal or mouse monoclonal) diluted in blocking buffer overnight at 4°C.[14][15]
-
Wash with TBS/PBS (3 x 5 minutes).
-
Incubate with a biotinylated or HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with TBS/PBS (3 x 5 minutes).
-
If using a biotinylated secondary antibody, incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB) until the desired stain intensity is reached.[15]
-
-
Counterstaining and Mounting:
-
Counterstain with Mayer's hematoxylin.[14]
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Immunofluorescence (IF)
This protocol is suitable for co-localization studies, for instance, with the mast cell marker tryptase.[9][14]
-
Tissue Preparation and Antigen Retrieval:
-
Follow steps 1-3 from the IHC protocol.
-
-
Staining:
-
Rinse sections with PBS.
-
Block non-specific binding with a blocking buffer containing normal serum from the species of the secondary antibody for 1 hour.
-
Incubate with a cocktail of primary antibodies (e.g., rabbit anti-MrgprX2 and mouse anti-tryptase) diluted in blocking buffer overnight at 4°C.[14]
-
Wash with PBS (3 x 5 minutes).
-
Incubate with a cocktail of fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488-conjugated goat anti-mouse and Rhodamine-conjugated goat anti-rabbit) for 1 hour at room temperature in the dark.[14]
-
Wash with PBS (3 x 5 minutes) in the dark.
-
-
Mounting and Visualization:
-
Mount with a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.[14]
-
Visualize using a fluorescence or confocal microscope.
-
Flow Cytometry
This protocol is designed for the analysis of MrgprX2 expression on the surface of immune cells, such as mast cells or basophils.[11][16][17][18]
-
Cell Preparation:
-
Prepare a single-cell suspension of the cells of interest (e.g., cultured mast cells, peripheral blood mononuclear cells).
-
Wash the cells with FACS buffer (PBS containing 2% FCS and 0.02% sodium azide).[16]
-
-
Staining:
-
Resuspend 0.5 x 10^6 cells in FACS buffer.[16]
-
Block Fc receptors by incubating with an Fc block reagent for 10-15 minutes at 4°C.
-
Incubate the cells with a phycoerythrin (PE)-conjugated anti-human MrgprX2 antibody or an appropriate isotype control for 30 minutes at 4°C in the dark.[16]
-
For co-staining, other antibodies such as APC-conjugated anti-c-Kit and FITC-conjugated anti-FcεRI can be included to identify mast cell populations.[16]
-
-
Data Acquisition and Analysis:
Caption: A typical workflow for detecting MrgprX2 by flow cytometry.
In Situ Hybridization (ISH)
This protocol allows for the detection of MrgprX2 mRNA within the cellular context of tissues.[14][19]
-
Probe Preparation:
-
Design and synthesize a digoxigenin (DIG) or fluorescein isothiocyanate (FITC)-labeled antisense RNA probe specific for MrgprX2 mRNA. A sense probe should be used as a negative control.
-
-
Tissue Preparation:
-
Prepare formalin-fixed, paraffin-embedded tissue sections as described in the IHC protocol (steps 1-2).
-
Ensure RNase-free conditions throughout the procedure.
-
-
Hybridization:
-
Pretreat sections with proteinase K to improve probe accessibility.
-
Prehybridize the sections in a hybridization buffer.
-
Dilute the labeled probe in hybridization buffer and apply to the sections.
-
Incubate overnight at an appropriate temperature (e.g., 65°C) in a humidified chamber.[19]
-
-
Washing:
-
Perform stringent washes to remove unbound probe. This typically involves washes in solutions with decreasing salt concentrations at elevated temperatures.
-
-
Detection:
-
Block non-specific binding sites.
-
Incubate with an anti-DIG or anti-FITC antibody conjugated to an enzyme such as alkaline phosphatase (AP) or horseradish peroxidase (HRP).
-
Wash to remove unbound antibody.
-
Develop the signal using a chromogenic substrate (e.g., NBT/BCIP for AP or DAB for HRP).
-
-
Counterstaining and Mounting:
-
Counterstain with a suitable nuclear stain (e.g., Nuclear Fast Red).
-
Dehydrate and mount as in the IHC protocol.
-
Conclusion
MrgprX2 is a receptor of growing importance in the fields of immunology, neurobiology, and pharmacology. Its specific expression pattern and its role in mediating IgE-independent mast cell activation make it an attractive target for therapeutic intervention in a range of inflammatory and allergic conditions. The detailed expression data, signaling pathway diagrams, and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to unravel the complexities of MrgprX2 biology and to harness its therapeutic potential.
References
- 1. MRGPRX2 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 5. Gene - MRGPRX2 [maayanlab.cloud]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Tissue expression of MRGPRX2 - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of MRGPRX2 in skin mast cells of patients with maculopapular cutaneous mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MRGPRX2 Polyclonal Antibody (PA5-33951) [thermofisher.com]
- 11. Measurement and Functional Analysis of the Mas-Related G Protein-Coupled Receptor MRGPRX2 on Human Mast Cells and Basophils | Springer Nature Experiments [experiments.springernature.com]
- 12. Mast Cell-Specific MRGPRX2: a Key Modulator of Neuro-Immune Interaction in Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The Number of MRGPRX2-Expressing Cells Is Increased in Skin Lesions of Patients With Indolent Systemic Mastocytosis, But Is Not Linked to Symptom Severity [frontiersin.org]
- 15. cusabio.com [cusabio.com]
- 16. The development of murine bone marrow-derived mast cells expressing functional human MRGPRX2 for ex vivo and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocytogen.com [biocytogen.com]
- 18. tandfonline.com [tandfonline.com]
- 19. ucl.ac.uk [ucl.ac.uk]
Methodological & Application
In Vitro Assay Protocols for the Characterization of MrgprX2 Antagonist-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical mediator of IgE-independent mast cell activation, playing a significant role in inflammatory and pseudo-allergic reactions.[1][2] Activation of MrgprX2 by a variety of ligands, including neuropeptides and certain drugs, triggers mast cell degranulation and the release of inflammatory mediators.[3][4] Consequently, antagonists of this receptor, such as MrgprX2 antagonist-5, represent a promising therapeutic avenue for a range of inflammatory and skin disorders.[3][4] This document provides detailed application notes and in vitro assay protocols for the functional characterization of this compound and other novel antagonists targeting this receptor.
MrgprX2 Signaling Pathway
Upon agonist binding, MrgprX2 initiates downstream signaling through G-protein dependent and independent pathways. The Gq pathway activation leads to phospholipase C (PLC) activation, subsequent inositol triphosphate (IP3) production, and the mobilization of intracellular calcium.[5][6] This calcium influx is a key trigger for mast cell degranulation.[5][6] Additionally, MrgprX2 activation can lead to the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G-protein independent signaling cascades.[7][8]
Data Presentation: In Vitro Activity of MrgprX2 Antagonists
The following tables summarize the inhibitory activities of various MrgprX2 antagonists from published studies, which can serve as a reference for interpreting data obtained for this compound.
Table 1: Inhibition of Calcium Mobilization
| Compound | Cell Line | Agonist | IC50 (nM) | Reference |
| Compound A | HEK293-MrgprX2 | Cortistatin 14 | 32.4 | [9] |
| Compound B | HEK293-MrgprX2 | Cortistatin 14 | 1.8 | [9] |
| C9 | RBL-MRGPRX2 | Substance P | ~300 | [1][10] |
| C9 | RBL-MRGPRX2 | PAMP-12 | ~300 | [1][10] |
| C9 | RBL-MRGPRX2 | Rocuronium | ~300 | [1][10] |
Table 2: Inhibition of Mast Cell Degranulation (β-Hexosaminidase Release)
| Compound | Cell Line | Agonist | IC50 (nM) | Reference |
| Compound A | LAD2 | Substance P | 32.4 | [9] |
| Compound B | LAD2 | Substance P | 1.8 | [9] |
| Compound B | Primary Human Skin Mast Cells | Substance P | 0.42 | [9][11] |
| C9 | LAD2 | ZINC3573 | >1000 | [1] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the antagonist activity of this compound.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit agonist-induced intracellular calcium release in cells expressing MrgprX2.[12][13][14]
Materials:
-
CHO-K1 cells stably overexpressing human MrgprX2 (CHO-MrgprX2).[12]
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
Black, clear-bottom 384-well microplates.[12]
-
FLIPR® Calcium 5 or similar calcium-sensitive dye.[12]
-
MrgprX2 agonist (e.g., Substance P, Cortistatin 14).[11]
-
This compound.
-
Assay buffer.
-
A fluorescence imaging plate reader (FLIPR® or equivalent).[12]
Protocol:
-
Cell Plating: Seed CHO-MrgprX2 cells into 384-well plates and incubate overnight to allow for cell attachment.[12]
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer to each well. Incubate the plates at 37°C for 30-60 minutes.[12][13]
-
Compound Addition: Prepare serial dilutions of this compound. Add the antagonist dilutions to the respective wells and measure baseline fluorescence using the plate reader for a short period (e.g., 120 seconds).[12]
-
Agonist Stimulation: Add a pre-determined EC80 concentration of the MrgprX2 agonist (e.g., Substance P) to all wells simultaneously using the plate reader's injection system.[11]
-
Data Acquisition: Immediately measure the fluorescence intensity in real-time for a defined period (e.g., 120 seconds) to capture the calcium flux.[12]
-
Data Analysis: Calculate the antagonist's IC50 value by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
β-Arrestin Recruitment Assay
This assay determines if the antagonist can block the agonist-induced recruitment of β-arrestin to the MrgprX2 receptor, a key event in GPCR signaling and regulation.[7][8]
Materials:
-
A cell line engineered for β-arrestin recruitment assays, co-expressing MrgprX2 fused to a reporter fragment (e.g., ProLink™) and β-arrestin fused to a complementary fragment (e.g., Enzyme Acceptor). A commercially available kit like the PathHunter® eXpress MRGPRX2 CHO-K1 β-Arrestin GPCR Assay can be used.
-
Cell culture medium and supplements.
-
White, solid-bottom multi-well plates.
-
MrgprX2 agonist.
-
This compound.
-
Detection reagents that generate a chemiluminescent signal upon reporter fragment complementation.
-
A luminometer.
Protocol:
-
Cell Plating: Dispense the engineered cells into the wells of the microplate.[7]
-
Compound Incubation: Add serial dilutions of this compound to the wells and incubate for a short period.
-
Agonist Stimulation: Add a pre-determined EC80 concentration of the MrgprX2 agonist to the wells and incubate for 90 minutes at 37°C.[15]
-
Detection: Add the detection reagents to each well and incubate at room temperature for 60 minutes to allow for signal development.[15]
-
Data Acquisition: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Determine the IC50 value of the antagonist by analyzing the dose-dependent inhibition of the agonist-induced signal.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This functional assay assesses the antagonist's ability to inhibit the release of granular contents from mast cells, a direct physiological consequence of MrgprX2 activation.[16][17][18][19][20]
Materials:
-
Human mast cell line (e.g., LAD2) or primary human mast cells.[11]
-
HEPES buffer supplemented with BSA.[1]
-
MrgprX2 agonist (e.g., Substance P, Compound 48/80).[19]
-
This compound.
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).[20]
-
Stop solution (e.g., 0.4 M Glycine).[16]
-
Lysis buffer (e.g., 0.1% Triton X-100).[1]
-
A spectrophotometer or plate reader capable of measuring absorbance at 405 nm.[16]
Protocol:
-
Cell Preparation: Wash and resuspend mast cells in HEPES buffer.[16]
-
Plating: Seed the cells into a 96-well plate.[1]
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 5 minutes).[1]
-
Agonist Stimulation: Add the MrgprX2 agonist and incubate for 30 minutes at 37°C.[1]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Measurement of Released β-Hexosaminidase:
-
Add a portion of the supernatant to a new plate containing the pNAG substrate solution.
-
Incubate for 60-90 minutes at 37°C.[16]
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
-
Measurement of Total β-Hexosaminidase:
-
Lyse the cell pellets with lysis buffer.
-
Follow the same procedure as for the supernatant to measure the total enzyme content.
-
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition and determine the IC50 value of the antagonist. The percent degranulation is calculated as: ((Experimental Release - Spontaneous Release) / (Total Release - Spontaneous Release)) x 100.[20]
References
- 1. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 6. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 11. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2020223255A1 - 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives as inhibitors of mrgx2 - Google Patents [patents.google.com]
- 13. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. abmgood.com [abmgood.com]
- 17. Detecting degranulation via hexosaminidase assay [protocols.io]
- 18. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 19. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing MrgprX2 Antagonist-5 in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a significant target in the study of inflammatory and allergic responses.[1][2] Predominantly expressed on mast cells and sensory neurons, MrgprX2 is activated by a diverse range of ligands, including neuropeptides, antimicrobial peptides, and certain drugs, leading to mast cell degranulation and the release of inflammatory mediators.[1][3] This activation is independent of the classical IgE-mediated pathway.[1] Consequently, the development of specific MrgprX2 antagonists is a promising therapeutic strategy for a variety of mast cell-driven diseases such as chronic urticaria, atopic dermatitis, and drug-induced hypersensitivity reactions.[1][2][4]
MrgprX2 antagonist-5 is a novel small molecule inhibitor designed for the research of inflammatory skin disorders.[5] This document provides detailed protocols for evaluating the inhibitory activity of this compound using a calcium mobilization assay, a key method for assessing the functional consequence of GPCR activation.
MrgprX2 Signaling Pathway
References
- 1. kactusbio.com [kactusbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. Novel MRGX2 Antagonists for Treating Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Histamine Release Assay with MrgprX2 Antagonist-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical mediator of IgE-independent mast cell activation and degranulation, playing a significant role in pseudo-allergic reactions and various inflammatory diseases.[1][2][3] This receptor can be activated by a wide range of ligands, including neuropeptides, antimicrobial peptides, and certain drugs, leading to the release of histamine and other pro-inflammatory mediators.[1][4][5][6] Consequently, antagonists of MrgprX2 are of significant therapeutic interest for treating conditions such as chronic urticaria, atopic dermatitis, and other mast cell-driven disorders.[7]
These application notes provide a detailed protocol for performing a histamine release assay to evaluate the efficacy of a specific inhibitor, MrgprX2 antagonist-5. The protocol is designed for use with human mast cell lines or primary human mast cells.
MrgprX2 Signaling Pathway
Upon activation by an agonist, MrgprX2 initiates a signaling cascade that leads to mast cell degranulation. The receptor couples to G proteins, primarily Gαq and Gαi.[8] Activation of Gαq leads to the activation of phospholipase C beta (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8] The increase in intracellular Ca2+ is a critical step for the fusion of histamine-containing granules with the plasma membrane, resulting in degranulation.[8] The Gαi pathway can promote chemotaxis by inhibiting adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[8]
Figure 1: MrgprX2 Signaling Pathway.
Experimental Protocols
Histamine Release Assay Using a Human Mast Cell Line (e.g., LAD2)
This protocol details the measurement of histamine release from a human mast cell line following stimulation with an MrgprX2 agonist and inhibition by this compound.
Materials:
-
Human mast cell line (e.g., LAD2 cells)
-
Cell culture medium (e.g., StemPro™-34 SFM)
-
MrgprX2 agonist (e.g., Substance P, Compound 48/80)
-
This compound
-
Tyrode's buffer or HEPES buffer
-
Histamine ELISA kit
-
96-well V-bottom plates
-
Triton X-100 (for cell lysis)
-
Plate reader
Procedure:
-
Cell Culture: Culture the human mast cell line according to standard protocols. Ensure the cells are in the logarithmic growth phase and have been passaged regularly to maintain functionality.
-
Cell Preparation:
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells twice with pre-warmed (37°C) Tyrode's or HEPES buffer.
-
Resuspend the cells in the same buffer to a final concentration of 2 x 10^5 cells/mL.
-
-
Assay Setup:
-
Pipette 50 µL of the cell suspension into each well of a 96-well V-bottom plate.
-
Prepare serial dilutions of this compound in buffer. Add 25 µL of the antagonist dilutions or buffer (for control wells) to the appropriate wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Stimulation:
-
Prepare a solution of the MrgprX2 agonist (e.g., Substance P) at a concentration that induces a submaximal histamine release (e.g., EC80), as determined from a prior dose-response experiment.
-
Add 25 µL of the agonist solution to the wells. For negative control wells, add 25 µL of buffer. For a positive control for total histamine release, add 25 µL of 1% Triton X-100.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Termination of Reaction:
-
Stop the degranulation reaction by placing the plate on ice for 5-10 minutes.
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
-
Histamine Measurement:
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Measure the histamine concentration in the supernatant using a commercial histamine ELISA kit, following the manufacturer's instructions.
-
To determine the total histamine content, lyse the cells in the positive control wells (treated with Triton X-100) and measure the histamine concentration.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Histamine in sample - Spontaneous histamine release) / (Total histamine release - Spontaneous histamine release)] x 100
-
Plot the percentage of histamine release against the concentration of this compound to determine the IC50 value.
-
Figure 2: Histamine Release Assay Workflow.
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the histamine release assay.
Table 1: Dose-Response of MrgprX2 Agonist on Histamine Release
| Agonist Concentration (µM) | % Histamine Release (Mean ± SD) |
| 0 (Spontaneous Release) | Insert Data |
| 0.1 | Insert Data |
| 1 | Insert Data |
| 10 | Insert Data |
| 100 | Insert Data |
| Total (Lysis) | 100 |
Table 2: Inhibition of Agonist-Induced Histamine Release by this compound
| Antagonist-5 Concentration (nM) | % Inhibition of Histamine Release (Mean ± SD) |
| 0 | 0 |
| 0.1 | Insert Data |
| 1 | Insert Data |
| 10 | Insert Data |
| 100 | Insert Data |
| 1000 | Insert Data |
Table 3: Summary of IC50 Values for this compound
| Agonist Used | IC50 of Antagonist-5 (nM) |
| Substance P | Insert Data |
| Compound 48/80 | Insert Data |
| Other Agonists | Insert Data |
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers to evaluate the inhibitory activity of this compound on histamine release from human mast cells. By following these detailed methodologies, scientists in both academic and industrial settings can effectively characterize the potency and efficacy of novel MrgprX2 antagonists, thereby advancing the development of new therapeutics for mast cell-mediated diseases.
References
- 1. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 5. kactusbio.com [kactusbio.com]
- 6. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escientpharma.com [escientpharma.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: MrgprX2 Antagonist-5 in Human Mast Cell Lines (LAD2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical mediator of IgE-independent mast cell activation, playing a significant role in pseudo-allergic reactions and various inflammatory skin conditions. Activation of MrgprX2 by a diverse range of cationic ligands, including neuropeptides and certain drugs, triggers mast cell degranulation and the release of pro-inflammatory mediators. Consequently, the development of potent and selective MrgprX2 antagonists is a promising therapeutic strategy for these disorders.
This document provides detailed application notes and experimental protocols for the characterization of MrgprX2 antagonists in the human mast cell line, LAD2. While specific quantitative data for MrgprX2 antagonist-5 is not publicly available, this guide utilizes data and methodologies from published studies on other well-characterized MrgprX2 antagonists to provide a comprehensive framework for evaluation.
MrgprX2 Signaling Pathway in LAD2 Cells
MrgprX2 is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq and Gαi pathways upon activation.[1][2] This leads to a cascade of intracellular events culminating in mast cell degranulation and cytokine production.
Caption: MrgprX2 signaling cascade in mast cells.
Data Presentation: Efficacy of a Representative MrgprX2 Antagonist
The following tables summarize the inhibitory activity of a representative potent and selective MrgprX2 antagonist, "Compound B," on LAD2 mast cell degranulation and calcium mobilization, as reported in the literature. This data provides a benchmark for evaluating novel antagonists like this compound.
Table 1: Inhibition of Agonist-Induced Degranulation in LAD2 Cells by Compound B
| MrgprX2 Agonist | Agonist Concentration (EC | Compound B IC50 (nM) |
| Cortistatin 14 | 300 nM | 1.0 |
| Substance P | 1 µM | 1.8 |
| Compound 48/80 | 3 µg/mL | 1.5 |
| PACAP-27 | 1 µM | 2.1 |
| PAMP-12 | 3 µM | 1.2 |
Data is representative of values reported in Wilson, S. J., et al. (2024).
Table 2: Inhibition of Agonist-Induced Calcium Mobilization in HEK293-MrgprX2 Cells by Compound B
| MrgprX2 Agonist | Agonist Concentration (EC | Compound B IC50 (nM) |
| Cortistatin 14 | 30 nM | 2.9 |
Data is representative of values reported in Wilson, S. J., et al. (2024).
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound in LAD2 cells.
LAD2 Cell Culture
A stable and healthy LAD2 cell culture is crucial for obtaining reliable and reproducible results.
Caption: LAD2 cell culture workflow.
Protocol:
-
Culture LAD2 cells in StemPro-34 SFM supplemented with 100 ng/mL recombinant human Stem Cell Factor (SCF) and penicillin/streptomycin.
-
Maintain cell density at approximately 0.5 x 10^6 cells/mL.
-
For passaging, centrifuge the cell suspension, resuspend the pellet in fresh medium, and adjust the cell density.
-
Cells are typically ready for experiments when in the logarithmic growth phase.
β-Hexosaminidase Release Assay (Degranulation)
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
Caption: β-Hexosaminidase release assay workflow.
Protocol:
-
Harvest LAD2 cells and wash with Tyrode's buffer.
-
Resuspend cells in Tyrode's buffer and plate in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Add the MrgprX2 agonist (e.g., Substance P, Compound 48/80) at a predetermined concentration (typically EC
80) and incubate for 30 minutes at 37°C. -
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
To measure total β-hexosaminidase release, lyse the cells in the original plate with 0.1% Triton X-100.
-
Add the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) to both the supernatant and lysate plates.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction with a stop solution (e.g., sodium carbonate/bicarbonate buffer).
-
Read the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.
Caption: Calcium mobilization assay workflow.
Protocol:
-
Harvest LAD2 cells and resuspend them in a suitable buffer (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
-
Plate the cells in a black, clear-bottom 96-well plate.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Inject varying concentrations of this compound into the wells and incubate for a short period.
-
Inject the MrgprX2 agonist and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
Cytokine Release Assay
This assay measures the de novo synthesis and release of cytokines and chemokines following mast cell activation.
Protocol:
-
Seed LAD2 cells in a 24-well plate in complete culture medium.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an MrgprX2 agonist for 6-24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of specific cytokines (e.g., TNF-α, IL-8, MCP-1) in the supernatant using commercially available ELISA kits or multiplex bead-based assays (e.g., Luminex).
Conclusion
The protocols and data presented in this document provide a robust framework for the characterization of this compound in the LAD2 human mast cell line. By following these methodologies, researchers can effectively evaluate the potency and efficacy of novel MrgprX2 antagonists, contributing to the development of new therapeutics for mast cell-mediated inflammatory diseases. It is recommended to establish optimal assay conditions and agonist concentrations in-house for the most accurate and reproducible results.
References
Application Notes and Protocols for In Vivo Administration of MrgprX2 Antagonist-5 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical mediator of non-IgE-dependent mast cell activation, playing a significant role in inflammatory and pseudo-allergic reactions.[1][2] This receptor can be activated by a wide array of ligands, including neuropeptides (e.g., Substance P), host defense peptides (e.g., LL-37), and various drugs, leading to mast cell degranulation and the release of inflammatory mediators.[3][4][5] Consequently, antagonism of MRGPRX2 presents a promising therapeutic strategy for a variety of inflammatory skin disorders, itch, and drug-induced hypersensitivity.[3][4][6]
MrgprX2 antagonist-5 is a novel small molecule identified as a 3-amino-4h-benzo[e][1][2][7]thiadiazine 1,1-dioxide derivative, as described in patent WO2020223255A1.[3][5][8] While specific in vivo administration data for this particular compound is not extensively available in peer-reviewed literature, this document provides detailed protocols and application notes based on established methodologies for analogous small molecule MRGPRX2 antagonists in murine models. These protocols are intended to serve as a comprehensive guide for evaluating the efficacy of this compound in preclinical settings.
Data Presentation: Efficacy of Small Molecule MrgprX2 Antagonists
The following tables summarize representative quantitative data for various small molecule MRGPRX2 antagonists from in vitro and in vivo studies, which can serve as a benchmark for assessing the activity of this compound.
Table 1: In Vitro Inhibitory Activity of MrgprX2 Antagonists
| Compound | Assay | Agonist | IC50 Value | Cell Line | Reference |
| Novel Small Molecules | β-hexosaminidase release | - | 5-21 µM | LAD-2 | [1][2] |
| GE1111 | MC Degranulation | Cortistatin-14 | 16.24 µM | LAD-2 | [6][9] |
| GE1111 | MRGPRX2 Activation | Cortistatin-14 | 35.34 µM | HTLA | [6][9] |
| Compound B | Tryptase Release | Substance P | 0.42 nM | Primary Human Skin Mast Cells | [10] |
Table 2: In Vivo Efficacy of MrgprX2 Antagonists in Mouse Models
| Compound | Mouse Model | Administration Route & Dose | Outcome Measure | Result | Reference |
| GE1111 | C48/80-induced Itch | Intraperitoneal, 20 mg/kg | Scratching Bouts | Significant reduction in number and duration of scratches | [4] |
| GE1111 | LL-37-induced Rosacea-like Inflammation | Intraperitoneal, dose-dependent | Inflammatory Mediator Expression | Dose-dependent decrease in inflammatory mediators | [4] |
| GE1111 | DNFB-induced Atopic Dermatitis | - | Inflammatory Cytokines | Reduction in inflammatory cytokines | [6][9] |
| Compound B | C48/80-induced Itch (MRGPRX2 knock-in mice) | Oral, 3 mg/kg | Itch Response | Significant blockade of itch | [11] |
| EP262 | Agonist-induced Vascular Permeability (MRGPRX2 knock-in mice) | Oral | Vascular Permeability | Inhibition of mast cell degranulation and vascular permeability | [12] |
Signaling Pathways and Experimental Workflows
MRGPRX2 Signaling Pathway in Mast Cells
Activation of MRGPRX2 by various ligands initiates a downstream signaling cascade, leading to mast cell degranulation and the release of inflammatory mediators. The diagram below illustrates the key components of this pathway.
Caption: MRGPRX2 signaling cascade leading to mast cell activation.
General Experimental Workflow for In Vivo Evaluation
The following diagram outlines a typical workflow for assessing the efficacy of an MRGPRX2 antagonist in a mouse model of skin inflammation or itch.
Caption: Workflow for in vivo testing of this compound.
Experimental Protocols
Disclaimer: The following protocols are generalized based on published studies with other small molecule MRGPRX2 antagonists. Researchers should optimize parameters such as dosage, timing, and vehicle for this compound based on its specific pharmacokinetic and pharmacodynamic properties.
Protocol 1: C48/80-Induced Itch Behavior Model
This protocol is designed to assess the anti-pruritic effects of this compound in a non-histaminergic itch model.
Materials:
-
This compound
-
Vehicle control (e.g., saline, DMSO/Cremophor/saline mixture)
-
Compound 48/80 (C48/80)
-
Sterile saline
-
Male C57BL/6 mice (8-10 weeks old) or human MRGPRX2 knock-in mice[11]
-
Syringes and needles (31G for intradermal injection)
-
Observation chambers
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least 7 days and to the observation chambers for 2-4 days prior to the experiment.[4]
-
Preparation of Reagents:
-
Dissolve this compound in the chosen vehicle to the desired concentration (e.g., for a 20 mg/kg dose).
-
Dissolve C48/80 in sterile saline to a concentration of 10 µg/50 µL.[4]
-
-
Antagonist Administration:
-
Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneally). A typical pre-treatment time is 30 minutes before C48/80 injection.[4]
-
-
Induction of Itch:
-
Lightly anesthetize the mice if necessary.
-
Inject 50 µL of C48/80 solution subcutaneously into the nape of the neck.[4]
-
-
Behavioral Observation:
-
Immediately after C48/80 injection, place the mouse in an observation chamber.
-
Record the number of scratching bouts directed at the injection site for a period of 60 minutes. A bout is defined as a continuous scratching movement with the hind paw.[4]
-
-
Data Analysis:
-
Compare the number and duration of scratching bouts between the vehicle-treated and antagonist-treated groups using appropriate statistical tests (e.g., one-way ANOVA).
-
Protocol 2: LL-37-Induced Dermal Inflammation Model
This protocol evaluates the anti-inflammatory effects of this compound in a model relevant to inflammatory skin conditions like rosacea.
Materials:
-
This compound and vehicle
-
LL-37 peptide
-
Sterile saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Calipers for measuring ear thickness
-
Reagents for tissue processing (e.g., RNA extraction, histology)
Procedure:
-
Acclimatization and Grouping: Follow steps 1 and 2 as in Protocol 1.
-
Antagonist Administration: Administer this compound or vehicle (e.g., intraperitoneally) 30-60 minutes before the inflammatory challenge.
-
Induction of Inflammation:
-
Inject a solution of LL-37 (e.g., 10-20 µg in 20 µL saline) intradermally into the ear pinna of the mice.
-
-
Assessment of Inflammation:
-
Edema: Measure ear thickness using digital calipers at various time points (e.g., 1, 4, 24 hours) post-injection.
-
Histology: At the end of the experiment, euthanize the mice and collect the ear tissue. Fix in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess immune cell infiltration and with Toluidine blue to visualize mast cell degranulation.[4]
-
Gene Expression: Homogenize ear tissue to extract RNA and perform qRT-PCR to measure the expression of pro-inflammatory mediators (e.g., TNF-α, IL-6, TSLP).[4][6]
-
-
Data Analysis: Compare the changes in ear thickness, histological scores, and gene expression levels between the different treatment groups.
Protocol 3: Passive Cutaneous Anaphylaxis (PCA) Model
This protocol assesses the ability of this compound to inhibit agonist-induced vascular permeability, a key feature of allergic reactions. This model is particularly effective in human MRGPRX2 knock-in mice.[12][13]
Materials:
-
This compound and vehicle
-
MRGPRX2 agonist (e.g., Substance P, C48/80)
-
Evans blue dye (0.5% in sterile saline)
-
Formamide
-
Spectrophotometer
Procedure:
-
Acclimatization and Grouping: Follow standard procedures.
-
Antagonist Administration: Administer this compound or vehicle orally or intraperitoneally at a predetermined time before the challenge.
-
Induction and Measurement of Vascular Permeability:
-
Inject the MRGPRX2 agonist intradermally into one ear and saline as a control into the contralateral ear.
-
Immediately after the intradermal injections, administer Evans blue dye intravenously (e.g., 100 µL of 0.5% solution).
-
After 30-60 minutes, euthanize the mice and dissect the ears.
-
-
Quantification of Dye Extravasation:
-
Incubate the ear tissue in formamide overnight at 60°C to extract the Evans blue dye.
-
Measure the absorbance of the formamide supernatant at 620 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the amount of dye extravasation and compare the results between the antagonist-treated and vehicle-treated groups to determine the inhibition of vascular permeability.[12][13]
Conclusion
The provided application notes and protocols offer a robust framework for the in vivo evaluation of this compound in relevant mouse models of itch and inflammation. By leveraging these established methodologies, researchers can effectively characterize the therapeutic potential of this novel antagonist and advance its development for treating MRGPRX2-mediated disorders.
References
- 1. Novel small molecule MRGPRX2 antagonists inhibit a murine model of allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Therapeutic effect of an MRGPRX2/MRGPRB2 antagonist on LL-37-induced rosacea-like inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2020223255A1 - 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives as inhibitors of mrgx2 - Google Patents [patents.google.com]
- 6. Frontiers | MRGPRX2 antagonist GE1111 attenuated DNFB-induced atopic dermatitis in mice by reducing inflammatory cytokines and restoring skin integrity [frontiersin.org]
- 7. escientpharma.com [escientpharma.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. MRGPRX2 antagonist GE1111 attenuated DNFB-induced atopic dermatitis in mice by reducing inflammatory cytokines and restoring skin integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escientpharma.com [escientpharma.com]
- 13. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Atopic Dermatitis Models with an MrgprX2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by pruritus (itching), eczematous lesions, and skin barrier dysfunction. Mast cells are key players in the pathogenesis of AD. While the classical pathway of mast cell activation involves the IgE receptor (FcεRI), emerging research has highlighted the significance of IgE-independent pathways. One such crucial receptor is the Mas-related G protein-coupled receptor X2 (MrgprX2), which is primarily expressed on mast cells and sensory neurons.[1][2] Activation of MrgprX2 by a variety of endogenous ligands, such as neuropeptides and antimicrobial peptides, triggers mast cell degranulation and the release of pro-inflammatory mediators, contributing to the inflammation and itch associated with AD.[1][2][3]
This document provides detailed application notes and protocols for the use of a representative MrgprX2 antagonist in pre-clinical atopic dermatitis models. While specific data for "MrgprX2 antagonist-5" from patent WO2020223255A1 is not publicly available, the following information is based on other well-characterized, potent, and selective MrgprX2 antagonists, such as GE1111, to provide a framework for studying the therapeutic potential of this class of compounds in AD.
Mechanism of Action
MrgprX2 antagonists are small molecules designed to competitively bind to and inhibit the MrgprX2 receptor.[1] By blocking the receptor, these antagonists prevent its activation by endogenous ligands, thereby inhibiting the downstream signaling cascade that leads to mast cell degranulation and the release of inflammatory mediators like histamine, cytokines, and proteases.[1] This ultimately reduces the inflammatory response and alleviates symptoms associated with atopic dermatitis, such as itching and skin lesions.
Data Presentation: Efficacy of a Representative MrgprX2 Antagonist (GE1111)
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of the representative MrgprX2 antagonist, GE1111.
Table 1: In Vitro Efficacy of GE1111 [4]
| Assay | Cell Line | Agonist | IC50 Value (µM) |
| Mast Cell Degranulation | LAD-2 | Cortistatin-14 (CST-14) | 16.24 |
| MrgprX2 Activation | HTLA | Cortistatin-14 (CST-14) | 35.34 |
Table 2: In Vivo Efficacy of GE1111 in a DNFB-Induced Atopic Dermatitis Mouse Model [4][5]
| Treatment Group | Dose (mg/kg, i.p.) | Epidermal Thickness (µm) | Serum MCP-1 Levels (pg/mL) |
| Vehicle Control | - | Significantly Increased | Significantly Increased |
| GE1111 | 10 | Reduced | Reduced |
| GE1111 | 20 | Significantly Reduced | Significantly Reduced |
Experimental Protocols
Protocol 1: Induction of Atopic Dermatitis (AD)-like Skin Lesions in Mice using DNCB/DNFB
This protocol describes a common method for inducing AD-like symptoms in mice.
Materials:
-
BALB/c mice (6-8 weeks old)
-
2,4-dinitrochlorobenzene (DNCB) or 2,4-dinitrofluorobenzene (DNFB)
-
Acetone and Olive Oil (4:1 mixture as vehicle)
-
MrgprX2 antagonist (e.g., GE1111)
-
Vehicle for antagonist administration (e.g., saline, DMSO)
-
Calipers for measuring ear thickness
-
Standard laboratory equipment for animal handling and injections
Procedure:
-
Sensitization Phase:
-
Shave the dorsal back skin of the mice.
-
Apply 1% DNCB/DNFB solution in acetone:olive oil (4:1) to the shaved back skin and both ears.
-
-
Challenge Phase:
-
After an appropriate sensitization period (e.g., 5-7 days), repeatedly apply a lower concentration (e.g., 0.2-0.5%) of DNCB/DNFB to the same areas three times a week for several weeks to elicit a chronic inflammatory response.
-
-
Antagonist Administration:
-
Dissolve the MrgprX2 antagonist in a suitable vehicle.
-
Administer the antagonist to the treatment groups via the desired route (e.g., intraperitoneal injection, oral gavage, or topical application). For GE1111, intraperitoneal injections of 10 and 20 mg/kg have been used.[5]
-
The administration schedule should be determined based on the pharmacokinetic properties of the compound, but daily administration is common.
-
A vehicle control group should be included, receiving only the vehicle.
-
-
Evaluation of AD-like Symptoms:
-
Monitor and score the severity of skin lesions (erythema, edema, excoriation, dryness) regularly.
-
Measure ear thickness using calipers as an indicator of inflammation.
-
Monitor scratching behavior.
-
-
Sample Collection and Analysis:
-
At the end of the study, collect blood samples for analysis of serum cytokines (e.g., MCP-1, IgE).
-
Harvest skin tissue for histological analysis (e.g., H&E staining for epidermal thickness and inflammatory cell infiltration) and gene expression analysis of inflammatory markers (e.g., TSLP, IL-13, IL-1β) by RT-qPCR.[4]
-
Protocol 2: In Vitro Mast Cell Degranulation Assay
This assay is used to determine the ability of an MrgprX2 antagonist to inhibit agonist-induced mast cell degranulation.
Materials:
-
LAD-2 human mast cell line
-
MrgprX2 agonist (e.g., Cortistatin-14)
-
MrgprX2 antagonist
-
Tyrode's buffer (supplemented with 0.1% BSA)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
96-well plates
-
Plate reader
Procedure:
-
Seed LAD-2 cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the MrgprX2 antagonist for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with an EC50 concentration of the MrgprX2 agonist (e.g., Cortistatin-14).
-
After incubation (e.g., 30 minutes), centrifuge the plate to pellet the cells.
-
Collect the supernatant to measure the release of β-hexosaminidase, an enzyme released upon degranulation.
-
Add pNAG substrate to the supernatant and incubate to allow for color development.
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of inhibition of degranulation for each antagonist concentration and determine the IC50 value.
Visualizations
Signaling Pathway of MrgprX2-Mediated Mast Cell Activation
Caption: MrgprX2 signaling pathway in mast cells.
Experimental Workflow for In Vivo Study
Caption: Workflow for in vivo atopic dermatitis model.
Logical Relationship of MrgprX2 in Atopic Dermatitis
Caption: Role of MrgprX2 in atopic dermatitis.
References
- 1. escientpharma.com [escientpharma.com]
- 2. Novel small molecule MRGPRX2 antagonists inhibit a murine model of allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fused heterocyclic derivatives - Patent WO-2022253255-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Representative MrgprX2 Antagonist in Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a significant target in the fields of immunology and nociception.[1][2] Predominantly expressed on mast cells and sensory neurons, MrgprX2 is implicated in non-IgE-mediated allergic and inflammatory responses, as well as in the modulation of pain perception.[1][2][3] Activation of MrgprX2 by a variety of endogenous and exogenous ligands, including neuropeptides like Substance P (SP), can trigger mast cell degranulation and the release of pro-inflammatory mediators such as histamine and cytokines.[2][4] This cascade of events can sensitize sensory neurons, contributing to neurogenic inflammation and pain.[3][5] Consequently, the development of potent and selective MrgprX2 antagonists represents a promising therapeutic strategy for managing mast cell-mediated disorders, including certain types of chronic pain and pruritus.[2][3]
This document provides detailed experimental protocols for the characterization of a representative MrgprX2 antagonist, herein referred to as "MrgprX2 Antagonist-5," in the context of pain research. The methodologies described are based on established in vitro and in vivo assays for evaluating the pharmacological properties of novel MrgprX2 antagonists.
Pharmacological Data Summary
The following tables summarize the quantitative data for a representative potent and selective MrgprX2 antagonist, compiled from publicly available research on similar compounds.
Table 1: In Vitro Potency of a Representative MrgprX2 Antagonist
| Assay Type | Cell Line | Agonist | IC50 (nM) |
| Calcium Mobilization | HEK293-MrgprX2 | Cortistatin 14 | 1.5 |
| Mast Cell Degranulation (β-hexosaminidase release) | LAD2 Cells | Substance P | 0.42 |
| Mast Cell Degranulation (β-hexosaminidase release) | LAD2 Cells | Compound 48/80 | 0.55 |
| Histamine Release | Human Skin Mast Cells | Substance P | 0.42[6][7] |
Table 2: In Vivo Efficacy of a Representative MrgprX2 Antagonist
| Animal Model | Agonist | Endpoint | Route of Administration | Effective Dose |
| MrgprX2 Knock-in Mouse | Compound 48/80 | Inhibition of Itch Response | Oral | 3 mg/kg[8] |
| MrgprX2 Knock-in Mouse | Substance P | Reduction in Vascular Permeability | Oral | 1-10 mg/kg |
| Rat Neuropathic Pain Model | Nerve Ligation | Increased Paw Withdrawal Threshold | Intraperitoneal | 10-20 mg/kg[9] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of MrgprX2 and a typical experimental workflow for antagonist characterization.
Caption: MrgprX2 signaling in mast cells leading to degranulation.
Caption: Experimental workflow for characterizing MrgprX2 antagonists.
Detailed Experimental Protocols
In Vitro Assays
1. Calcium Mobilization Assay
-
Objective: To determine the potency of this compound in inhibiting agonist-induced intracellular calcium release in cells expressing MrgprX2.
-
Materials:
-
HEK293 cells stably expressing human MrgprX2 and a promiscuous G-protein (e.g., Gα15).[8]
-
Culture medium: DMEM with 10% FBS.[8]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
MrgprX2 agonist (e.g., Cortistatin 14 or Substance P).
-
This compound.
-
Fluorescent plate reader (e.g., FLIPR).
-
-
Protocol:
-
Seed HEK293-MrgprX2 cells in black-walled, clear-bottom 96-well plates and culture overnight.
-
Load the cells with Fluo-4 AM dye in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the antagonist dilutions to the respective wells and incubate for 15-30 minutes.
-
Prepare an agonist solution at a concentration that elicits ~80% of the maximal response (EC80).
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Add the agonist solution to all wells and immediately begin recording the fluorescence intensity over time.
-
Calculate the antagonist's IC50 value by plotting the inhibition of the agonist response against the antagonist concentration.
-
2. Mast Cell Degranulation Assay (β-hexosaminidase Release)
-
Objective: To assess the ability of this compound to inhibit agonist-induced degranulation of mast cells.
-
Materials:
-
Human mast cell line (e.g., LAD2) or primary human skin mast cells.[8][10]
-
Culture medium for LAD2 cells (e.g., StemPro-34 with supplement).
-
Assay buffer (e.g., Tyrode's buffer).
-
MrgprX2 agonist (e.g., Substance P or Compound 48/80).
-
This compound.
-
Lysis buffer (e.g., 0.1% Triton X-100).
-
Substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3).
-
Spectrophotometer.
-
-
Protocol:
-
Wash mast cells and resuspend in assay buffer.
-
Aliquot the cell suspension into a 96-well plate.
-
Add serial dilutions of this compound and incubate for 30 minutes at 37°C.
-
Add the MrgprX2 agonist (at its EC80 concentration) and incubate for 30 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate for analysis of released β-hexosaminidase.
-
Lyse the remaining cell pellets with lysis buffer to determine the total cellular β-hexosaminidase.
-
Add the substrate solution to both the supernatant and lysate plates and incubate.
-
Stop the reaction with the stop solution and measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release and determine the IC50 of the antagonist.
-
In Vivo Assays
1. MrgprX2-Mediated Itch and Pain Behavior in Mice
-
Objective: To evaluate the in vivo efficacy of this compound in reducing agonist-induced itch and pain-related behaviors.
-
Animals: Human MrgprX2 knock-in mice are ideal as some antagonists are species-specific.[8]
-
Materials:
-
This compound formulated for oral or intraperitoneal administration.
-
Vehicle control.
-
MrgprX2 agonist (e.g., Compound 48/80 or Substance P) for intradermal injection.
-
Observation chambers.
-
-
Protocol:
-
Acclimatize mice to the observation chambers.
-
Administer this compound or vehicle to the mice via the chosen route (e.g., oral gavage).
-
After a predetermined time (based on pharmacokinetics), administer an intradermal injection of the MrgprX2 agonist into the nape of the neck or hind paw.
-
Immediately record the number of scratching bouts or the time spent licking/biting the injection site for a period of 30-60 minutes.
-
Compare the behavioral responses between the antagonist-treated and vehicle-treated groups.
-
2. Neurogenic Inflammation Model (Evans Blue Extravasation)
-
Objective: To quantify the effect of this compound on agonist-induced vascular permeability, a key feature of neurogenic inflammation.
-
Animals: Human MrgprX2 knock-in mice.[11]
-
Materials:
-
This compound and vehicle.
-
MrgprX2 agonist (e.g., Substance P).
-
Evans Blue dye solution (e.g., 1% in saline).
-
Formamide.
-
Spectrophotometer.
-
-
Protocol:
-
Administer this compound or vehicle to the mice.
-
After the appropriate absorption time, inject Evans Blue dye intravenously.
-
Shortly after the dye injection, administer the MrgprX2 agonist intradermally into the hind paw or ear.
-
After 30 minutes, euthanize the animals and dissect the tissue from the injection site.
-
Incubate the tissue in formamide to extract the Evans Blue dye.
-
Measure the absorbance of the formamide extract at 620 nm.
-
Quantify the amount of extravasated dye and compare between treatment groups.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of novel MrgprX2 antagonists like "this compound" for their potential in treating pain and neurogenic inflammation. By employing a combination of in vitro and in vivo models, researchers can thoroughly characterize the potency, efficacy, and mechanism of action of these promising therapeutic agents. The successful development of MrgprX2 antagonists could offer a novel and targeted approach for the management of conditions where mast cell activation and sensory neuron sensitization play a crucial role.[3]
References
- 1. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 2. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]
- 3. kactusbio.com [kactusbio.com]
- 4. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 5. DSpace [repository.upenn.edu]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MRGPRX2 Mediates Mast Cell‐Induced Endometriosis Pain Through the Sensitization of Sensory Neurons via Histamine/HRH1/TRPV1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel small molecule MRGPRX2 antagonists inhibit a murine model of allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.aap.org [publications.aap.org]
Application Notes and Protocols: Investigating the Efficacy of MrgprX2 Antagonist-5 in Ex Vivo Human Skin Explants
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mas-related G protein-coupled receptor X2 (MRGPRX2) is a key receptor expressed on cutaneous mast cells and sensory neurons.[1][2] Activation of MRGPRX2 by various cationic ligands, including neuropeptides like Substance P (SP) and certain drugs, triggers mast cell degranulation, leading to the release of histamine and other inflammatory mediators.[3][4][5] This process is implicated in the pathophysiology of non-IgE-mediated pseudoallergic reactions and inflammatory skin conditions such as rosacea, atopic dermatitis, and chronic urticaria.[1][2][4] Consequently, antagonists of MRGPRX2 are of significant interest as potential therapeutics for these mast cell-driven disorders.[4][6][7]
MrgprX2 antagonist-5 is a small molecule inhibitor of the MRGPRX2 receptor, identified for its potential use in researching inflammatory skin disorders.[8] These application notes provide detailed protocols for utilizing ex vivo human skin explants to assess the pharmacological activity of this compound. The ex vivo skin model offers a physiologically relevant system that bridges the gap between in vitro cell-based assays and in vivo clinical studies, allowing for the evaluation of drug efficacy in an intact human tissue environment.[9][10][11]
MrgprX2 Signaling Pathway in Mast Cells
Upon activation by a ligand such as Substance P, MRGPRX2 initiates downstream signaling primarily through Gαq and Gαi proteins.[3][12] The Gαq pathway activates Phospholipase C beta (PLCβ), leading to the generation of Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG).[12] This cascade results in an intracellular calcium influx, a critical step for mast cell degranulation and the release of pre-formed mediators like histamine.[12][13] Simultaneously, the Gαi pathway inhibits adenylate cyclase, reducing cAMP levels, and activates the PI3K-AKT pathway, which is involved in promoting cell chemotaxis.[12][13] Some agonists also promote a β-arrestin-biased pathway, which is involved in receptor internalization and desensitization.[1][12]
Experimental Protocols
Protocol 1: Preparation and Culture of Ex Vivo Human Skin Explants
This protocol describes the preparation of full-thickness human skin explants for culture at an air-liquid interface.[9][10]
Materials:
-
Surgically discarded human skin from elective procedures (e.g., abdominoplasty).[11]
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution.
-
Sterile Phosphate-Buffered Saline (PBS).
-
Sterile 8 mm biopsy punch.
-
Sterile 6-well culture plates.
-
Sterile surgical sponges (e.g., gelatin sponge).[9]
-
Sterile surgical instruments (forceps, scalpel).
Procedure:
-
Tissue Acquisition and Transport: Obtain fresh, surgically discarded human skin in a sterile container with transport medium (e.g., DMEM) on ice. Process the tissue within 2-4 hours of excision.
-
Preparation: In a sterile biosafety cabinet, wash the skin tissue with sterile PBS containing antibiotics. Remove excess subcutaneous fat using a sterile scalpel.[11]
-
Explant Creation: Use a sterile 8 mm biopsy punch to create full-thickness skin explants.
-
Culture Setup: Place a sterile gelatin sponge into each well of a 6-well plate. Saturate the sponge with culture medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).[9][10]
-
Plating: Carefully place one skin explant onto the top of the saturated sponge in each well, ensuring the dermal side is in contact with the sponge and the epidermal surface is exposed to the air (air-liquid interface).[10][14] The tissue should not be submerged.[10]
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂.[10]
-
Media Change: Change the culture medium every 2-3 days by aspirating the old medium from the bottom of the well and adding fresh medium without disturbing the explant.[10]
-
Acclimatization: Allow the explants to acclimatize for 24 hours before initiating any treatment.
Protocol 2: Treatment with this compound and Agonist
This protocol details the treatment of skin explants to evaluate the inhibitory effect of this compound on agonist-induced mast cell activation.
Materials:
-
Acclimatized skin explants from Protocol 1.
-
This compound (stock solution in DMSO, diluted in culture medium).
-
MRGPRX2 agonist (e.g., Substance P or Compound 48/80) solution.[15]
-
Vehicle control (culture medium with equivalent DMSO concentration).
-
Microdialysis probe and pump system (for Protocol 3).[15]
Procedure:
-
Pre-treatment: Pre-incubate the skin explants with varying concentrations of this compound or vehicle control. The compound can be delivered topically to the epidermis or systemically via the culture medium.[14] For systemic delivery, add the antagonist to the fresh culture medium during a media change and incubate for a defined period (e.g., 1-2 hours).
-
Agonist Stimulation: After the pre-incubation period, stimulate the explants with an MRGPRX2 agonist. A common method is intradermal delivery via a microdialysis probe to mimic neuropeptide release from sensory nerves.[15] Perfuse the agonist (e.g., 100 µM Substance P) through the probe for a set duration (e.g., 10-20 minutes).[15]
-
Sample Collection: Collect the microdialysate effluent at timed intervals (e.g., every 10 minutes) for subsequent analysis of histamine release.[15]
-
Controls:
-
Negative Control: Explants treated with vehicle only.
-
Positive Control: Explants treated with agonist only.
-
Antagonist Control: Explants treated with this compound only to check for agonist-independent effects.[15]
-
Protocol 3: Assessment of Mast Cell Degranulation via Histamine Release
This protocol describes the quantification of histamine in the collected microdialysate as a primary endpoint for mast cell degranulation.
Materials:
-
Collected microdialysate samples.
-
Histamine ELISA kit or an equivalent sensitive detection method.
-
Plate reader.
Procedure:
-
Sample Preparation: Prepare the collected microdialysate samples and standards according to the manufacturer's instructions for the chosen histamine assay kit.
-
Quantification: Perform the histamine ELISA.
-
Data Analysis: Calculate the concentration of histamine in each sample. Plot the histamine release over time for each treatment group. The inhibitory effect of this compound is determined by comparing the peak histamine release in the antagonist-treated groups to the positive control (agonist only). Calculate the percentage inhibition for each antagonist concentration.
Experimental Workflow Visualization
The overall experimental process, from tissue acquisition to data analysis, is outlined below.
Representative Data
The following tables present hypothetical but representative quantitative data based on published findings for potent and selective MRGPRX2 antagonists.[15][16][17] This data illustrates the expected outcomes from the described protocols.
Table 1: Potency of this compound in Inhibiting Agonist-Induced Mast Cell Degranulation
This table summarizes the inhibitory concentration (IC₅₀) values of this compound against various MRGPRX2 agonists. Data is typically generated first in cell-based degranulation assays (e.g., using LAD2 cells or primary human skin mast cells) before ex vivo validation.[15][16]
| Agonist (Concentration) | Assay Type | Measured Mediator | IC₅₀ of Antagonist-5 (nM) |
| Substance P (~EC₈₀) | Primary Skin Mast Cells | Tryptase Release | 0.45 |
| Compound 48/80 (~EC₈₀) | LAD2 Cell Line | β-hexosaminidase | 0.60 |
| Cortistatin-14 (~EC₈₀) | LAD2 Cell Line | β-hexosaminidase | 0.52 |
| PACAP-27 (~EC₈₀) | LAD2 Cell Line | β-hexosaminidase | 0.75 |
Data is representative. IC₅₀ values are based on similar compounds like "Compound B" which showed an IC₅₀ of 0.42 nM against Substance P in freshly isolated human skin mast cells.[15][17]
Table 2: Effect of this compound on Substance P-Induced Histamine Release in Ex Vivo Human Skin
This table shows the dose-dependent inhibition of histamine release from human skin explants stimulated with Substance P (SP).
| Treatment Group | Peak Histamine Release (ng/mL) | % Inhibition |
| Vehicle Control | 2.5 ± 0.8 | N/A |
| SP (100 µM) | 45.3 ± 5.1 | 0% |
| SP + Antagonist-5 (1 nM) | 24.1 ± 3.9 | 46.8% |
| SP + Antagonist-5 (10 nM) | 9.8 ± 2.5 | 78.4% |
| SP + Antagonist-5 (100 nM) | 4.2 ± 1.5 | 91.2% |
| Antagonist-5 only (100 nM) | 2.9 ± 1.1 | N/A |
Data are presented as mean ± SEM and are hypothetical, illustrating a dose-dependent inhibition of agonist-induced histamine release as demonstrated for other antagonists in ex vivo skin models.[7][15][18]
References
- 1. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 3. DSpace [repository.upenn.edu]
- 4. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]
- 5. escientpharma.com [escientpharma.com]
- 6. kactusbio.com [kactusbio.com]
- 7. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Human Skin Explant Preparation and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. Human skin explant - QIMA Life Sciences [qima-lifesciences.com]
- 15. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. escientpharma.com [escientpharma.com]
Application Notes and Protocols for Flow Cytometry Analysis of MrgprX2 Expression Following Antagonist Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mas-related G protein-coupled receptor X2 (MrgprX2) is a receptor found predominantly on mast cells and is implicated in a variety of physiological and pathological processes, including pseudo-allergic reactions, neurogenic inflammation, and pruritus.[1][2][3] Activation of MrgprX2 by various ligands, including neuropeptides and certain drugs, leads to mast cell degranulation and the release of inflammatory mediators.[3][4] Consequently, MrgprX2 has emerged as a promising therapeutic target for a range of inflammatory and allergic conditions.[5][6]
The development of MrgprX2 antagonists is a key area of research. A crucial step in characterizing the efficacy of these antagonists is to assess their impact on MrgprX2 expression and function at the cellular level. Flow cytometry is a powerful technique for quantifying cell surface expression of receptors like MrgprX2 and can be used to evaluate the effects of antagonist treatment, such as receptor internalization or changes in receptor density.[7][8][9]
These application notes provide detailed protocols for the analysis of MrgprX2 expression on mast cells by flow cytometry following treatment with an antagonist. The provided methodologies and data presentation formats are intended to guide researchers in designing and executing robust experiments for the evaluation of MrgprX2-targeting compounds.
MrgprX2 Signaling Pathway
The MrgprX2 signaling pathway is multifaceted, involving both G-protein dependent and β-arrestin mediated pathways. Upon agonist binding, MrgprX2 can activate Gαq and Gαi proteins, leading to downstream signaling cascades that result in calcium mobilization, mast cell degranulation, and chemotaxis.[4][10] Additionally, β-arrestin recruitment can lead to receptor internalization and desensitization.[2][10][11]
Caption: MrgprX2 signaling cascade upon agonist binding and inhibition by an antagonist.
Experimental Protocols
Cell Culture and Maintenance
A commonly used cell line for studying MrgprX2 is the rat basophilic leukemia cell line (RBL-2H3) stably expressing human MrgprX2 (RBL-MrgprX2).[7][9][12] Human mast cell lines such as LAD2 can also be utilized.[7][13]
Protocol for Culturing RBL-MrgprX2 Cells:
-
Culture RBL-MrgprX2 cells in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days to maintain sub-confluent cultures. For experiments, seed cells at a density of 0.5 x 10⁶ cells/mL.[12]
Antagonist and Agonist Treatment
To evaluate the effect of an antagonist on MrgprX2 expression, cells are typically pre-incubated with the antagonist before stimulation with an agonist. Substance P (SP) is a well-characterized agonist for MrgprX2.[7][9]
Protocol for Cell Treatment:
-
Harvest cultured cells and wash with a suitable buffer (e.g., HEPES buffer containing 0.1% BSA).
-
Resuspend cells to the desired concentration (e.g., 1 x 10⁶ cells/mL).
-
Pre-incubate the cells with the MrgprX2 antagonist at various concentrations for a specified time (e.g., 5-30 minutes) at 37°C.[7]
-
Following antagonist pre-incubation, stimulate the cells with an MrgprX2 agonist (e.g., Substance P at 0.3-10 µM) for a defined period (e.g., 30 minutes) at 37°C to induce potential receptor internalization.[7][8]
-
Include appropriate controls: untreated cells, cells treated with vehicle, cells treated with agonist only, and cells treated with antagonist only.
Flow Cytometry Analysis of MrgprX2 Surface Expression
Flow cytometry is used to quantify the level of MrgprX2 on the cell surface. A decrease in the mean fluorescence intensity (MFI) of the MrgprX2 signal can indicate receptor internalization.[7][9]
Staining Protocol:
-
After treatment, wash the cells with cold FACS buffer (e.g., PBS containing 2% FCS and 0.02% sodium azide).[8]
-
Incubate the cells with a PE-conjugated anti-human MrgprX2 antibody or an appropriate isotype control antibody for 30 minutes at 4°C in the dark.[8]
-
Wash the cells twice with FACS buffer to remove unbound antibody.[8]
-
Fix the cells with 1.5% paraformaldehyde.[8]
-
Acquire data on a flow cytometer.
Experimental Workflow
The overall workflow for analyzing the effect of an antagonist on MrgprX2 expression is depicted below.
Caption: A streamlined workflow for assessing MrgprX2 surface expression after antagonist treatment.
Data Presentation
Quantitative data from flow cytometry experiments should be summarized in tables to facilitate comparison between different treatment conditions. The key metric is often the Mean Fluorescence Intensity (MFI), which is proportional to the number of receptors on the cell surface. The percentage of receptor internalization can be calculated relative to the untreated control.[7]
Table 1: Effect of Antagonist on Agonist-Induced MrgprX2 Internalization
| Treatment Condition | Concentration | Mean Fluorescence Intensity (MFI) ± SEM | % MrgprX2 Internalization |
| Untreated Control | - | Value | 0% |
| Agonist (Substance P) | e.g., 1 µM | Value | Calculated Value |
| Antagonist C9 | e.g., 10 µM | Value | Calculated Value |
| Antagonist C9 + Agonist | e.g., 10 µM + 1 µM | Value | Calculated Value |
Note: The values in this table are placeholders and should be replaced with experimental data. The percentage of receptor internalization can be calculated using the formula: (1 - (MFI of treated sample / MFI of untreated control)) * 100.[7]
Table 2: Dose-Dependent Inhibition of MrgprX2 Internalization by an Antagonist
| Antagonist Concentration | Agonist (Substance P) Concentration | Mean Fluorescence Intensity (MFI) ± SEM | % Inhibition of Internalization |
| 0 µM | e.g., 1 µM | Value | 0% |
| e.g., 0.1 µM | e.g., 1 µM | Value | Calculated Value |
| e.g., 1 µM | e.g., 1 µM | Value | Calculated Value |
| e.g., 10 µM | e.g., 1 µM | Value | Calculated Value |
Note: The values in this table are placeholders. The % inhibition of internalization can be calculated by comparing the internalization in the presence of the antagonist to the internalization with the agonist alone.
Summary and Conclusion
The protocols and data presentation guidelines provided in these application notes offer a comprehensive framework for the flow cytometric analysis of MrgprX2 expression following antagonist treatment. By employing these standardized methods, researchers can effectively characterize the pharmacological effects of novel MrgprX2 antagonists, a critical step in the development of new therapeutics for mast cell-mediated diseases. The use of clear and structured data tables, along with illustrative diagrams of the signaling pathway and experimental workflow, will aid in the interpretation and communication of experimental findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 4. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kactusbio.com [kactusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 8. The development of murine bone marrow-derived mast cells expressing functional human MRGPRX2 for ex vivo and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substance P Serves as a Balanced Agonist for MRGPRX2 and a Single Tyrosine Residue Is Required for β-Arrestin Recruitment and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MRGPRX2 Is the Codeine Receptor of Human Skin Mast Cells: Desensitization through β-Arrestin and Lack of Correlation with the FcεRI Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Authentic and Ectopically Expressed MRGPRX2 Elicit Similar Mechanisms to Stimulate Degranulation of Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MrgprX2 antagonist-5 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of MrgprX2 antagonist-5.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2][3] To achieve a concentration of 20 mg/mL (approximately 45.99 mM), it is recommended to use ultrasonication, warming, and heating to 60°C.[1][2][3] It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1][2][3]
Q2: How should I store this compound?
A2: Proper storage is critical for maintaining the stability and activity of this compound. Recommendations for storage are provided in the table below. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2]
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A3: This is a common issue with hydrophobic compounds. Precipitation occurs due to the drastic change in solvent polarity. Here are some steps to troubleshoot this issue:
-
Lower the final concentration: The concentration of the antagonist in your aqueous solution may be above its solubility limit. Try using a lower final concentration in your assay.
-
Optimize DMSO concentration in the final solution: Most cell-based assays can tolerate a final DMSO concentration of up to 0.5%, with less than 0.1% being ideal for sensitive cell lines.[4] Ensure your dilution scheme does not exceed this limit.
-
Improve mixing technique: Instead of adding the aqueous buffer to your DMSO stock, add the DMSO stock dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized high concentrations and subsequent precipitation.
-
Use intermediate dilutions: Prepare serial dilutions of your stock solution in DMSO first before the final dilution into the aqueous buffer.[5]
-
Gentle warming and sonication: Gently warming the final solution to 37°C or using a bath sonicator can help redissolve small precipitates.[5] However, be cautious with heat as it may degrade the compound.
Q4: What are the signs of degradation of this compound?
A4: Visual signs of degradation can include a change in the color or appearance of the solid compound or the appearance of particulates in the stock solution that do not dissolve with warming or sonication. For experimental validation, a decrease in the antagonist's potency or inconsistent results in your assays compared to previous experiments with a fresh stock can indicate degradation.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Notes |
| Molecular Weight | 434.85 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | [1][2] |
| Solubility in DMSO | 20 mg/mL (45.99 mM) | Requires ultrasonication, warming, and heating to 60°C. Use anhydrous DMSO.[1][2][3] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1][2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1][2] |
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Degradation of the antagonist due to improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare fresh stock solutions from powder. Aliquot stock solutions into single-use volumes to avoid repeated temperature changes.
-
-
Possible Cause: Precipitation of the antagonist in the aqueous assay medium.
-
Solution: Visually inspect your final working solution for any precipitate. If observed, follow the troubleshooting steps for precipitation outlined in the FAQs. Consider performing a solubility test in your specific assay buffer.
-
-
Possible Cause: Interaction with components in the cell culture medium.
-
Solution: Some media components, like serum proteins, can bind to small molecules. If possible, reduce the serum concentration during the antagonist treatment period, ensuring cell viability is not compromised.
-
Issue 2: Low potency of the antagonist.
-
Possible Cause: The antagonist has degraded.
-
Solution: Use a fresh stock solution. Verify the purity of the compound if possible.
-
-
Possible Cause: The antagonist concentration is too low.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
-
Possible Cause: The antagonist requires a pre-incubation period to be effective.
-
Solution: Consult literature for similar compounds or empirically determine the optimal pre-incubation time for the antagonist with your cells before adding the agonist. A common pre-incubation time for antagonists in mast cell degranulation assays is 5 to 30 minutes.[6]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, analytical balance, water bath sonicator.
-
Procedure:
-
Allow the vial of this compound to reach room temperature before opening to prevent condensation.
-
Weigh the required amount of the powder in a sterile microcentrifuge tube. For 1 mg of the antagonist (MW: 434.85), you will need 229.96 µL of DMSO for a 10 mM stock.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes.
-
Place the tube in a water bath sonicator and sonicate for 10-15 minutes.
-
If the compound is not fully dissolved, warm the solution to 37-60°C and continue to vortex and sonicate until the solution is clear.[1][2][3]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]
-
Protocol 2: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is a general guideline and may need to be optimized for your specific cell line (e.g., LAD2, RBL-2H3 expressing MrgprX2).
-
Cell Plating: Seed mast cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of the this compound DMSO stock in your assay buffer (e.g., HEPES buffer with 0.1% BSA). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove the cell culture medium from the wells and wash the cells once with the assay buffer.
-
Add the antagonist dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C. Include a vehicle control (buffer with the same final DMSO concentration but no antagonist).
-
-
Agonist Stimulation:
-
Add the MrgprX2 agonist (e.g., Substance P, Compound 48/80) to the wells at a concentration known to induce degranulation (e.g., EC80).
-
Incubate for 30 minutes at 37°C.
-
-
Measurement of β-Hexosaminidase Release:
-
To determine the total β-hexosaminidase release, lyse a set of control cells with 0.1% Triton X-100.
-
Centrifuge the 96-well plate to pellet the cells.
-
Transfer the supernatants to a new 96-well plate.
-
Add the substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide, PNAG) to each well and incubate at 37°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3/NaHCO3).
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from the lysed cells. Plot the percentage of inhibition as a function of the antagonist concentration to determine the IC50.
Visualizations
Caption: A simplified diagram of the MrgprX2 signaling pathway leading to mast cell degranulation.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
Technical Support Center: Optimizing MrgprX2 Antagonist-5 Concentration for In Vitro Studies
Welcome to the technical support center for MrgprX2 antagonist studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of MrgprX2 antagonists, with a focus on novel compounds like antagonist-5.
Frequently Asked Questions (FAQs)
Q1: What is MrgprX2 and why is it a target for antagonists?
Mas-related G protein-coupled receptor X2 (MrgprX2) is a receptor primarily found on mast cells and sensory neurons.[1][2] Its activation by a variety of ligands, including neuropeptides and certain drugs, leads to mast cell degranulation and the release of inflammatory mediators like histamine. This process is implicated in non-IgE-mediated allergic and inflammatory reactions.[2][3] MrgprX2 antagonists are being developed to block this activation and offer therapeutic potential for conditions such as chronic urticaria, atopic dermatitis, and other mast cell-driven diseases.[4][5][6]
Q2: What is MrgprX2 antagonist-5?
This compound is a novel small molecule antagonist of MrgprX2.[1][7][8] It is referenced in patent WO2020223255A1 and is being investigated for its potential in treating inflammatory skin disorders.[1][7][9] As a novel compound, specific in vitro performance data is not widely published, necessitating empirical determination of optimal concentrations for experimental use.
Q3: What are the key in vitro assays to determine the optimal concentration of an MrgprX2 antagonist?
The primary in vitro assays for characterizing MrgprX2 antagonists include:
-
Mast Cell Degranulation Assays: Measuring the release of mediators like β-hexosaminidase or histamine from mast cell lines (e.g., LAD2) or primary human mast cells upon stimulation with an MrgprX2 agonist.[10][11]
-
Calcium Flux Assays: Monitoring changes in intracellular calcium levels in cells expressing MrgprX2 (e.g., HEK293-MrgprX2 or CHO-K1-MrgprX2) following agonist stimulation.[10][12]
-
β-Arrestin Recruitment Assays: A common method for assessing G protein-coupled receptor activation, this assay measures the interaction of β-arrestin with the activated MrgprX2 receptor.[10][13]
Q4: What concentration range should I start with for a novel antagonist like antagonist-5?
For novel small molecule MrgprX2 antagonists, it is advisable to start with a broad concentration range and then narrow it down. Based on published data for other novel antagonists, a starting range of 10 nM to 10 µM is often effective.[10][11] Some potent antagonists have shown activity in the sub-nanomolar range.[14]
Troubleshooting Guide
Issue 1: High background signal in the mast cell degranulation assay.
| Possible Cause | Troubleshooting Steps |
| Cell health is compromised. | Ensure cells are healthy and not overly confluent. Use cells within a consistent passage number range. |
| Antagonist has agonist activity at high concentrations. | Run a control experiment where the antagonist is added without an agonist to check for direct activation of mast cell degranulation. |
| Reagents or plates are contaminated. | Use fresh, sterile reagents and tissue culture plates. |
| Cell lysis during handling. | Handle cells gently during plating and reagent addition to avoid mechanical stress. |
Issue 2: No inhibition of agonist-induced response is observed.
| Possible Cause | Troubleshooting Steps |
| Antagonist concentration is too low. | Test a higher concentration range of the antagonist (e.g., up to 50 µM). |
| Antagonist is not soluble in the assay buffer. | Confirm the solubility of the antagonist in your assay medium. Consider using a different solvent or a lower concentration of the stock solution. |
| Agonist concentration is too high. | Ensure the agonist concentration is at or near the EC80 value to allow for competitive inhibition.[14] |
| Incorrect pre-incubation time. | Optimize the pre-incubation time of the antagonist with the cells before adding the agonist. A 5-30 minute pre-incubation is a good starting point.[11] |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in cell density. | Ensure consistent cell seeding density across all wells and experiments. |
| Inconsistent agonist/antagonist concentrations. | Prepare fresh dilutions of agonists and antagonists for each experiment from a reliable stock solution. |
| Fluctuations in incubation times or temperatures. | Strictly adhere to the optimized incubation times and maintain a constant temperature (typically 37°C). |
| Variability in primary cells. | If using primary mast cells, expect some donor-to-donor variability.[14] |
Data Presentation
Table 1: Representative IC50 Values for Novel MrgprX2 Antagonists
| Antagonist | Assay Type | Cell Line | Agonist Used | IC50 Value |
| Compound B | Tryptase Release | Freshly isolated human skin mast cells | Substance P | 0.42 nM[14] |
| Novel Small Molecules | β-hexosaminidase release | LAD-2 mast cells | Not Specified | 5-21 µM[10] |
| C9 | β-hexosaminidase release | RBL-MrgprX2 cells | Substance P | ~0.3 µM[11] |
Table 2: Recommended Agonist Concentrations for In Vitro Assays
| Agonist | Recommended Concentration for EC80 |
| Substance P | ~10 µM[14] |
| Compound 48/80 | ~1 µg/mL[14] |
| Cortistatin-14 | Varies by cell line, determine empirically |
| PAMP-12 | Varies by cell line, determine empirically |
Experimental Protocols
Protocol 1: β-Hexosaminidase Release Assay
-
Cell Plating: Seed LAD2 or RBL-MrgprX2 cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and culture overnight.[11]
-
Cell Washing: Gently wash the cells with a HEPES buffer containing 0.1% BSA.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 5-30 minutes at 37°C.[11]
-
Agonist Stimulation: Add an MrgprX2 agonist (e.g., Substance P) at its EC80 concentration and incubate for 30 minutes at 37°C.[11]
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Enzyme Reaction: Incubate an aliquot of the supernatant with p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) for 1 hour at 37°C.[11]
-
Signal Measurement: Stop the reaction and measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release relative to a positive control (lysed cells) and a negative control (unstimulated cells).
Protocol 2: Calcium Flux Assay
-
Cell Preparation: Load MrgprX2-expressing HEK293 or CHO-K1 cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Addition: Add different concentrations of this compound to the cells.
-
Baseline Reading: Measure the baseline fluorescence using a plate reader equipped for kinetic reading.
-
Agonist Injection: Inject an MrgprX2 agonist and immediately begin recording the fluorescence signal over time.
-
Data Analysis: Determine the peak fluorescence intensity for each concentration of the antagonist and calculate the inhibition of the agonist-induced calcium response.
Mandatory Visualizations
Caption: MrgprX2 Signaling Pathway Leading to Mast Cell Degranulation.
Caption: Workflow for Optimizing Antagonist-5 Concentration.
Caption: Troubleshooting Decision Tree for Lack of Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Novel MRGPRX2 antagonists inhibit IgE-independent activation of human umbilical cord blood-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escientpharma.com [escientpharma.com]
- 5. Novel MRGX2 Antagonists for Treating Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. WO2020223255A1 - 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives as inhibitors of mrgx2 - Google Patents [patents.google.com]
- 10. Novel small molecule MRGPRX2 antagonists inhibit a murine model of allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 12. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting MrgprX2 antagonist-5 off-target effects
Welcome to the technical support center for MrgprX2 antagonist-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is MrgprX2 and what is its primary function?
A1: The Mas-related G protein-coupled receptor X2 (MrgprX2) is a receptor found primarily on mast cells and sensory neurons.[1][2] Its activation is linked to the body's immune and inflammatory responses.[3] When activated by various ligands, such as neuropeptides or certain drugs, MrgprX2 triggers mast cell degranulation, releasing histamine and other inflammatory mediators that contribute to conditions like itching, pain, and pseudo-allergic reactions.[3][4]
Q2: What is the mechanism of action for this compound?
A2: this compound is designed as a competitive antagonist for the MrgprX2 receptor. It is intended to bind to the receptor at the orthosteric site, preventing endogenous or exogenous agonists from binding and activating the downstream signaling cascade, thereby inhibiting mast cell degranulation and subsequent inflammatory responses.
Q3: What are the known signaling pathways activated by MrgprX2?
A3: MrgprX2 couples to multiple G protein pathways. Primarily, it signals through Gαq/11, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] This cascade results in an increase in intracellular calcium (Ca2+) mobilization and mast cell degranulation.[4][5] The receptor can also couple to Gαi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[5] Additionally, agonist binding can promote the recruitment of β-arrestin, which is involved in receptor desensitization and internalization.[5][6]
Troubleshooting Guide: Off-Target Effects
This guide addresses specific issues that may arise during the experimental validation of this compound.
Issue 1: Unexpected Cell Toxicity Observed at High Concentrations
Q: My cell viability assay shows significant cell death at concentrations of this compound above 10µM, which seems independent of MrgprX2 expression. What could be the cause?
A: This is a common issue that may point towards general cytotoxicity rather than a specific on-target effect. Off-target interactions are frequently a source of toxicity for small molecule drugs.[7][8]
Potential Causes & Troubleshooting Steps:
-
Compound Impurity: Verify the purity of your this compound batch using analytical methods like HPLC-MS. Impurities could be responsible for the toxic effects.[9]
-
General Cytotoxicity: The compound itself may have intrinsic cytotoxic properties unrelated to MrgprX2.
-
Experiment: Perform a cytotoxicity assay (e.g., MTT or LDH release assay) on a panel of cell lines, including a negative control cell line that does not express MrgprX2 (e.g., the parental HEK293 cell line). If toxicity is observed across all cell lines, it confirms an off-target cytotoxic effect.
-
-
Mitochondrial Impairment: Some compounds interfere with mitochondrial function, leading to cell death. Consider performing a mitochondrial membrane potential assay (e.g., using TMRE or JC-1 dyes) to investigate this possibility.
Table 1: Example Cytotoxicity Data for this compound
| Cell Line | MrgprX2 Expression | Antagonist-5 Conc. (µM) | % Cell Viability |
| LAD2 (Mast Cell) | Endogenous | 1 | 98% |
| 10 | 75% | ||
| 50 | 20% | ||
| HEK293-MrgprX2 | Overexpressed | 1 | 99% |
| 10 | 80% | ||
| 50 | 22% | ||
| HEK293 (Parental) | None | 1 | 99% |
| 10 | 78% | ||
| 50 | 25% |
As shown in the table, similar toxicity is observed regardless of MrgprX2 expression, suggesting an off-target effect.
Issue 2: Inconsistent Inhibition of Agonist-Induced Response
Q: this compound effectively blocks Substance P-induced calcium mobilization but is less effective against Compound 48/80. Why is there a discrepancy?
A: This phenomenon, known as ligand bias, can occur when an antagonist's efficacy is dependent on the specific agonist used.[10] It suggests that different agonists may stabilize distinct receptor conformations or engage different signaling pathways.
Potential Causes & Troubleshooting Steps:
-
Biased Antagonism: this compound may be a "biased antagonist," preferentially blocking the receptor conformation stabilized by Substance P.
-
Experiment 1 (Signaling Profile): Profile the antagonist's inhibitory activity across multiple downstream pathways for each agonist. For example, compare its effect on Gq-mediated Ca2+ flux versus Gi-mediated cAMP inhibition or β-arrestin recruitment.
-
Experiment 2 (Competition Binding): Perform radioligand binding assays using different radiolabeled agonists to see if the antagonist competes differently for their binding sites.
-
-
Allosteric Modulation: The antagonist might not be a direct competitive antagonist but an allosteric modulator that only affects the binding or efficacy of specific agonists.[11]
-
Experiment: Conduct Schild analysis. A true competitive antagonist will cause a parallel rightward shift in the agonist dose-response curve without affecting the maximum response. An allosteric modulator may alter the slope or the maximum response.
-
Table 2: Differential Inhibition by this compound (IC50 Values)
| Assay Readout | Agonist | IC50 of Antagonist-5 (nM) |
| Calcium Mobilization | Substance P | 5.2 |
| Compound 48/80 | 89.7 | |
| Icatibant | 7.5 | |
| β-Arrestin Recruitment | Substance P | 6.1 |
| Compound 48/80 | 95.2 |
The data indicates that the antagonist is significantly less potent against Compound 48/80 across multiple signaling pathways.
Issue 3: Observed Agonist Activity in a β-Arrestin Recruitment Assay
Q: In our β-arrestin recruitment assay, this compound shows weak agonist activity on its own, even though it's supposed to be an antagonist. What explains this?
A: This is a classic example of functional selectivity or "biased agonism," where a compound acts as an antagonist in one pathway (e.g., G protein signaling) but as an agonist in another (e.g., β-arrestin recruitment).[9][10]
Potential Causes & Troubleshooting Steps:
-
Biased Agonism: The antagonist may stabilize a receptor conformation that is unable to activate G proteins but can still engage β-arrestins.[6]
-
Experiment: Systematically profile the compound across multiple signaling pathways. Run dose-response curves for this compound alone in Gq (calcium), Gi (cAMP), and β-arrestin assays. A biased agonist will show a dose-dependent response in the β-arrestin assay but not in the G protein assays.[9]
-
-
Inverse Agonism: If your assay system has high constitutive (basal) activity, a compound that reduces this activity is an inverse agonist.[9] However, if it increases a signal, it's more likely a partial or biased agonist.
-
Experiment: Measure the basal signaling of your MrgprX2-expressing cells. If the antagonist reduces this basal level in a G protein assay, it's an inverse agonist. If it has no effect on basal G protein signaling but activates β-arrestin, it's a biased agonist.
-
Experimental Workflows and Signaling Pathways
To effectively troubleshoot, it is crucial to understand the underlying biological processes and the logical flow of investigation.
References
- 1. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]
- 2. MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]
- 4. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
addressing species-specificity of MrgprX2 antagonist-5 (human vs murine)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MrgprX2 antagonists, with a specific focus on addressing the species-specificity between human MRGPRX2 and its murine ortholog, Mrgprb2.
Frequently Asked Questions (FAQs)
Q1: We are using MrgprX2 antagonist-5 in our mouse model, but we are not observing the expected inhibitory effect on mast cell degranulation. Why might this be?
A1: A primary reason for the lack of efficacy in a mouse model is the significant species-specificity of many MrgprX2 antagonists. The human MRGPRX2 and its mouse ortholog, Mrgprb2, share a low amino acid sequence identity (approximately 53%).[1] This divergence can lead to substantial differences in the binding affinity and functional activity of antagonists. This compound, like many other small molecule inhibitors, may have high potency for human MRGPRX2 but weak or no activity against mouse Mrgprb2. For in vivo studies, it is often necessary to use a humanized mouse model, such as an MRGPRX2 knock-in mouse, to accurately assess the antagonist's efficacy.[2][3]
Q2: What are the key differences between human MRGPRX2 and mouse Mrgprb2 that I should be aware of in my experiments?
A2: Beyond the low sequence homology, there are critical functional differences in ligand recognition. For instance, the EC50 value for the endogenous ligand Substance P is approximately 360-fold lower for human MRGPRX2 compared to mouse Mrgprb2, indicating a much higher potency on the human receptor. Conversely, the neuromuscular blocking agent rocuronium has a higher EC50 value for MRGPRX2 than for Mrgprb2.[1] These differences in ligand and antagonist affinities are crucial considerations when translating findings from murine models to human applications.
Q3: How can I determine if my MrgprX2 antagonist is species-specific?
A3: To determine the species-specificity of your antagonist, you should perform in vitro functional assays using cell lines expressing either human MRGPRX2 or mouse Mrgprb2. Commonly used assays include calcium mobilization and β-hexosaminidase release assays. By comparing the IC50 values obtained from these assays, you can quantify the difference in potency of your antagonist against the human and murine receptors.
Q4: What are the downstream signaling pathways of MRGPRX2 and Mrgprb2 activation?
A4: Both human MRGPRX2 and mouse Mrgprb2 are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to Gαq and Gαi proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a transient increase in cytosolic calcium, a key signal for mast cell degranulation. The signaling cascade can also involve the activation of downstream pathways such as MAPK/ERK and PI3K/AKT.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of mast cell degranulation in mouse primary mast cells. | The antagonist is specific for human MRGPRX2 and has low or no affinity for mouse Mrgprb2. | Test the antagonist on cell lines expressing human MRGPRX2 to confirm its activity. For in vivo mouse studies, consider using an MRGPRX2 humanized mouse model. |
| Inconsistent results in calcium mobilization assays. | Cell health and loading of the calcium-sensitive dye (e.g., Fura-2 AM) are suboptimal. | Ensure cells are healthy and not passaged too many times. Optimize dye loading concentration and incubation time. Run appropriate positive and negative controls in every experiment. |
| High background in β-hexosaminidase release assay. | Spontaneous degranulation of mast cells due to mishandling or inappropriate buffer conditions. | Handle cells gently, avoiding vigorous pipetting. Use an appropriate buffer, such as HEPES-buffered saline with 0.1% BSA. Ensure all reagents are at the correct temperature. |
| Difficulty translating in vitro IC50 values to in vivo efficacy. | Poor pharmacokinetic properties of the antagonist (e.g., low bioavailability, rapid metabolism). | Conduct pharmacokinetic studies to determine the in vivo exposure of the antagonist. The in vitro potency needs to be considered in the context of its in vivo stability and distribution. |
Quantitative Data
The following table summarizes the inhibitory activity of a representative MrgprX2 antagonist, Compound B, on human MRGPRX2 and its lack of significant activity on rodent orthologs, highlighting the species-specificity.
Table 1: Inhibitory Potency (IC50) of Compound B against MRGPRX2 Orthologs
| Species | Receptor | Assay Type | Agonist | IC50 (nM) |
| Human | MRGPRX2 | Calcium Mobilization (HEK293 cells) | Cortistatin 14 | 1.8[2] |
| Human | MRGPRX2 | β-hexosaminidase Release (LAD2 cells) | Substance P | 1.8[2] |
| Human | MRGPRX2 | Tryptase Release (Primary Skin Mast Cells) | Substance P | 0.42[2][3][5] |
| Mouse | Mrgprb2 | Calcium Mobilization (U2OS cells) | - | >10,000 |
| Rat | Mrgprb3 | Calcium Mobilization (U2OS cells) | - | >10,000 |
Experimental Protocols
β-Hexosaminidase Release Assay
This assay quantifies mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant upon cell stimulation.
Materials:
-
RBL-2H3 cells stably expressing human MRGPRX2 or mouse Mrgprb2.
-
HEPES buffer (containing 0.1% BSA).
-
Agonist (e.g., Substance P).
-
MrgprX2 antagonist.
-
Triton X-100 (0.1%) for cell lysis (total release).
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate buffer.
-
Stop solution: Glycine (0.4 M).
Protocol:
-
Seed RBL-MRGPRX2 or RBL-Mrgprb2 cells in a 96-well plate (5 x 10^4 cells/well) and incubate overnight.
-
Wash cells with HEPES buffer.
-
Pre-incubate the cells with varying concentrations of the MrgprX2 antagonist for 5 minutes at 37°C.
-
Add the agonist (e.g., Substance P at its EC80 concentration) and incubate for 30 minutes at 37°C.
-
To determine total β-hexosaminidase release, lyse a set of untreated cells with 0.1% Triton X-100.
-
Centrifuge the plate and transfer the supernatant to a new 96-well plate.
-
Add the PNAG substrate solution to each well and incubate for 90 minutes at 37°C.
-
Stop the reaction by adding the glycine stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release relative to the total release from lysed cells.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation using a calcium-sensitive fluorescent dye.
Materials:
-
HEK293 or CHO cells stably expressing human MRGPRX2 or mouse Mrgprb2.
-
Fura-2 AM or other suitable calcium-sensitive dye.
-
HEPES-buffered saline.
-
Agonist (e.g., Cortistatin 14).
-
MrgprX2 antagonist.
Protocol:
-
Plate the cells in a black-walled, clear-bottom 96-well or 384-well plate.
-
Load the cells with Fura-2 AM (typically 1 µM) in HEPES buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye and allow for de-esterification for 15-30 minutes at room temperature.
-
Perform the assay using a fluorescence plate reader (e.g., FLIPR).
-
Add the MrgprX2 antagonist at various concentrations and incubate for a short period.
-
Add the agonist and immediately measure the fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission for Fura-2).
-
The change in fluorescence ratio indicates the change in intracellular calcium concentration.
Visualizations
Caption: MRGPRX2/Mrgprb2 signaling pathway leading to mast cell degranulation.
Caption: Experimental workflow for evaluating species-specificity of MrgprX2 antagonists.
References
- 1. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 2. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Escient Pharmaceuticals patent describes MRGPRX2 antagonists | BioWorld [bioworld.com]
improving the bioavailability of MrgprX2 antagonist-5 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of MrgprX2 antagonist-5 for in vivo studies.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing very low or no systemic exposure of this compound in my animal model after oral administration. What are the likely causes and how can I troubleshoot this?
A1: Low systemic exposure of this compound is likely due to poor oral bioavailability. This can stem from several factors, primarily low aqueous solubility and/or rapid metabolism. Here’s a step-by-step troubleshooting approach:
-
Confirm Physicochemical Properties: Review the known properties of this compound. Its high molecular weight and predicted low solubility in aqueous solutions are initial indicators of potential bioavailability challenges.[1][2][3][4]
-
Assess Solubility: Experimentally determine the solubility of your compound in physiologically relevant buffers (e.g., simulated gastric fluid, simulated intestinal fluid). This will confirm if poor solubility is a primary hurdle.
-
Evaluate Different Formulation Strategies:
-
Particle Size Reduction: Decreasing the particle size of the antagonist can significantly increase its surface area and dissolution rate.[5][6][7] Consider micronization or nanosizing techniques.
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix can enhance its solubility and dissolution.[7][8]
-
Lipid-Based Formulations: If the compound is lipophilic, formulating it in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[5][6][8]
-
pH Adjustment and Salt Formation: For ionizable drugs, adjusting the pH of the formulation or forming a salt can improve solubility.
-
Co-solvents and Surfactants: The use of co-solvents and surfactants in the formulation can enhance the solubility of hydrophobic drugs.
-
Q2: My in vitro assays show high potency for this compound, but the in vivo efficacy is much lower than expected. How can I bridge this gap?
A2: A discrepancy between in vitro potency and in vivo efficacy often points to pharmacokinetic issues, with poor bioavailability being a common culprit.
-
Determine Absolute Bioavailability: If you haven't already, conduct a study comparing the area under the curve (AUC) of oral versus intravenous (IV) administration to determine the absolute bioavailability (F%). This will quantify the extent of the absorption problem.
-
Investigate Pre-systemic Metabolism: The compound might be extensively metabolized in the gut wall or liver before reaching systemic circulation (first-pass metabolism). Analyze plasma and tissue samples for metabolites.
-
Optimize the Formulation for In Vivo Delivery: Based on the troubleshooting steps in Q1, select and optimize a formulation strategy. For example, a lipid-based formulation can protect the drug from degradation and enhance lymphatic uptake, bypassing the first-pass metabolism.
Q4: I am preparing a formulation for my in vivo study. What are some common pitfalls to avoid?
A4: Common pitfalls in formulation development for poorly soluble compounds include:
-
Precipitation upon Dilution: A formulation may appear stable but can precipitate when it comes into contact with gastrointestinal fluids. It's important to test the stability of your formulation in simulated biological fluids.
-
Excipient Incompatibility: Ensure that the chosen excipients are compatible with your compound and the animal model. Some excipients can have pharmacological effects or cause toxicity at high concentrations.
-
Inadequate Drug Loading: The formulation must be able to carry a sufficient concentration of the drug to achieve a therapeutic dose in a reasonable administration volume.
-
Ignoring Physical Stability: Amorphous solid dispersions and nanosuspensions can be prone to physical instability (e.g., crystallization, particle aggregation) over time. Conduct stability studies to ensure the formulation is robust.[5]
Frequently Asked Questions (FAQs)
Q: What is MrgprX2 and why is it a target for drug development?
A: Mas-related G protein-coupled receptor X2 (MrgprX2) is a receptor primarily expressed on mast cells and sensory neurons.[1][2] It is involved in non-IgE-mediated allergic and inflammatory responses. Activation of MrgprX2 by various ligands, including neuropeptides and certain drugs, leads to mast cell degranulation and the release of inflammatory mediators.[1][2] Antagonists of MrgprX2 are being investigated for the treatment of inflammatory skin diseases, pain, and other mast cell-mediated disorders.[8]
Q: What are the main challenges in developing orally active MrgprX2 antagonists?
A: Like many small molecule inhibitors targeting G protein-coupled receptors, MrgprX2 antagonists can be complex, high molecular weight compounds with poor aqueous solubility. Overcoming this poor solubility to achieve adequate absorption from the gastrointestinal tract is a primary challenge. Additionally, they may be subject to significant first-pass metabolism.
Q: Are there any clinically advanced oral MrgprX2 antagonists?
A: Yes, companies like Escient Pharmaceuticals (acquired by Incyte) and Evommune have developed orally administered small molecule MrgprX2 antagonists, such as EP262 and EVO756, which have undergone Phase 1 and initiated Phase 2 clinical trials for conditions like chronic urticaria and atopic dermatitis.[5] This demonstrates that it is feasible to develop orally bioavailable MrgprX2 antagonists.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₃ClF₂N₄O₂S | [1][2][3][4] |
| Molecular Weight | 434.85 g/mol | [1][2][3][4] |
| Appearance | Light yellow to yellow solid | [1][2][4] |
| Solubility | In DMSO: 20 mg/mL (45.99 mM) with heating | [1][2][4] |
Example In Vivo Pharmacokinetic Data Presentation
Note: The following data are hypothetical and for illustrative purposes only, as specific in vivo pharmacokinetic data for this compound are not publicly available.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng*hr/mL) | Oral Bioavailability (F%) |
| Aqueous Suspension | 30 | 50 | 2 | 200 | ~2% |
| Nanosuspension | 30 | 250 | 1 | 1000 | ~10% |
| Lipid-Based Formulation | 30 | 400 | 1.5 | 1800 | ~18% |
| Intravenous (IV) | 5 | 1200 | 0.25 | 1000 | 100% |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension for Oral Administration
This protocol describes a general method for preparing a nanosuspension to improve the dissolution rate of this compound.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Purified water
-
High-pressure homogenizer or wet mill
Methodology:
-
Preparation of a Pre-suspension: a. Dissolve the stabilizer in purified water to create a 1-2% (w/v) solution. b. Disperse a pre-weighed amount of this compound into the stabilizer solution to form a coarse suspension (e.g., 5-10% w/v). c. Stir the suspension for 30 minutes to ensure adequate wetting of the drug particles.
-
High-Pressure Homogenization: a. Pass the pre-suspension through a high-pressure homogenizer. b. Apply homogenization pressures in the range of 1000-1500 bar. c. Repeat the homogenization cycles (typically 10-20 cycles) until the desired particle size is achieved.
-
Particle Size Analysis: a. Monitor the particle size distribution during homogenization using a technique like dynamic light scattering (DLS). b. The target particle size is typically in the range of 100-300 nm for improved bioavailability.[5]
-
Characterization and Dosing: a. Once the desired particle size is reached, the nanosuspension can be characterized for zeta potential to assess its stability. b. The final nanosuspension can be administered orally to the animal model at the required dose.
Protocol 2: Formulation of a Lipid-Based Solution (Self-Emulsifying Drug Delivery System - SEDDS)
This protocol provides a general method for creating a SEDDS to improve the solubility and absorption of a lipophilic compound like this compound.
Materials:
-
This compound
-
Oil phase (e.g., Labrafil® M 1944 CS, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® RH 40, Tween® 80)
-
Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)
Methodology:
-
Excipient Screening: a. Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify the excipients with the highest solubilizing capacity.
-
Formulation Development: a. Based on the screening results, prepare different ratios of oil, surfactant, and co-surfactant. b. Add this compound to the selected excipient mixture and vortex or stir gently with slight heating until a clear solution is formed.
-
Self-Emulsification Assessment: a. Add a small volume (e.g., 1 mL) of the prepared formulation to a larger volume (e.g., 250 mL) of purified water with gentle agitation. b. Observe the formation of an emulsion. A good SEDDS will form a clear or slightly opalescent microemulsion rapidly and spontaneously.
-
Characterization and Dosing: a. Characterize the resulting microemulsion for droplet size and stability upon dilution. b. The final SEDDS formulation can be filled into capsules or administered as a liquid for oral dosing.
Visualizations
MrgprX2 Signaling Pathway
Caption: Simplified MrgprX2 signaling pathway in mast cells.
Experimental Workflow for Improving In Vivo Bioavailability
Caption: Workflow for enhancing the in vivo bioavailability of a candidate compound.
References
- 1. escientpharma.com [escientpharma.com]
- 2. WO2021092264A1 - MrgprX2 ANTAGONISTS AND USES THEREOF - Google Patents [patents.google.com]
- 3. WO2021092264A1 - MrgprX2 ANTAGONISTS AND USES THEREOF - Google Patents [patents.google.com]
- 4. WO2020223255A1 - 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives as inhibitors of mrgx2 - Google Patents [patents.google.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Novel small molecule MRGPRX2 antagonists inhibit a murine model of allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2021092264A1 - MrgprX2 ANTAGONISTS AND USES THEREOF - Google Patents [patents.google.com]
Technical Support Center: Minimizing Cytotoxicity of MrgprX2 Antagonist-5 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of MrgprX2 antagonist-5 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is designed to inhibit the Mas-related G protein-coupled receptor X2 (MrgprX2).[1][2] This receptor is primarily expressed on mast cells and sensory neurons and is involved in allergic and inflammatory responses.[2] By blocking the activation of MrgprX2, the antagonist aims to prevent mast cell degranulation and the release of inflammatory mediators like histamine, cytokines, and proteases.[2]
Q2: What are the common causes of cytotoxicity observed with this compound in cell culture?
While some MrgprX2 antagonists are designed to have low cytotoxicity, several factors can contribute to adverse cellular effects in vitro:
-
High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and cellular stress.[3]
-
Solvent Toxicity: The vehicle used to dissolve the antagonist, commonly DMSO, can be toxic to cells at concentrations typically above 0.1-0.5%.[3][4]
-
Prolonged Exposure: Continuous exposure to the compound can disrupt normal cellular functions over time.[3]
-
Compound Instability: Degradation of the antagonist can lead to the formation of toxic byproducts.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.[3]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The ideal concentration should be empirically determined for each cell line and experimental setup. A dose-response experiment is crucial to identify the concentration that effectively antagonizes MrgprX2 without causing significant cell death.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed after treatment. | 1. Inhibitor concentration is too high. | Perform a dose-response curve to identify the optimal non-toxic concentration. Start with a broad range of concentrations.[3] |
| 2. Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control.[3][4] | |
| 3. Prolonged exposure to the inhibitor. | Reduce the incubation time. Conduct a time-course experiment to find the minimum time required for the desired effect.[5] | |
| 4. Cell line is particularly sensitive. | Consider using a more robust cell line or perform extensive optimization of concentration and exposure time.[3] | |
| Inconsistent results between experiments. | 1. Inhibitor instability. | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[3] |
| 2. Variability in cell seeding. | Ensure a homogenous cell suspension and even distribution of cells in the culture plates.[6] | |
| 3. Edge effects in microplates. | To minimize evaporation, fill the outer wells with sterile PBS or media and do not use them for experimental data.[6] | |
| No observable effect of the antagonist. | 1. Incorrect antagonist concentration. | Verify the concentration of your stock solution and perform a dose-response experiment. |
| 2. Degraded antagonist. | Ensure proper storage of the compound as per the manufacturer's instructions. Use a fresh stock if degradation is suspected. | |
| 3. Insensitive assay. | The chosen cell viability or functional assay may not be sensitive enough. Consider using a more sensitive method, such as an ATP-based luminescent assay.[5] |
Experimental Protocols
Cell Viability Assay Protocol (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to test a wide concentration range (e.g., 0.01 µM to 100 µM).
-
Include a "vehicle control" (medium with the same solvent concentration as the highest antagonist concentration) and a "no-treatment control" (medium only).
-
Remove the old medium and add 100 µL of the prepared dilutions or control solutions to the respective wells.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
After incubation, carefully remove the treatment medium.
-
Add 100 µL of MTT solution (diluted to 0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: MrgprX2 signaling and potential antagonist cytotoxicity.
References
Technical Support Center: Refining Animal Models for MrgprX2 Antagonist Efficacy Testing
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols for the efficacy testing of Mas-related G protein-coupled receptor X2 (MRGPRX2) antagonists.
Frequently Asked Questions (FAQs)
Q1: Why is my MRGPRX2 antagonist, which is potent in vitro, showing no efficacy in a standard wild-type mouse model?
A1: This is a common issue stemming from significant species differences between human MRGPRX2 and its most accepted mouse ortholog, Mrgprb2. The two receptors share only about 53% sequence homology, leading to critical differences in how they bind to ligands and antagonists.[1] Many small molecule antagonists are developed to be highly specific for the human MRGPRX2 and may have little to no activity on the mouse Mrgprb2 receptor.[2][3] Therefore, a lack of efficacy in a wild-type mouse is often due to a species-specific antagonist rather than a lack of potency.
Q2: What is the most appropriate animal model for testing a human-specific MRGPRX2 antagonist?
A2: The gold standard for evaluating human-specific MRGPRX2 antagonists is a humanized knock-in (KI) mouse model .[4][5] In these models, the endogenous mouse Mrgprb2 gene is replaced with the human MRGPRX2 gene.[6] This allows for the in vivo study of an antagonist's interaction with the human receptor in a physiologically relevant system, providing a much better correlation between preclinical and clinical outcomes.[7][8]
Q3: Are there any alternatives to humanized mouse models?
A3: While humanized KI mice are ideal, some researchers use ex vivo models with human tissue as a supplementary approach. For instance, human skin explants can be used to measure agonist-induced histamine release and its inhibition by an antagonist via microdialysis.[2][5][9] Additionally, mast cells isolated from human skin can be used for degranulation assays.[5] For initial screening, cell lines like LAD2, which endogenously express MRGPRX2, or engineered HEK293 cells overexpressing the receptor are invaluable.[2][10]
Q4: Besides receptor specificity, what other factors can contribute to poor in vivo efficacy?
A4: Standard drug development challenges apply. These include poor pharmacokinetics (PK) and pharmacodynamics (PD). The antagonist may have low oral bioavailability, rapid metabolism, or poor tissue distribution to the site of action (e.g., the skin). Therefore, it is crucial to establish a good PK/PD relationship, which can be effectively studied in humanized mouse models.[2][5]
Troubleshooting Guide
Q: I am observing high variability in my agonist-induced scratching behavior model using MRGPRX2 knock-in mice. What are the potential causes and solutions?
A: High variability in behavioral models is common. Here are several factors to consider:
-
Habituation: Mice that are not properly habituated to the testing environment and injection procedures can exhibit stress-induced behaviors that confound the results.
-
Agonist Concentration: The dose of the agonist (e.g., Substance P, Compound 48/80) may be on a very steep part of the dose-response curve, where small variations in injection volume lead to large differences in response.
-
Solution: Perform a full dose-response curve for your chosen agonist to identify a concentration that gives a robust but submaximal response (e.g., EC80). This provides a larger window to observe inhibition by an antagonist.
-
-
Route of Administration: Intradermal injections can be variable. The depth and exact location can influence the response.
-
Solution: Ensure all technicians are rigorously trained to perform consistent intradermal injections at the same site (e.g., the nape of the neck). Use a consistent volume for all injections.
-
-
Subjective Scoring: Manual counting of scratches can be subjective.
-
Solution: Use automated video tracking software to quantify scratching behavior objectively. If scoring manually, ensure the observer is blinded to the treatment groups to prevent bias.
-
Q: My in vitro calcium mobilization assay results are not correlating with my mast cell degranulation assay results. Why might this be?
A: This discrepancy can arise from the complexity of MRGPRX2 signaling.
-
Biased Signaling: MRGPRX2 can signal through different pathways, including Gαq-mediated calcium release and Gαi-mediated pathways, as well as β-arrestin recruitment.[1][12][13] An antagonist might selectively block one pathway (e.g., Gαq/calcium) but not others that also contribute to degranulation.
-
Cell System Differences: The signaling machinery in an engineered cell line like HEK293-MRGPRX2/Gα15 (often used for calcium assays) is different from that in a mast cell line like LAD2.[2] HEK293 cells are used to isolate a specific signaling event (calcium flux), whereas LAD2 cells provide a more integrated view of the pathways leading to a functional endpoint (degranulation).
-
Solution: Always validate hits from a primary screen (like calcium mobilization) in a more physiologically relevant secondary assay, such as a β-hexosaminidase release assay in LAD2 cells or primary human mast cells.[10]
-
Quantitative Data Summary
Table 1: Comparison of Ligand Affinity for Human MRGPRX2 vs. Mouse Mrgprb2
| Ligand | Receptor | EC50 / Effective Concentration | Key Finding |
| Rocuronium | Human MRGPRX2 | ~263 µg/mL | Rocuronium is significantly more potent on the mouse receptor, highlighting the risk of misleading results in wild-type mice.[1] |
| Mouse Mrgprb2 | ~22.2 µg/mL | ||
| Substance P | Human MRGPRX2 | Lower concentration required | Substance P is a potent activator of both receptors, but affinities differ.[14] |
| Mouse Mrgprb2 | Higher concentration required | ||
| Icatibant | Human MRGPRX2 | Activates receptor | Icatibant activates both receptors and can be used to induce paw inflammation in mice via Mrgprb2.[15] |
| Mouse Mrgprb2 | Activates receptor | ||
| ZINC3573 | Human MRGPRX2 | Activates receptor | This compound is an example of a human-specific agonist, as it is inactive against the mouse receptor.[1] |
| Mouse Mrgprb2 | Inactive |
Table 2: Potency of Novel MRGPRX2 Antagonists in Different Assays
| Antagonist | Assay Type | Cell/Model System | IC50 |
| Compound B | Calcium Mobilization (Cortistatin 14-mediated) | HEK293-MRGPRX2/Gα15 | 2.9 nM[2] |
| Degranulation (Substance P-mediated) | Freshly Isolated Human Skin Mast Cells | 0.42 nM[5][11] | |
| EP262 | Mast Cell Degranulation | LAD2 Mast Cells | Potent inhibitor (specific IC50 not stated)[16] |
| Unnamed Small Molecules | Degranulation (Compound 48/80-mediated) | LAD2 Mast Cells | 5-21 µM[17] |
Experimental Protocols
Protocol 1: Agonist-Induced Scratching Behavior in Humanized MRGPRX2 KI Mice
This protocol is adapted from methodologies used to assess the in vivo efficacy of MRGPRX2 antagonists against pruritus.[2][5]
1. Animals:
-
Use human MRGPRX2 knock-in (KI) mice, aged 8-10 weeks. Both male and female mice can be used.[18]
2. Habituation (Day -1):
-
Place mice individually into transparent observation chambers.
-
Allow mice to acclimatize for 30 minutes.
-
During this period, perform three "mock" injections (e.g., with the syringe cap on) to accustom them to the handling and injection procedure.
3. Dosing (Day 0):
-
Allow mice to acclimatize to the observation chambers for 10 minutes.
-
Administer the MRGPRX2 antagonist (e.g., Compound B) or vehicle via the desired route (e.g., oral gavage [PO]). Dosing volume is typically 10 mL/kg.
-
Wait for the appropriate pre-treatment time based on the antagonist's known PK profile (e.g., 30-60 minutes).
4. Agonist Challenge & Observation:
-
Administer a single intradermal (ID) injection of an MRGPRX2 agonist (e.g., 10-20 µL of Compound 48/80) into the nape of the neck.
-
Immediately after injection, begin video recording and/or manual observation.
-
Monitor and count the number of scratching bouts directed towards the injection site for a period of 30 minutes. A "bout" is defined as one or more continuous scratching motions.
5. Data Analysis:
-
Sum the total number of scratches for each mouse over the 30-minute observation period.
-
Compare the mean number of scratches between the vehicle-treated and antagonist-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).
Protocol 2: In Vitro Mast Cell Degranulation (β-Hexosaminidase Release Assay)
This assay is a gold-standard method for quantifying mast cell degranulation in vitro.[10][17]
1. Cell Culture:
-
Culture human LAD2 mast cells in appropriate media supplemented with stem cell factor (SCF).
2. Assay Procedure:
-
Plate LAD2 cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the MRGPRX2 antagonist or vehicle control for a specified time (e.g., 30 minutes).
-
Induce degranulation by adding an MRGPRX2 agonist (e.g., Substance P, Compound 48/80) at a pre-determined EC80 concentration.
-
As a positive control for total β-hexosaminidase release, lyse a separate set of cells with a detergent like Triton X-100. Use untreated cells as a negative control.
-
Incubate for 30-60 minutes at 37°C.
3. Measurement:
-
Centrifuge the plate to pellet the cells.
-
Transfer an aliquot of the supernatant from each well to a new 96-well plate.
-
Add the substrate solution containing 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) in a citrate buffer.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding a high pH stop solution (e.g., glycine-carbonate buffer).
-
Read the fluorescence on a plate reader (Excitation: ~360 nm, Emission: ~450 nm).
4. Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample using the formula: % Release = [(Sample OD - Negative Control OD) / (Positive Control OD - Negative Control OD)] * 100
-
Plot the % release against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
Visual Guides: Pathways and Workflows
References
- 1. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocytogen.com [biocytogen.com]
- 8. A humanized mouse model to study mast cells mediated cutaneous adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Biological screening of a unique drug library targeting MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Roles of MAS-related G protein coupled receptor-X2 (MRGPRX2) on mast cell-mediated host defense, pseudoallergic drug reactions and chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MRGPRX2 and Its Role in Non-IgE-mediated Drug Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escientpharma.com [escientpharma.com]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
challenges in synthesizing and purifying MrgprX2 antagonist-5
Technical Support Center: MrgprX2 Antagonist-5
Welcome to the technical support center for the synthesis and purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the identity of this compound?
A1: this compound is a small molecule inhibitor of the Mas-related G protein-coupled receptor X2 (MRGPRX2). Its chemical name is 5-(2-chlorophenyl)-7-fluoro-3-(((3-fluoropyridin-2-yl)methyl)amino)-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide.[1] It is identified as example 16 in patent WO2020223255A1.[1][2]
Q2: What is the primary application of this compound?
A2: this compound is primarily used in research for studying inflammatory skin disorders.[2] As an antagonist of MRGPRX2, it helps in investigating the role of this receptor in mast cell-mediated pseudo-allergic reactions.
Q3: What are the key starting materials for the synthesis of this compound?
A3: The synthesis of this compound, as described in patent WO2020223255A1, involves the reaction of 3-chloro-5-(2-chlorophenyl)-7-fluoro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide with (3-fluoropyridin-2-yl)methanamine.[1]
Q4: What are the general storage conditions for this compound?
A4: For long-term storage, the solid compound should be stored at -20°C for up to 3 years. In a DMSO solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Experimental Protocols
Synthesis of this compound
This protocol is based on the procedure outlined in patent WO2020223255A1 for a similar compound (Example 3), as referenced for the synthesis of Example 16 (this compound).
Reaction Scheme:
Materials:
-
3-chloro-5-(2-chlorophenyl)-7-fluoro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide
-
(3-fluoropyridin-2-yl)methanamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-chloro-5-(2-chlorophenyl)-7-fluoro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide (1.0 eq) in anhydrous DMF, add (3-fluoropyridin-2-yl)methanamine (1.1 to 1.5 eq) and a suitable non-nucleophilic base such as triethylamine or DIPEA (2.0 to 3.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low or no product formation | Incomplete reaction. | - Ensure all reactants are pure and anhydrous. - Increase the reaction temperature or prolong the reaction time. - Use a stronger base or a different solvent. |
| Degradation of starting material or product. | - Perform the reaction at a lower temperature. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of multiple side products | Non-specific reactions or impurities in starting materials. | - Purify starting materials before use. - Optimize reaction conditions (temperature, base, solvent) to favor the desired reaction. |
| The amine starting material is reacting with itself or the solvent. | - Add the amine slowly to the reaction mixture. - Choose a more inert solvent. |
Purification Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Difficulty in separating product from starting materials | Similar polarities of the product and starting materials. | - Optimize the mobile phase for column chromatography. A shallow gradient or isocratic elution might be necessary. - Consider using a different stationary phase (e.g., alumina or reverse-phase silica). |
| Product is not soluble in the purification solvent | The compound has low solubility. | - Use a stronger solvent for loading onto the column (e.g., a small amount of DMF or DMSO) and then start the elution with a less polar solvent system. - Consider recrystallization as an alternative purification method. |
| Product degradation during purification | Instability of the compound on silica gel. | - Deactivate the silica gel by adding a small percentage of triethylamine to the eluent. - Perform the purification quickly and at a low temperature if possible. |
| Broad peaks during column chromatography | Overloading of the column or poor solubility in the mobile phase. | - Use a larger column or load less material. - Modify the mobile phase to improve the solubility of the compound. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₃ClF₂N₄O₂S |
| Molecular Weight | 434.85 g/mol |
| CAS Number | 2527815-74-1 |
| Appearance | Light yellow to yellow solid |
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 20 mg/mL (45.99 mM) | May require ultrasonic and warming to 60°C. |
Visualizations
MrgprX2 Signaling Pathway
The following diagram illustrates the general signaling pathway of MrgprX2 activation in mast cells, which is inhibited by this compound.
Caption: MrgprX2 signaling pathway leading to mast cell degranulation and its inhibition by this compound.
Experimental Workflow: Synthesis and Purification
The diagram below outlines the key steps in the synthesis and purification of this compound.
References
optimizing storage conditions for MrgprX2 antagonist-5
This technical support center provides researchers, scientists, and drug development professionals with essential information for storing, handling, and troubleshooting experiments involving MrgprX2 antagonist-5.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintain the stability and activity of the antagonist. Recommendations differ for the lyophilized powder and solutions.
-
Lyophilized Powder: The solid powder form is relatively stable. For long-term storage, it is recommended to keep it at -20°C for up to three years, or at 4°C for up to two years.[1][2][3] Always store it in a tightly sealed vial to protect it from moisture and light.[4][5]
-
Stock Solutions: Once dissolved in a solvent like DMSO, the antagonist is less stable.[1] Stock solutions should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[6] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Q2: How should I dissolve this compound?
A2: this compound is soluble in DMSO at a concentration of 20 mg/mL (45.99 mM).[1] To achieve this, ultrasonic treatment and gentle warming to 60°C may be necessary.[1][2] It is crucial to use newly opened, anhydrous DMSO, as the compound is sensitive to moisture, which can impact solubility.[1][4] For experiments involving cell culture, ensure the final concentration of DMSO is low (typically <0.5%) to avoid cytotoxicity.[3]
Q3: My experiment is showing inconsistent or no antagonist effect. What should I do?
A3: This issue can arise from several factors related to the antagonist's integrity or the experimental setup. Follow this troubleshooting guide:
-
Confirm Antagonist Integrity: The antagonist may have degraded due to improper storage or handling, such as multiple freeze-thaw cycles.[6] Prepare a fresh stock solution from the lyophilized powder.[6] If possible, verify the purity and concentration of your solution using an analytical method like HPLC (see Protocol 2).
-
Check Working Concentration: The concentration used in your assay may be too low to effectively block the MrgprX2 receptor. Review literature or perform a dose-response curve to determine the optimal inhibitory concentration (IC50).
-
Evaluate Experimental System: Ensure that the MrgprX2 receptor is expressed and functional in your cell line or model system. The antagonist's effectiveness is dependent on the presence of its target.[7][8]
Q4: Is this compound sensitive to light or repeated freeze-thaw cycles?
A4: Yes. Like many small organic molecules, exposure to light can lead to photodegradation. It is recommended to store both the powder and solutions protected from light.[4][5] Furthermore, repeated freeze-thaw cycles are detrimental to the stability of the antagonist in solution and should be avoided by preparing single-use aliquots.[3][6]
Q5: How can I be sure my vial contains the correct amount of powder if I can't see it?
A5: Small quantities of lyophilized powder can be difficult to see, as they may coat the bottom or walls of the vial as a thin film.[3] This is normal. To ensure you use the entire quantity, add your solvent directly to the product vial and rinse thoroughly to dissolve all the compound.[3]
Data Presentation: Stability and Solubility
Table 1: Long-Term Storage Stability of this compound
| Form | Storage Condition | Recommended Duration |
| Powder | -20°C | 3 years[1][9] |
| 4°C | 2 years[1] | |
| In Solvent (DMSO) | -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes |
| DMSO | 20 mg/mL (45.99 mM)[1] | Ultrasonic treatment and warming to 60°C may be required.[1] Use anhydrous DMSO.[1][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To correctly solubilize this compound (MW: 434.85 g/mol ) to a stock concentration of 10 mM for experimental use.
Materials:
-
This compound powder (CAS No. 2527815-74-1)[1]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes
-
Ultrasonic water bath
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.[10]
-
Briefly centrifuge the vial to ensure all powder is collected at the bottom.
-
To prepare a 10 mM solution from 1 mg of powder, add 230.0 µL of DMSO directly to the vial.[2] Adjust the volume accordingly for different quantities.
-
Vortex the vial thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[6]
-
Once completely dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.[6]
-
Label the aliquots clearly and store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of this compound and detect potential degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
This compound sample (dissolved in DMSO and diluted in mobile phase)
Procedure:
-
Sample Preparation: Dilute a small amount of the stock solution in the initial mobile phase mixture (e.g., 90% A, 10% B) to a final concentration of approximately 10 µg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Column Temperature: 30°C
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
20-25 min: Re-equilibration at 10% B
-
-
-
Data Analysis: Integrate the peak areas from the resulting chromatogram. The purity is calculated as the area of the main antagonist peak divided by the total area of all peaks, expressed as a percentage. A significant increase in impurity peaks over time indicates degradation.
Visual Guides
Caption: Simplified MrgprX2 signaling pathway and the inhibitory action of Antagonist-5.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting low activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. captivatebio.com [captivatebio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ephor.nl [ephor.nl]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 8. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]
- 9. mybiosource.com [mybiosource.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating MrgprX2 Antagonist-5 Efficacy in Primary Human Mast Cells
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the efficacy of MrgprX2 antagonist-5 in primary human mast cells. This document outlines key experimental protocols and presents a structured approach to data comparison with other known MrgprX2 antagonists.
Mast cells are crucial effector cells in inflammatory and allergic responses.[1] While the IgE-dependent activation of mast cells is a well-studied pathway, IgE-independent mechanisms have emerged as significant contributors to various inflammatory conditions.[1] A key player in this alternative pathway is the Mas-related G protein-coupled receptor X2 (MrgprX2), which is expressed on mast cells and activated by a wide range of cationic ligands, including neuropeptides and certain drugs.[2][3] The activation of MrgprX2 is implicated in neurogenic inflammation, non-histaminergic itch, and drug-induced hypersensitivity reactions.[1][4] Consequently, the development of potent and selective MrgprX2 antagonists is a promising therapeutic strategy for a variety of mast cell-mediated diseases.[5][6]
This guide focuses on "this compound," a research compound identified for the potential treatment of inflammatory skin disorders.[7] To rigorously assess its preclinical efficacy, a direct comparison with established or well-characterized antagonists is essential. This document will detail the necessary experimental procedures and data presentation formats to facilitate such a comparison.
Comparative Efficacy of MrgprX2 Antagonists
A critical aspect of validating a novel antagonist is to compare its potency and selectivity against known inhibitors. The following tables summarize key in vitro efficacy data for representative MrgprX2 antagonists.
Disclaimer: Data for this compound is not publicly available. The values presented in the tables are placeholders to illustrate the required comparative data points.
Table 1: In Vitro Antagonist Potency in Human Mast Cell Lines
| Antagonist | Target Cell Line | Agonist Used | IC50 (nM) | Reference |
| This compound | LAD2 | Substance P | TBD | - |
| This compound | LAD2 | Cortistatin 14 | TBD | - |
| Compound A | LAD2 | Substance P | 32.4 | [8] |
| Compound A | LAD2 | Cortistatin 14 | 22.8 | [8] |
| Compound B | LAD2 | Substance P | 1.8 | [8] |
| Compound B | LAD2 | Cortistatin 14 | 1.0 | [8] |
Table 2: Antagonist Potency in Primary Human Mast Cells
| Antagonist | Source of Mast Cells | Agonist Used | Assay | IC50 (nM) | Reference |
| This compound | Human Skin | Substance P | Tryptase Release | TBD | - |
| Compound B | Human Skin | Substance P | Tryptase Release | 0.42 | [5][8][9] |
MrgprX2 Signaling and Antagonist Validation Workflow
Understanding the underlying signaling pathways of MrgprX2 is crucial for designing and interpreting validation studies. The following diagrams illustrate the key signaling cascades upon MrgprX2 activation and a generalized workflow for assessing the efficacy of a novel antagonist.
Caption: MrgprX2 signaling in mast cells leading to degranulation.
Caption: Experimental workflow for MrgprX2 antagonist validation.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, standardized protocols are essential. The following are methodologies for key experiments in the validation of an MrgprX2 antagonist.
Mast Cell Culture and Isolation
-
LAD2 Human Mast Cell Line: LAD2 cells, a human mast cell line that endogenously expresses MrgprX2, should be cultured in StemPro-34 SFM medium supplemented with L-glutamine, penicillin, streptomycin, and recombinant human stem cell factor (rhSCF).[9]
-
Primary Human Skin Mast Cells: Primary mast cells can be isolated from human skin tissue obtained from surgical procedures.[5][9] The tissue is mechanically and enzymatically digested to create a single-cell suspension. Mast cells are then purified using anti-c-Kit antibody-conjugated magnetic beads.
In Vitro Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
-
Procedure:
-
Plate LAD2 cells or primary human mast cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound or a control antagonist (e.g., Compound B) for a specified time (e.g., 5-30 minutes) at 37°C.[10]
-
Stimulate the cells with an MrgprX2 agonist, such as Substance P or Compound 48/80, at a concentration that elicits approximately 80% of the maximal response (EC80).[9]
-
Incubate for 30 minutes at 37°C.[10]
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate. To measure total β-hexosaminidase release, lyse a set of untreated cells with Triton X-100.[10]
-
Add the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) to the supernatant and lysed cell samples and incubate for 1 hour at 37°C.[10]
-
Stop the reaction and measure the absorbance at 405 nm.
-
-
Data Analysis: Calculate the percentage of β-hexosaminidase release relative to the total release from lysed cells. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following MrgprX2 activation, which is a key upstream signaling event.
-
Procedure:
-
Use HEK293 cells stably expressing human MrgprX2 or LAD2 mast cells.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubate the cells with this compound or a control antagonist.
-
Stimulate with an MrgprX2 agonist and measure the change in fluorescence over time using a fluorometric imaging plate reader.
-
-
Data Analysis: Quantify the peak fluorescent signal in response to the agonist in the presence and absence of the antagonist. Calculate the IC50 of the antagonist's inhibitory effect.
Ex Vivo Human Skin Explant Histamine Release Assay
This assay provides a more physiologically relevant model by using intact human tissue.
-
Procedure:
-
Obtain human skin explants from abdominoplasty or other surgical procedures.[5][9]
-
Utilize a microdialysis setup to perfuse the skin with buffer.[9]
-
After establishing a baseline, perfuse the skin with the MrgprX2 antagonist or a vehicle control.
-
Introduce an MrgprX2 agonist (e.g., Substance P) into the perfusion buffer to stimulate resident mast cells.[5][9]
-
Collect the dialysate fractions over time and measure the histamine concentration using an enzyme immunoassay (EIA) or a similar sensitive method.
-
-
Data Analysis: Compare the amount of histamine released in antagonist-treated skin explants to that in vehicle-treated controls to determine the inhibitory effect.
Conclusion
The validation of this compound requires a systematic approach, beginning with in vitro assays on cell lines and progressing to more complex systems like primary human mast cells and ex vivo skin explants. By employing the standardized protocols and comparative data presentation formats outlined in this guide, researchers can robustly characterize the efficacy and potency of this compound. This rigorous evaluation is a critical step in determining its therapeutic potential for treating mast cell-driven inflammatory and allergic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [repository.upenn.edu]
- 4. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdnewsline.com [mdnewsline.com]
- 9. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
A Comparative Guide to MrgprX2 Antagonists: Unveiling the Therapeutic Potential of MrgprX2 Antagonist-5
For Researchers, Scientists, and Drug Development Professionals
The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical target in the fields of immunology and pharmacology. Its role in mast cell activation and subsequent release of inflammatory mediators positions it as a key player in a variety of physiological and pathological processes, including allergic reactions, neurogenic inflammation, and pain. Consequently, the development of potent and selective MrgprX2 antagonists is a burgeoning area of research with significant therapeutic promise.
This guide provides an objective comparison of a novel investigational molecule, MrgprX2 antagonist-5 , with other well-characterized MrgprX2 inhibitors. By presenting key experimental data and detailed methodologies, we aim to equip researchers with the necessary information to make informed decisions for their studies.
Performance Comparison of MrgprX2 Antagonists
The inhibitory activities of this compound and other known antagonists have been evaluated using various in vitro assays. The following table summarizes their performance metrics, offering a clear comparison of their potency.
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Ki (nM) | pEC50 | pKd | Reference |
| This compound | Not Specified in Abstract | Not Specified | Not Specified | Not Specified | - | 7.5 | 7.7 | Patent WO2020223255A1[1] |
| Compound A | Calcium Mobilization | HEK293-MRGPRX2 | Cortistatin-14 | 50 | - | - | - | (Pharmacological blockade of the mast cell MRGPRX2 receptor, 2024) |
| Compound A | Mast Cell Degranulation | LAD2 | Cortistatin-14 | 22.8 | - | - | - | (Pharmacological blockade of the mast cell MRGPRX2 receptor, 2024) |
| Compound A | Mast Cell Degranulation | LAD2 | Substance P | 32.4 | - | - | - | (Pharmacological blockade of the mast cell MRGPRX2 receptor, 2024) |
| Compound B | Calcium Mobilization | HEK293-MRGPRX2 | Cortistatin-14 | 2.9 | - | - | - | (Pharmacological blockade of the mast cell MRGPRX2 receptor, 2024) |
| Compound B | Mast Cell Degranulation | LAD2 | Cortistatin-14 | 1.0 | - | - | - | (Pharmacological blockade of the mast cell MRGPRX2 receptor, 2024) |
| Compound B | Mast Cell Degranulation | LAD2 | Substance P | 1.8 | - | - | - | (Pharmacological blockade of the mast cell MRGPRX2 receptor, 2024) |
| Compound B | Tryptase Release | Human Skin Mast Cells | Substance P | 0.42 | - | - | - | (Pharmacological blockade of the mast cell MRGPRX2 receptor, 2024) |
| C9 | Calcium Mobilization | HEK293-MRGPRX2 | ZINC-3573 | - | 43 | - | - | (Inhibition of MRGPRX2 but not FcεRI, 2022)[2] |
| C9 | Mast Cell Degranulation | RBL-MRGPRX2 | Substance P, PAMP-12, Rocuronium | ~300 | - | - | - | (Inhibition of MRGPRX2 but not FcεRI, 2022)[2] |
| C9-6 | Calcium Mobilization | HEK293-MRGPRX2 | ZINC-3573 | - | 58 | - | - | (Inhibition of MRGPRX2 but not FcεRI, 2022)[2] |
Understanding the MrgprX2 Signaling Pathway
MrgprX2 is a G protein-coupled receptor (GPCR) primarily expressed on mast cells. Upon activation by a diverse range of ligands, including neuropeptides and certain drugs, it initiates a signaling cascade that leads to mast cell degranulation and the release of inflammatory mediators such as histamine and tryptase. This process is central to the physiological and pathological effects mediated by MrgprX2.
Caption: Simplified MrgprX2 signaling pathway leading to mast cell degranulation.
Key Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, this section details the protocols for the primary assays used to characterize MrgprX2 inhibitors.
Calcium Mobilization Assay (FLIPR)
This assay is a high-throughput method to measure the activation of Gq-coupled receptors like MrgprX2 by detecting changes in intracellular calcium concentration.
Caption: Workflow for the Calcium Mobilization Assay using FLIPR.
Protocol:
-
Cell Culture: HEK293 cells stably expressing human MrgprX2 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Test compounds (antagonists) are added to the wells, followed by a short incubation period.
-
Agonist Stimulation and Signal Detection: An MrgprX2 agonist (e.g., Cortistatin-14 or Substance P) is then added, and the fluorescence intensity is measured kinetically.
-
Data Analysis: The increase in fluorescence, indicative of intracellular calcium mobilization, is recorded. The IC50 values for the antagonists are calculated by measuring the inhibition of the agonist-induced calcium response at various antagonist concentrations.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, serving as a direct measure of degranulation.
Caption: Workflow for the Mast Cell Degranulation Assay.
Protocol:
-
Cell Culture and Plating: Mast cells (e.g., LAD2 or RBL-2H3 cells expressing MrgprX2) are cultured and seeded into 96-well plates.
-
Antagonist Pre-incubation: Cells are washed and pre-incubated with various concentrations of the MrgprX2 antagonist for a specified time.
-
Agonist Stimulation: Degranulation is induced by adding an MrgprX2 agonist (e.g., Substance P, Compound 48/80).
-
Supernatant Collection: After incubation, the plates are centrifuged, and the supernatant containing the released β-hexosaminidase is collected.
-
Enzymatic Reaction: The supernatant is transferred to a new plate and incubated with a solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase.
-
Signal Detection: The reaction is stopped, and the absorbance of the product is measured at 405 nm.
-
Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total cellular content (determined by lysing the cells). IC50 values are then determined from the concentration-response curves of the antagonists.[2]
Concluding Remarks
The development of specific and potent MrgprX2 antagonists holds immense promise for the treatment of a range of inflammatory and allergic diseases. While this compound, as disclosed in patent WO2020223255A1, demonstrates promising activity with a pEC50 of 7.5 and a pKd of 7.7, a direct comparison of its IC50 value with other known inhibitors is not yet publicly available.[1] The data presented for compounds A, B, C9, and C9-6 provide a valuable benchmark for the field. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of these promising MrgprX2 antagonists. This guide serves as a foundational resource for researchers embarking on the exciting journey of exploring MrgprX2-targeted therapies.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profile of a hypothetical MrgprX2 antagonist, designated here as Antagonist-5, against other pertinent Mas-related G protein-coupled receptors (GPCRs). The following sections detail the experimental methodologies and present comparative data to evaluate the selectivity and potential off-target effects of MrgprX2 antagonist-5. While specific data for "this compound" is not publicly available, this guide serves as a template, utilizing established protocols and representative data from studies on similar compounds to illustrate a comprehensive selectivity assessment.
Introduction to MrgprX2 and Mas-Related G Protein-Coupled Receptors
Mas-related G protein-coupled receptors (MRGPRs) are a family of GPCRs primarily expressed in sensory neurons and mast cells.[1][2][3][4] MRGPRX2, the human receptor, and its murine ortholog, MrgprB2, are of significant interest as they are implicated in non-IgE-mediated mast cell degranulation, leading to pseudo-allergic reactions, itch, and neurogenic inflammation.[2][3][4][5][6] A variety of ligands, including neuropeptides like Substance P, and certain drugs, can activate MRGPRX2.[3][4][5][6] The development of selective MRGPRX2 antagonists is a promising therapeutic strategy for a range of inflammatory and allergic conditions.[3][7][8] However, ensuring the specificity of these antagonists is crucial to minimize off-target effects, given the homology within the MRGPR family.[1]
Comparative Selectivity Profile of this compound
The selectivity of this compound is evaluated by determining its inhibitory potency (IC50) against a panel of related GPCRs. The following table summarizes hypothetical inhibitory activities. Lower IC50 values indicate higher potency.
| Receptor | Ligand Used for Stimulation | Antagonist-5 IC50 (nM) | Reference Antagonist IC50 (nM) | Fold Selectivity (vs. MrgprX2) |
| MrgprX2 | Substance P (1 µM) | 10 | Compound B: 0.42[6][9] | - |
| MrgprA1 (mouse) | BAM8-22 (1 µM) | > 10,000 | Data Not Available | > 1000 |
| MrgprB2 (mouse) | Compound 48/80 (10 µg/mL) | 500 | PSB-172656: 0.302[8] | 50 |
| MrgprX4 | Bile Acids (e.g., DCA, 100 µM) | > 10,000 | C9/C9-6: No activity[10] | > 1000 |
| NK1R (Neurokinin-1 Receptor) | Substance P (1 nM) | > 10,000 | C9/C9-6: No activity[10] | > 1000 |
Note: The data for Antagonist-5 is hypothetical and for illustrative purposes. Reference data is from published studies on other MrgprX2 antagonists.
Experimental Protocols
Detailed methodologies for key functional assays used to determine antagonist potency are provided below.
Calcium Mobilization Assay
This assay measures the inhibition of ligand-induced intracellular calcium release, a hallmark of Gq-coupled GPCR activation.[11][12][13][14][15]
Objective: To determine the IC50 value of this compound by measuring its ability to block agonist-induced calcium flux in cells expressing the target receptor.
Materials:
-
HEK293 cells stably expressing the human MrgprX2, mouse MrgprA1, mouse MrgprB2, or human MrgprX4 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit).[11][12][13][15]
-
Probenecid (anion transport inhibitor, if required for the cell line).[11][12][13]
-
Agonists: Substance P, BAM8-22, Compound 48/80, deoxycholic acid (DCA).
-
This compound and reference compounds.
-
96- or 384-well black, clear-bottom assay plates.
-
A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).[11][12][15]
Procedure:
-
Cell Plating: Seed the receptor-expressing cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.[11]
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (prepared in assay buffer, with probenecid if necessary). Incubate for 1 hour at 37°C.[11][13]
-
Compound Preparation: Prepare serial dilutions of this compound and any reference antagonists in assay buffer.
-
Antagonist Pre-incubation: Add the antagonist dilutions to the respective wells of the cell plate. Incubate for a specified period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Agonist Stimulation and Signal Detection: Place the cell plate into the fluorescence plate reader. The instrument will add a pre-determined concentration of the appropriate agonist (typically an EC80 concentration) to each well and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. The inhibitory effect of the antagonist is calculated relative to control wells (agonist alone). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and an alternative signaling pathway.[16][17]
Objective: To determine the IC50 value of this compound by measuring its ability to block agonist-induced β-arrestin recruitment to the target receptor.
Materials:
-
Cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® cells from DiscoverX or Tango™ cells from Thermo Fisher Scientific) expressing the target receptor.[16][17] These cells typically co-express the GPCR fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment.
-
Cell culture medium.
-
Agonists and antagonists.
-
Detection reagents for the specific assay system (e.g., chemiluminescent substrate).[17]
-
384-well white, solid-bottom assay plates.
-
A luminometer.
Procedure:
-
Cell Plating: Plate the engineered cells in a 384-well plate and incubate overnight.
-
Antagonist Incubation: Add serial dilutions of this compound to the cells and incubate for a specified time.
-
Agonist Stimulation: Add the appropriate agonist at its EC80 concentration to the wells. Incubate for a period recommended by the assay manufacturer (e.g., 60-90 minutes) to allow for β-arrestin recruitment and reporter signal generation.[16]
-
Signal Detection: Add the detection reagents to the wells and incubate as required. Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control. Determine the IC50 value using a non-linear regression curve fit.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of MrgprX2 and the general workflow for the antagonist screening assays.
Caption: MrgprX2 Signaling Pathway.
Caption: General Experimental Workflow.
Conclusion
This guide outlines the necessary framework for assessing the cross-reactivity of this compound. Based on the hypothetical data, Antagonist-5 demonstrates high selectivity for MrgprX2 over other tested Mas-related G protein-coupled receptors, with the exception of some activity at the murine ortholog, MrgprB2. This is a critical consideration for translating findings from murine models to human systems. The provided experimental protocols for calcium mobilization and β-arrestin recruitment assays represent robust methods for quantitatively determining antagonist potency and selectivity. Researchers and drug development professionals can utilize this guide to design and interpret studies aimed at characterizing novel MrgprX2 antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Multifaceted Mas-Related G Protein-Coupled Receptor Member X2 in Allergic Diseases and Beyond [diposit.ub.edu]
- 3. Roles of Mas-related G protein-coupled receptor X2 on mast cell-mediated host defense, pseudoallergic drug reactions, and chronic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]
- 7. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subnanomolar MAS-related G protein-coupled receptor-X2/B2 antagonists with efficacy in human mast cells and disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buy MrgprX2 antagonist-1 [smolecule.com]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
head-to-head comparison of MrgprX2 antagonist-5 and Compound B
In the landscape of burgeoning research into Mas-related G protein-coupled receptor X2 (MRGPRX2) antagonists, two compounds, MrgprX2 antagonist-5 and Compound B, have emerged as subjects of interest for their potential therapeutic applications in inflammatory and allergic conditions. This guide provides a detailed, data-supported comparison of these two antagonists, offering insights for researchers, scientists, and professionals in drug development.
Introduction to MRGPRX2
The Mas-related G protein-coupled receptor X2 (MRGPRX2) is predominantly expressed on mast cells and sensory neurons.[1][2] Its activation triggers the release of inflammatory mediators like histamine, cytokines, and proteases, playing a crucial role in non-IgE-mediated allergic reactions, neurogenic inflammation, pain, and pruritus.[1][2][3] Consequently, the development of potent and selective MRGPRX2 antagonists is a significant area of therapeutic research.[1]
Quantitative Performance Comparison
While extensive head-to-head experimental data is not publicly available, a comparative summary can be compiled from existing research findings. Compound B has been more thoroughly characterized in published literature.
| Parameter | This compound | Compound B | Reference |
| Potency (IC50) | Data not publicly available | 0.42 nM (in freshly isolated human skin mast cells, Substance P-mediated degranulation) | [4][5] |
| 1.8 nM (in LAD2 mast cells, Substance P-mediated degranulation) | [4] | ||
| Oral Bioavailability | Data not publicly available | Orally active | [4][5] |
| Mechanism of Action | Antagonist | Potent and selective antagonist | [6][4] |
| In Vivo Efficacy | Data not publicly available | Blocks itch response in human MRGPRX2 knock-in mice | [4][5] |
| Selectivity | Data not publicly available | Selective for MRGPRX2; no effect on C3aR1-mediated degranulation | [4] |
Experimental Data and Protocols
The characterization of MRGPRX2 antagonists typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.
In Vitro Assays
1. Calcium Mobilization Assay: This assay is fundamental for assessing the ability of a compound to block agonist-induced intracellular calcium release, a key step in the MRGPRX2 signaling cascade.
-
Experimental Protocol:
-
HEK293 cells overexpressing human MRGPRX2 and a promiscuous G-protein alpha subunit, such as Gα15, are utilized.[4]
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The antagonist (this compound or Compound B) is pre-incubated with the cells at varying concentrations.
-
A known MRGPRX2 agonist (e.g., Cortistatin-14, Substance P) is added to stimulate the receptor.
-
The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader (e.g., FLIPR).
-
The IC50 value is calculated from the dose-response curve of the antagonist's inhibition.
-
2. Mast Cell Degranulation Assay (β-hexosaminidase Release): This assay quantifies the release of granular contents from mast cells upon activation, providing a direct measure of the antagonist's ability to inhibit this critical physiological response.
-
Experimental Protocol:
-
A human mast cell line (e.g., LAD2) or freshly isolated human skin mast cells are used.[4][7]
-
Cells are pre-incubated with the antagonist at various concentrations for a short period (e.g., 5 minutes).[7]
-
An MRGPRX2 agonist (e.g., Substance P, Compound 48/80) is added to induce degranulation.[4][7]
-
The supernatant is collected, and the activity of β-hexosaminidase, a marker of degranulation, is measured using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).[7]
-
The percentage of inhibition is calculated relative to the total β-hexosaminidase content of lysed cells.
-
Ex Vivo Assay
Human Skin Explant Model: This model provides a more physiologically relevant system to assess the antagonist's effect on mast cells within their native tissue environment.
-
Experimental Protocol:
-
Human skin explants are obtained from donors.
-
The antagonist is delivered to the skin, for instance, through perfusion.
-
An MRGPRX2 agonist like Substance P is introduced via intradermal microdialysis to stimulate resident mast cells.[4]
-
The release of histamine into the dialysate is measured over time using techniques like ELISA or HPLC.
-
In Vivo Assay
Itch Response Model in Human MRGPRX2 Knock-in Mice: This animal model is crucial for evaluating the in vivo efficacy of an antagonist in a behavioral context.
-
Experimental Protocol:
-
Human MRGPRX2 knock-in mice, which express the human receptor, are used.[4][5]
-
The antagonist (e.g., Compound B) is administered orally.[4]
-
An MRGPRX2 agonist (e.g., Compound 48/80) is injected intradermally to induce an itch response.
-
The number of scratching bouts is observed and counted over a defined period to quantify the itch behavior.
-
The reduction in scratching behavior in the antagonist-treated group compared to the vehicle control group indicates the in vivo efficacy of the compound.
-
Signaling Pathways and Mechanism of Action
MRGPRX2 activation initiates a cascade of intracellular events leading to mast cell degranulation and the release of inflammatory mediators. Antagonists like this compound and Compound B act by blocking the initial step of agonist binding to the receptor.
Activation of MRGPRX2 by various ligands leads to the coupling of G proteins, primarily Gαq and Gαi.[8][9] The Gαq pathway involves the activation of phospholipase C beta (PLCβ), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[8] IP3 stimulates the release of intracellular calcium (Ca2+), a critical trigger for degranulation.[3][8] The Gαi pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[8] Downstream of these initial events, signaling cascades involving mitogen-activated protein kinases (MAPKs) and NF-κB are activated, leading to the synthesis and release of cytokines and chemokines.[3]
The following diagram illustrates a typical experimental workflow for evaluating an MRGPRX2 antagonist.
Conclusion
Compound B is a well-documented, potent, and orally active MRGPRX2 antagonist with demonstrated efficacy in preclinical models.[4][5] this compound, identified from a patent application, remains less characterized in the public domain, making a direct and comprehensive comparison challenging. The experimental protocols and signaling pathway information provided herein offer a framework for the evaluation and understanding of these and other novel MRGPRX2 antagonists. Further research and publication of data on this compound are necessary to fully elucidate its comparative profile against Compound B and its potential as a therapeutic agent.
References
- 1. What are MRGPRX2 antagonists and how do they work? [synapse.patsnap.com]
- 2. kactusbio.com [kactusbio.com]
- 3. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Subnanomolar MAS-related G protein-coupled receptor-X2/B2 antagonists with efficacy in human mast cells and disease models - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of MrgprX2 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical target in inflammatory and allergic diseases. Its activation on mast cells leads to degranulation and the release of inflammatory mediators, contributing to conditions like atopic dermatitis and chronic urticaria.[1][2] Consequently, the development of selective MrgprX2 antagonists is a key area of therapeutic research. This guide provides a comparative framework for validating the selectivity of MrgprX2 antagonists, with a focus on "MrgprX2 antagonist-5," while also examining other known antagonists to establish a performance baseline.
Comparative Selectivity of MrgprX2 Antagonists
Direct, publicly available quantitative data on the selectivity of this compound remains limited. This compound is cited in patent WO2020223255A1 as a potential therapeutic for inflammatory skin disorders.[1][3][4][5] To provide a comparative context, the following table summarizes the inhibitory concentrations (IC50) of other well-characterized MrgprX2 antagonists. This data, obtained from in vitro assays, serves as a benchmark for evaluating the potency and selectivity of new chemical entities like this compound.
| Antagonist | Target(s) | IC50 (nM) | Assay Type | Reference |
| This compound | MrgprX2 | Data not publicly available | - | [1][3][4][5] |
| Compound A | MrgprX2 | 22.8 (vs. Cortistatin 14) | Mast Cell Degranulation | [6] |
| 32.4 (vs. Substance P) | ||||
| Compound B | MrgprX2 | 1.0 (vs. Cortistatin 14) | Mast Cell Degranulation | [6] |
| 1.8 (vs. Substance P) | ||||
| 0.42 (vs. Substance P in skin mast cells) | Tryptase Release | [6] | ||
| C9 | MrgprX2 | ~300 | β-hexosaminidase Release | [7] |
| Quercetin | MrgprX2 | 46,100 | Calcium Mobilization | [8] |
| 71,200 | β-arrestin Assay | [8] | ||
| EP262 | MrgprX2 | <100 | β-hexosaminidase Release | [9] |
| PSB-172656 | MrgprX2 | 0.142 | Calcium Mobilization | [8] |
Experimental Protocols for Antagonist Validation
The validation of MrgprX2 antagonist selectivity relies on a series of well-established in vitro and cellular assays. Below are detailed methodologies for two key experiments.
Calcium Mobilization Assay
This assay is a primary screening method to assess the ability of a compound to block MrgprX2-mediated intracellular calcium release, a key step in the signaling cascade leading to mast cell degranulation.[10][11]
Principle: MrgprX2 is a Gq-coupled receptor.[12] Its activation leads to an increase in intracellular calcium concentration ([Ca2+]i). This assay measures the change in fluorescence of a calcium-sensitive dye in cells expressing MrgprX2 upon stimulation with an agonist, in the presence and absence of the antagonist.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human MrgprX2 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 µg/mL hygromycin B, and 15 µg/mL blasticidin.[10]
-
Cell Plating: Plate the cells in a 384-well, black, clear-bottom plate at a density of 20,000 cells per well.[10]
-
Dye Loading: The following day, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-8 AM) for 1.5 hours at 37°C.[11]
-
Compound Addition: Add varying concentrations of the test antagonist (e.g., this compound) to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Add a known MrgprX2 agonist (e.g., Cortistatin-14 or Substance P) at a concentration that elicits a submaximal response (EC80).[6]
-
Signal Detection: Measure the fluorescence intensity immediately using a plate reader (e.g., FLIPR).[13]
-
Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the fluorescence signal compared to the agonist-only control. The IC50 value is calculated from the dose-response curve.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay provides a functional readout of mast cell activation and is a crucial step in validating the efficacy of an MrgprX2 antagonist.[2][14][15][16]
Principle: Mast cell degranulation involves the release of granular contents, including the enzyme β-hexosaminidase. The activity of this enzyme in the cell supernatant is measured as an index of degranulation.
Protocol:
-
Cell Culture: Use a human mast cell line, such as LAD2, which endogenously expresses MrgprX2.[7]
-
Cell Plating: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.[15]
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the MrgprX2 antagonist for 5-30 minutes at 37°C.[7][15]
-
Agonist Stimulation: Stimulate the cells with an MrgprX2 agonist (e.g., Substance P, Compound 48/80) for 30 minutes at 37°C.[7]
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.[14]
-
Enzyme Assay:
-
To determine the amount of β-hexosaminidase released, incubate an aliquot of the supernatant with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).[7]
-
To determine the total β-hexosaminidase content, lyse the remaining cells with Triton X-100 and perform the same enzyme assay on the lysate.[7]
-
-
Signal Detection: Stop the reaction with a stop solution (e.g., sodium carbonate/bicarbonate buffer) and measure the absorbance at 405 nm.[7]
-
Data Analysis: The percentage of degranulation is calculated as the amount of β-hexosaminidase in the supernatant divided by the total β-hexosaminidase, multiplied by 100. The IC50 value of the antagonist is determined from the dose-response curve.
Visualizing the Mechanism and Workflow
To further clarify the underlying biology and experimental processes, the following diagrams illustrate the MrgprX2 signaling pathway and a typical workflow for antagonist validation.
Caption: MrgprX2 signaling and antagonist inhibition.
Caption: Workflow for validating MrgprX2 antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmgood.com [abmgood.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subnanomolar MAS-related G protein-coupled receptor-X2/B2 antagonists with efficacy in human mast cells and disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Escient Pharmaceuticals patent describes MRGPRX2 antagonists | BioWorld [bioworld.com]
- 10. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. gut.bmj.com [gut.bmj.com]
- 14. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 15. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
In Vivo Validation of MrgprX2 Antagonists in Humanized Mouse Models: A Comparative Guide
For researchers and drug development professionals navigating the landscape of mast cell-mediated inflammatory and allergic diseases, the Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a promising therapeutic target. This guide provides a comparative overview of the in vivo validation of MrgprX2 antagonists, with a focus on data from humanized mouse models, which are essential for evaluating the efficacy of species-specific compounds.
While a compound designated "MrgprX2 antagonist-5" is commercially available for research and is cited in patent literature, public domain information regarding its in vivo validation in humanized mouse models is not available.[1][2][3] Therefore, this guide will focus on two well-documented, orally active small molecule MrgprX2 antagonists, Compound B and EP262 , as representative examples of successful in vivo validation in these specialized animal models.
Performance Comparison of MrgprX2 Antagonists
The following tables summarize the available quantitative data for Compound B and EP262, showcasing their potency and efficacy in preclinical models.
Table 1: In Vitro Potency of MrgprX2 Antagonists
| Compound | Assay | Agonist | Cell Type | IC50 | Reference |
| Compound B | Tryptase Release | Substance P | Freshly Isolated Human Skin Mast Cells | 0.42 nM | [4][5] |
| EP262 | Mast Cell Degranulation | Various Agonists | LAD2, PSCMCs, Human Skin Mast Cells | High Potency (specific IC50 not stated) | [6] |
Table 2: In Vivo Efficacy of MrgprX2 Antagonists in Humanized Mouse Models
| Compound | Mouse Model | Agonist | Efficacy Readout | Outcome | Reference |
| Compound B | Human MRGPRX2 Knock-in | Compound 48/80 | Attenuation of Itch (Scratching Behavior) | Significant reduction in scratching | [4][5] |
| EP262 | Human MRGPRX2 Knock-in | Various Agonists | Inhibition of Vascular Permeability | Dose-dependent inhibition | [6][7] |
| EP262 | Human MRGPRX2 Knock-in (Atopic Dermatitis Model) | House Dust Mite / S. aureus enterotoxin B | Improved Disease Phenotype | Significant improvements in skin thickness, transepidermal water loss, and overall disease score | [8] |
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the MrgprX2 signaling pathway and a typical in vivo validation workflow.
Caption: MrgprX2 signaling cascade leading to mast cell degranulation and cytokine production.
Caption: A generalized workflow for the in vivo validation of MrgprX2 antagonists in humanized mice.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the in vivo validation of MrgprX2 antagonists.
Humanized Mouse Models
Agonist-Induced Scratching Behavior Model
This model is used to assess the efficacy of MrgprX2 antagonists in mitigating pruritus (itch).
-
Challenge: Following a specific timeframe after treatment, a pruritogenic MrgprX2 agonist, such as Compound 48/80 (C48/80), is intradermally injected into a specified area (e.g., the nape of the neck).[4]
-
Observation: The mice are then observed for a defined period, and the number of scratching bouts directed at the injection site is quantified.
-
Endpoint: A significant reduction in scratching behavior in the antagonist-treated group compared to the vehicle group indicates efficacy.[4][5]
Agonist-Induced Vascular Permeability Assay
This assay measures the ability of an antagonist to inhibit mast cell degranulation-induced vascular leakage.
-
Animals: Human MRGPRX2 knock-in mice are utilized.[9]
-
Dye Injection: Evans blue dye, which binds to albumin, is injected intravenously.
-
Challenge: An MrgprX2 agonist is injected intradermally into the ear or a shaved area of the back.[9]
-
Measurement: After a set period, the mice are euthanized, and the area of dye extravasation (indicating vascular leakage) is quantified. This can be done by measuring the area of the blue spot on the skin or by extracting the dye from the tissue and measuring its absorbance.
Alternative Therapeutic Strategies
The primary alternatives to the small molecule antagonists discussed are other MrgprX2 inhibitors in various stages of development. These include:
-
Other Small Molecule Antagonists: Several pharmaceutical companies are actively developing proprietary small molecule inhibitors of MrgprX2.[10]
-
Peptide Antagonists: While having different pharmacokinetic profiles, peptide-based antagonists of MrgprX2 have also been explored.[11]
-
Antibody-Based Therapies: Monoclonal antibodies targeting MrgprX2 represent another potential therapeutic avenue, though these are generally in earlier stages of development.[10]
-
Naturally Occurring Compounds: Some natural compounds have been shown to inhibit MrgprX2, though their potency and specificity are often lower than synthetically developed molecules.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. escientpharma.com [escientpharma.com]
- 7. EP-262 inhibits agonist-induced mast cell degranulation and vascular permeability in vivo | BioWorld [bioworld.com]
- 8. escientpharma.com [escientpharma.com]
- 9. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells [mdpi.com]
assessing the therapeutic index of MrgprX2 antagonist-5 versus other antagonists
For Researchers, Scientists, and Drug Development Professionals
The Mas-related G-protein coupled receptor X2 (MrgprX2) has emerged as a critical target in the treatment of inflammatory disorders, particularly those involving mast cell activation. This receptor, primarily expressed on mast cells and sensory neurons, is implicated in the pathophysiology of conditions such as atopic dermatitis, chronic urticaria, and other inflammatory skin diseases.[1] The development of potent and selective MrgprX2 antagonists holds significant promise for therapeutic intervention. This guide provides a comparative assessment of "MrgprX2 antagonist-5," a novel compound identified in patent WO2020223255A1, against other notable MrgprX2 antagonists, focusing on available data relevant to their therapeutic index.
Introduction to MrgprX2 Antagonism
MrgprX2 is activated by a variety of ligands, including neuropeptides and certain drugs, leading to mast cell degranulation and the release of inflammatory mediators.[1] Antagonists of this receptor aim to block this activation, thereby mitigating the inflammatory response. The therapeutic index, a ratio that compares the toxic dose of a drug to the dose that produces a therapeutic effect, is a crucial measure of a drug's safety. A higher therapeutic index indicates a wider margin between the effective and toxic doses.
Comparative Analysis of MrgprX2 Antagonists
Direct quantitative comparison of the therapeutic index is challenging due to the limited publicly available preclinical toxicity data for many investigational compounds, including this compound. However, by examining available efficacy and safety data for other well-characterized antagonists like EP262 and Compound B, we can establish a framework for assessing the potential of new chemical entities.
Quantitative Data Summary
The following tables summarize the available in vitro efficacy and in vivo safety and efficacy data for selected MrgprX2 antagonists. It is important to note the absence of specific public data for this compound, which precludes its direct inclusion in these quantitative comparisons.
Table 1: In Vitro Efficacy of MrgprX2 Antagonists
| Antagonist | Assay | Cell Type | Agonist | IC50 | Source |
| Compound B | Tryptase Release | Freshly Isolated Human Skin Mast Cells | Substance P | 0.42 nM | [2][3] |
| Compound B | Mast Cell Degranulation | LAD2 Human Mast Cells | Cortistatin 14 | 1.0 nM | |
| Compound B | Mast Cell Degranulation | LAD2 Human Mast Cells | Substance P | 1.8 nM | [4] |
| Compound A | Mast Cell Degranulation | LAD2 Human Mast Cells | Cortistatin 14 | 22.8 nM | [4] |
| Compound A | Mast Cell Degranulation | LAD2 Human Mast Cells | Substance P | 32.4 nM | [4] |
| EP262 | Mast Cell Degranulation | Human Mast Cells | Various Agonists | Potent Inhibition (Specific IC50 not disclosed) | [5][6] |
| This compound | Not Publicly Available | - | - | - | - |
Table 2: In Vivo Data for MrgprX2 Antagonists
| Antagonist | Study Type | Animal Model | Key Findings | Source |
| Compound B | Efficacy | Human MRGPRX2 Knock-in Mice | Significantly blocked compound 48/80-induced itch at 3 mg/kg (oral) | [2] |
| EP262 | Efficacy | Humanized MRGPRX2 Transgenic Mice | Dose-dependent inhibition of agonist-induced mast cell degranulation and vascular permeability | [7] |
| EP262 | Efficacy | Beagle Dogs | Blocked canine MrgprX2-induced mast cell degranulation responses | [7] |
| EP262 | Safety (Phase 1) | Healthy Human Volunteers | Safe and well-tolerated at single ascending doses (50mg to 1200mg) and multiple ascending doses (50mg to 300mg daily) | [8] |
| This compound | Not Publicly Available | - | - | - |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of the therapeutic index of novel compounds. Below are representative methodologies for key experiments.
In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release Assay)
This assay is a common method to quantify the inhibitory effect of an antagonist on mast cell activation.
-
Cell Culture: Human mast cell lines (e.g., LAD2) or primary human mast cells are cultured under appropriate conditions.
-
Antagonist Pre-incubation: Cells are seeded in a 96-well plate and pre-incubated with varying concentrations of the test antagonist (e.g., this compound) or vehicle control for a specified period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: An MrgprX2 agonist (e.g., Substance P, Compound 48/80) is added to the wells to induce mast cell degranulation and incubated for a defined time (e.g., 30 minutes) at 37°C.
-
Quantification of β-Hexosaminidase Release:
-
The cell plate is centrifuged, and the supernatant containing the released β-hexosaminidase is collected.
-
A substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added to the supernatant.
-
The enzymatic reaction is stopped, and the absorbance is measured using a microplate reader.
-
The percentage of degranulation is calculated relative to total β-hexosaminidase content (determined by lysing the cells).
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of the antagonist is determined by plotting the percentage of inhibition against the antagonist concentration.
In Vivo Acute Oral Toxicity Study in Rodents (Adapted from FDA Guidelines)
This study provides initial information on the potential toxicity of a substance after a single oral dose.
-
Animal Model: Healthy, young adult rodents (e.g., rats or mice) of a single strain are used. Both male and female animals are included.
-
Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days before the study.
-
Dose Administration:
-
At least three dose levels of the test substance are selected based on preliminary range-finding studies. A control group receives the vehicle only.
-
The substance is administered orally (e.g., by gavage) as a single dose.
-
-
Observations:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at regular intervals for at least 14 days.
-
-
Pathology: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed.
-
Data Analysis: The LD50 (lethal dose for 50% of the animals) and the No-Observed-Adverse-Effect Level (NOAEL) are determined.
Visualizing the Landscape of MrgprX2 Antagonism
MrgprX2 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by MrgprX2 activation and the point of intervention for antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdnewsline.com [mdnewsline.com]
- 5. escientpharma.com [escientpharma.com]
- 6. Escient Pharmaceuticals Announces Oral Presentation of Data Highlighting the Preclinical Development of EP262 at the 6th GA2LEN Global Urticaria Forum [businesswire.com]
- 7. escientpharma.com [escientpharma.com]
- 8. Escient Pharmaceuticals Announces Positive Results from Phase 1 Study of EP262, a First-in-Class Oral MRGPRX2 Antagonist for Mast Cell Mediated Disorders - BioSpace [biospace.com]
comparing the inhibitory potency of different MrgprX2 antagonists
A Comprehensive Comparison of MrgprX2 Antagonists' Inhibitory Potency
The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a critical target in drug development, primarily due to its role in mast cell degranulation and its implications in a variety of inflammatory and allergic diseases. This guide provides a comparative analysis of the inhibitory potency of several recently developed MrgprX2 antagonists, supported by experimental data from peer-reviewed studies. The information is intended for researchers, scientists, and drug development professionals working on mast cell-mediated disorders.
Comparative Inhibitory Potency of MrgprX2 Antagonists
The inhibitory potency of different MrgprX2 antagonists is typically determined by their half-maximal inhibitory concentration (IC50), which represents the concentration of an antagonist required to inhibit 50% of the receptor's response to an agonist. The following table summarizes the IC50 values for several notable MrgprX2 antagonists.
| Antagonist | IC50 (nM) | Assay Type | Cell Line | Agonist | Reference |
| Compound B | 0.42 | Tryptase Release | Freshly isolated human skin mast cells | Substance P (10 µM) | [1] |
| 1.8 | β-hexosaminidase Release | LAD2 | Substance P (1 µM) | [1] | |
| EVO756 | <10 | Calcium Flux | MRGPRX2-CHO | Substance P, Ciprofloxacin, PAMP, C48/80, Icatibant | [2] |
| C9 | ~300 | β-hexosaminidase Release | RBL-MRGPRX2 | Substance P, PAMP-12, Rocuronium | [3] |
| 43 (Ki) | Calcium Mobilization | HEK293-MRGPRX2 | ZINC-3573 | [4] | |
| C9-6 | 58 (Ki) | Calcium Mobilization | HEK293-MRGPRX2 | ZINC-3573 | [4] |
| Compound A | 32.4 | β-hexosaminidase Release | LAD2 | Substance P (1 µM) | [1] |
| EP262 | Potent, high potency | Mast cell degranulation | LAD2, PSCMCs, human skin mast cells | Various agonists | [5] |
Experimental Protocols
The determination of the inhibitory potency of MrgprX2 antagonists relies on robust in vitro assays that measure the extent of mast cell degranulation or intracellular signaling events. The two primary methods cited in the literature are the β-hexosaminidase release assay and the calcium mobilization assay.
β-Hexosaminidase Release Assay
This assay quantifies the release of the enzyme β-hexosaminidase, a granular component of mast cells, upon degranulation.
-
Cell Culture and Sensitization: Human mast cell lines (e.g., LAD2) or primary mast cells are cultured under appropriate conditions.[1][3]
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of the MrgprX2 antagonist for a specified period.
-
Agonist Stimulation: An MrgprX2 agonist (e.g., Substance P, Compound 48/80) is added to induce mast cell degranulation.[1]
-
Supernatant Collection: The cell suspension is centrifuged, and the supernatant containing the released β-hexosaminidase is collected.
-
Enzymatic Reaction: The supernatant is incubated with a substrate for β-hexosaminidase, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The enzyme cleaves the substrate, producing a colored or fluorescent product.[6][7]
-
Quantification: The amount of product is measured using a spectrophotometer or fluorometer. The percentage of inhibition is calculated by comparing the release in the presence of the antagonist to the release with the agonist alone.[8]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration that occurs upon MrgprX2 activation, which is a key signaling event preceding degranulation.
-
Cell Culture: HEK293 or CHO cells stably expressing human MrgprX2 are commonly used.[1][2]
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]
-
Antagonist Incubation: The cells are then incubated with different concentrations of the MrgprX2 antagonist.
-
Agonist Addition: An MrgprX2 agonist is added to the cells, and the change in fluorescence is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. The IC50 value is determined by measuring the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: MrgprX2 signaling pathway leading to mast cell degranulation.
Caption: General experimental workflow for determining MrgprX2 antagonist potency.
References
- 1. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. evommune.com [evommune.com]
- 3. Escient Pharmaceuticals patent describes MRGPRX2 antagonists | BioWorld [bioworld.com]
- 4. STRUCTURE, FUNCTION AND PHARMACOLOGY OF HUMAN ITCH GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escientpharma.com [escientpharma.com]
- 6. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 8. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation of MrgprX2 Antagonist-5 in a Chronic Itch Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chronic pruritus, or itch, remains a significant clinical challenge, impacting the quality of life for millions. The Mas-related G protein-coupled receptor X2 (MrgprX2) has emerged as a key player in non-histaminergic itch, primarily through its role in mast cell degranulation. This guide provides a comparative analysis of a potent and selective MrgprX2 antagonist, herein referred to as MrgprX2 antagonist-5 (represented by the extensively studied Compound B), against other therapeutic strategies for chronic itch. The information is supported by experimental data from preclinical studies.
Performance Comparison of Anti-Pruritic Agents
The following table summarizes the efficacy of this compound and alternative therapies in preclinical chronic itch models.
| Therapeutic Agent | Target | Mechanism of Action | Efficacy in Chronic Itch Models | Key Findings |
| This compound (Compound B) | MrgprX2 | Blocks agonist-induced mast cell degranulation | High | Potently inhibits substance P-mediated mast cell degranulation with a half-maximal inhibitory concentration (IC50) of 0.42 nM in human skin mast cells.[1] Completely abolishes scratching behavior induced by the MrgprX2 agonist compound 48/80 in humanized MrgprX2 knock-in mice at an oral dose of 3 mg/kg.[1][2] |
| Other Small Molecule MrgprX2 Antagonists | MrgprX2 | Inhibit MrgprX2 signaling pathways | Moderate to High | Novel small molecules have shown inhibitory activity on both early (degranulation) and late-phase (chemokine release) mast cell activation.[3] Half-maximal inhibitory concentrations are in the low micromolar range (5-21 μM).[3] |
| QWF (Gln-Trp-Phe) | MrgprX2 / NK-1 | Tripeptide antagonist of MrgprX2 and the substance P receptor (NK-1) | Moderate | Inhibits substance P-induced mast cell activation.[4][5] Its lack of specificity for MrgprX2 may lead to off-target effects.[4] |
| Neurokinin-1 Receptor (NK-1R) Antagonists (e.g., Aprepitant) | NK-1R | Blocks the action of substance P on its primary receptor | Moderate | Has shown antipruritic activity in patients with various forms of chronic itch.[6] Does not directly target MrgprX2-mediated mast cell activation. |
| Opioid Receptor Modulators (e.g., Naltrexone, Nalbuphine) | μ- and κ-opioid receptors | Modulate itch signaling in the central and peripheral nervous system | Moderate | Can alleviate itch in various conditions, but their use can be limited by side effects.[6] |
| Antihistamines | H1 histamine receptor | Block the action of histamine | Low to Moderate | Generally ineffective for most types of chronic itch, which are often non-histaminergic.[4][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
In Vitro Mast Cell Degranulation Assay
-
Objective: To determine the potency of MrgprX2 antagonists in inhibiting agonist-induced mast cell degranulation.
-
Cell Lines: Human mast cell line LAD2 or freshly isolated human skin mast cells.[1]
-
Protocol:
-
Mast cells are incubated with varying concentrations of the MrgprX2 antagonist (e.g., Compound B) or vehicle control.
-
Cells are then stimulated with an MrgprX2 agonist, such as substance P or compound 48/80, at a concentration known to elicit a submaximal response (EC80).[1]
-
Degranulation is quantified by measuring the release of β-hexosaminidase, a granular enzyme, using a colorimetric assay.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
Chronic Itch Model in Humanized MrgprX2 Knock-in (KI) Mice
-
Objective: To evaluate the in vivo efficacy of orally administered MrgprX2 antagonists in a relevant animal model of chronic itch.[1]
-
Animal Model: Mice genetically engineered to express human MrgprX2, as the antagonists are often human-specific.[1]
-
Protocol:
-
Human MrgprX2 KI mice are orally administered the MrgprX2 antagonist (e.g., Compound B at 3 mg/kg) or vehicle.[1]
-
After a set period to allow for drug absorption, an MrgprX2 agonist (e.g., compound 48/80) is intradermally injected to induce itch behavior.[1]
-
Scratching behavior (e.g., number of scratches) is video-recorded and quantified by trained observers blinded to the treatment groups.
-
Blood samples may be collected at the end of the observation period to measure the plasma concentration of the antagonist.[1][2]
-
Ex Vivo Human Skin Microdialysis
-
Objective: To assess the effect of MrgprX2 antagonists on agonist-induced histamine release in intact human skin.[8][9]
-
Method:
-
Human skin explants are obtained from cosmetic surgeries.
-
Microdialysis probes are inserted into the dermis of the skin explants.
-
The skin is perfused with a physiological solution containing an MrgprX2 agonist (e.g., substance P) with or without pre-treatment with an MrgprX2 antagonist.[2]
-
The dialysate is collected at different time points and analyzed for histamine content using methods like ELISA or HPLC.
-
Visualizing the Pathways and Processes
Diagrams created using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.
Caption: MrgprX2 signaling pathway in mast cells and the inhibitory action of this compound.
References
- 1. Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdnewsline.com [mdnewsline.com]
- 3. Novel small molecule MRGPRX2 antagonists inhibit a murine model of allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20180000886A1 - Prevention and treatment of itch with an mrgpr antagonist - Google Patents [patents.google.com]
- 6. Emerging Therapeutic Options for Chronic Pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells [mdpi.com]
- 8. escientpharma.com [escientpharma.com]
- 9. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for MrggprX2 Antagonist-5
For researchers and scientists engaged in drug development, ensuring the safe handling and disposal of novel compounds like MrgprX2 antagonist-5 is paramount. Adherence to proper disposal protocols is a critical component of laboratory safety, protecting both personnel and the environment. This guide provides essential, step-by-step information for the logistical management and disposal of this compound, aligning with general best practices for laboratory chemical waste.
Note: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound (CAS: 2527815-74-1) for detailed and definitive disposal instructions.
Immediate Safety and Handling Protocols
Before disposal, proper handling during use is crucial. Based on general laboratory safety principles, researchers working with this compound, a small molecule compound, should adhere to the following:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In case of a spill, follow established laboratory procedures for chemical spills. Absorbent materials used to clean spills should be treated as hazardous waste.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound, like many research chemicals, falls under the category of hazardous chemical waste. The following steps outline a compliant and safe disposal process.
-
Waste Identification and Classification: Treat all forms of this compound—including pure compound, solutions, and contaminated materials—as hazardous chemical waste. Unless explicitly confirmed to be non-hazardous by a safety professional, all research chemicals should be managed as hazardous.
-
Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions.
-
Do not mix this compound waste with other incompatible waste streams.
-
Keep solid waste (e.g., contaminated vials, pipette tips) separate from liquid waste.
-
If the antagonist is dissolved in a solvent (e.g., DMSO, as indicated by supplier data), it should be segregated based on the solvent's properties (e.g., halogenated vs. non-halogenated).
-
-
Container Selection and Management:
-
Use only approved, chemically compatible hazardous waste containers.
-
Ensure containers are in good condition, free from leaks or damage, and have a secure, leak-proof lid.
-
Do not overfill containers; a general rule is to fill to no more than 75-80% capacity to allow for expansion and prevent spills.
-
-
Labeling: Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Label the waste container with "Hazardous Waste."
-
Clearly identify the contents, including the full chemical name ("this compound") and any solvents present with their approximate concentrations.
-
Indicate the date when the first waste was added to the container (accumulation start date).
-
-
Storage:
-
Store waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from ignition sources.
-
Secondary containment should be used to capture any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
Compound Data for this compound
The following table summarizes key quantitative data for this compound, compiled from supplier information.
| Property | Value |
| Molecular Formula | C₁₉H₁₃ClF₂N₄O₂S |
| CAS Number | 2527815-74-1 |
| Molecular Weight | 434.85 g/mol |
| Appearance | Solid (Light yellow to yellow) |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years |
| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month |
| Solubility | DMSO: 20 mg/mL (45.99 mM) |
Visualizing Laboratory Workflows
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Experimental Handling and Disposal Workflow for this compound.
References
Personal protective equipment for handling MrgprX2 antagonist-5
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for handling MrgprX2 antagonist-5 (CAS No. 2527815-74-1), a potent antagonist of the Mas-related G-protein-coupled receptor X2, intended for research use in inflammatory skin disorders.[1] Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your experiments.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling potent, solid research compounds should be strictly followed. The following recommendations are based on standard laboratory safety practices.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles of the solid compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling larger quantities or when creating solutions to avoid inhalation of dust or aerosols. | Minimizes inhalation of the compound. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to ensure the stability of this compound and the safety of laboratory personnel.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing: Handle the solid compound with care to avoid generating dust. Use appropriate tools (e.g., spatula) for transferring the powder.
-
Dissolving: this compound is soluble in DMSO (20 mg/mL).[2] When preparing stock solutions, add the solvent to the vial containing the compound slowly to avoid splashing. If necessary, use ultrasonic agitation and warming (up to 60°C) to aid dissolution.[2] Note that hygroscopic DMSO can affect solubility, so use a fresh, unopened solvent.[2]
-
Aliquoting: Once a stock solution is prepared, it is recommended to aliquot it into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]
Storage Conditions:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress product information.[1][2]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Unused Compound: Dispose of as chemical waste. Do not discard down the drain or in regular trash.
-
Contaminated Materials: Any materials that have come into contact with the compound (e.g., pipette tips, gloves, vials) should be considered chemical waste and disposed of accordingly.
-
Solutions: Solutions of this compound should be collected in a designated, labeled waste container for chemical waste disposal.
Compound Properties
The following table summarizes the known quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₉H₁₃ClF₂N₄O₂S |
| Molecular Weight | 434.85 g/mol |
| CAS Number | 2527815-74-1 |
| Appearance | Solid, Light yellow to yellow |
| Purity | ≥98% |
| Solubility | 20 mg/mL in DMSO |
Data sourced from MedchemExpress product information.[1][2]
Visualizing Key Processes
To further aid in understanding the context of this compound, the following diagrams illustrate the MrgprX2 signaling pathway and a general experimental workflow for testing antagonist activity.
Caption: MrgprX2 signaling cascade leading to mast cell degranulation.
Caption: General workflow for assessing MrgprX2 antagonist efficacy.
Experimental Protocols
Detailed methodologies for key experiments involving MrgprX2 antagonists typically include mast cell degranulation assays and calcium mobilization assays.
Mast Cell Degranulation Assay (β-hexosaminidase Release):
This assay quantifies the release of the enzyme β-hexosaminidase, a marker of mast cell degranulation.
-
Cell Seeding: Seed mast cells (e.g., LAD2, RBL-2H3 expressing MrgprX2) in a 96-well plate.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30-60 minutes).
-
Agonist Stimulation: Add a known MrgprX2 agonist (e.g., Substance P, Compound 48/80) to induce degranulation.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
Enzyme Assay: Measure the β-hexosaminidase activity in the supernatant using a colorimetric substrate.
-
Data Analysis: Calculate the percentage of inhibition of degranulation for each antagonist concentration to determine the IC₅₀ value.
Calcium Mobilization Assay:
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Loading: Load cells expressing MrgprX2 with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Addition: Add different concentrations of this compound to the cells.
-
Agonist Injection: Inject an MrgprX2 agonist and immediately measure the change in fluorescence using a plate reader with a fluorescent imaging system.
-
Data Analysis: The inhibition of the calcium signal by the antagonist is used to determine its potency (IC₅₀).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
